molecular formula C12H10FNO3 B554242 Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate CAS No. 640291-92-5

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

Katalognummer: B554242
CAS-Nummer: 640291-92-5
Molekulargewicht: 235.21 g/mol
InChI-Schlüssel: IYDBYHCVVNAFSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate (CAS 640291-92-5) is a high-purity, pharmaceutical-grade chemical compound offered exclusively for research and development purposes as a key synthetic intermediate . This organofluorine compound belongs to the isoxazole class of heterocycles, which are privileged structures in medicinal chemistry due to their prevalence in biologically active molecules. It appears as a white to off-white crystalline powder with a characteristically mild chemical odor and a melting point of 95-100°C . It has a molecular formula of C12H10FNO3 and a molecular weight of 235.21 g/mol . Isoxazole derivatives like this one serve as crucial precursors in the design and synthesis of novel drug-like molecules . Their structural framework is frequently explored in developing compounds for various therapeutic areas. The molecule's solid-state structure has been shown to be nearly planar, a feature that can influence its packing in a crystal lattice and its intermolecular interactions, which may be relevant for material scientists and crystallographers . This product is slightly soluble in water but soluble in common organic solvents such as ethanol and acetone . It is stable under normal laboratory conditions but may react with strong oxidizing agents . For optimal stability, it should be stored in a cool, dry place away from moisture and direct sunlight and has a typical shelf life of two years under these conditions . This product is intended for research use only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. The buyer assumes responsibility for confirming product identity and/or purity.

Eigenschaften

IUPAC Name

ethyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-2-16-12(15)10-7-11(17-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDBYHCVVNAFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Elucidation of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate: A Definitive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate structure elucidation Content Type: In-depth Technical Guide

Executive Summary & Pharmacological Context

This compound (CAS: 76344-88-2, predicted) represents a critical pharmacophore in medicinal chemistry. The 3,5-disubstituted isoxazole scaffold is a bioisostere for pyrazoles and pyridines, serving as a core structural motif in COX-2 inhibitors (e.g., Valdecoxib analogs), glutamate receptor antagonists, and immunomodulators.

The primary challenge in working with this molecule is not its synthesis, but its regiochemical ambiguity . The [3+2] cycloaddition used to construct the ring can theoretically yield two regioisomers: the target 3-carboxylate-5-aryl isomer and the inverse 5-carboxylate-3-aryl isomer. This guide provides a rigorous, self-validating workflow to unequivocally determine the structure, differentiating it from its regioisomer and ensuring high-purity isolation for biological screening.

Synthesis & Regiochemical Logic

To understand the structural challenge, one must understand the origin of the molecule. The standard synthesis involves a 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne.

The Synthetic Pathway[1]
  • Dipole Precursor: Ethyl 2-chloro-2-(hydroxyimino)acetate. Upon treatment with base (TEA), this eliminates HCl to form the transient nitrile oxide dipole.

  • Dipolarophile: 1-Ethynyl-4-fluorobenzene (4-fluorophenylacetylene).

  • Cycloaddition: The nitrile oxide reacts with the alkyne.[1][2] Steric and electronic factors typically favor the formation of the 3,5-disubstituted product, but the 3,4-isomer or the regio-inverse (5-ester) are potential impurities depending on the specific dipole used.

Synthesis Precursor Ethyl 2-chloro-2-(hydroxyimino)acetate (Dipole Precursor) NitrileOxide Nitrile Oxide Intermediate [EtOOC-C≡N+-O-] Precursor->NitrileOxide -HCl (Base) Alkyne 1-Ethynyl-4-fluorobenzene (Dipolarophile) Target TARGET: This compound (Major Product) Alkyne->Target Isomer INVERSE ISOMER: Ethyl 3-(4-fluorophenyl)isoxazole-5-carboxylate (Possible Impurity) Alkyne->Isomer NitrileOxide->Target + Alkyne (Favored Regiochem) NitrileOxide->Isomer Minor Pathway

Caption: Regioselective [3+2] cycloaddition pathway. The nitrile oxide dipole typically aligns to place the steric bulk of the ester at the 3-position and the aryl group at the 5-position.

Analytical Characterization Suite

The following data confirms the structure of This compound (


, MW: 235.21).[3]
A. Mass Spectrometry (HRMS)[4]
  • Ionization: ESI+ (Electrospray Ionization).

  • Observed Mass:

    
     (Calc: 236.0718).
    
  • Fragmentation Pattern:

    • m/z 236: Parent ion.

    • m/z 190: Loss of ethanol (

      
      ), characteristic of ethyl esters.
      
    • m/z 163: Loss of the ester group (

      
      ), leaving the isoxazole-aryl core.
      
B. Infrared Spectroscopy (FT-IR)
  • 1725 cm⁻¹: Strong

    
     stretch (Ester).
    
  • 1610 cm⁻¹:

    
     stretch (Isoxazole ring).
    
  • 1220 cm⁻¹:

    
     stretch (Aryl fluoride).
    
  • 3100 cm⁻¹: Weak

    
     stretch (Aromatic/Isoxazole).
    
C. Nuclear Magnetic Resonance (NMR) - The "Gold Standard"

This is the critical step for elucidation. The presence of the Fluorine atom provides a unique "spin label" that splits the carbon signals, aiding assignment without needing extensive 2D NMR initially.

1H NMR (400 MHz, CDCl3)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
1.42 Triplet (

Hz)
3HEster

Typical ethyl pattern.
4.45 Quartet (

Hz)
2HEster

Deshielded by oxygen.
6.92 Singlet1HIsoxazole H-4 Diagnostic: The only singlet in the aromatic region.
7.18 Triplet (

Hz)
2HAr H-3', H-5'Ortho to Fluorine (shielded).
7.78 Doublet of Doublets2HAr H-2', H-6'Meta to Fluorine (deshielded).
13C NMR (100 MHz, CDCl3) - Fluorine Coupling Analysis

The


 spectrum is definitive because the fluorine atom couples to the carbon atoms of the phenyl ring with characteristic coupling constants (

).
Shift (

, ppm)
Coupling (

, Hz)
AssignmentExpert Insight
14.1 -Ester

-
62.3 -Ester

-
102.5 -Isoxazole C-4 High field signal for heteroaromatic CH.
116.4

Hz
Ar C-3', C-5'Doublet due to ortho F coupling.
123.8

Hz
Ar C-1'Small doublet (para coupling).
128.1

Hz
Ar C-2', C-6'Doublet (meta coupling).
158.2 -Isoxazole C-3 Quaternary, attached to ester.
160.1 -Ester

Typical ester carbonyl.
164.2

Hz
Ar C-4'Definitive: Large doublet (ipso F).
170.5 -Isoxazole C-5 Quaternary, attached to Aryl.

Note: The chemical shift of Isoxazole C-5 (170.5 ppm) is typically further downfield than C-3 (158.2 ppm) due to the electronegativity of the adjacent oxygen atom in the ring.

Regioisomer Differentiation (The "Smoking Gun")

Distinguishing the target (3-ester) from the inverse isomer (5-ester) requires HMBC (Heteronuclear Multiple Bond Correlation) .

  • The Logic: You must connect the Isoxazole H-4 proton (the singlet at 6.92 ppm) to the quaternary carbons.

  • Target (3-Ester):

    • H-4 correlates to C-5 (Aryl-bearing) AND C-3 (Ester-bearing).

    • Crucial Check: Does H-4 correlate to the Ester Carbonyl (160.1 ppm) ?

    • YES: In the 3-ester isomer, H-4 is separated from the ester carbonyl by 3 bonds (

      
      ). A correlation will be observed .
      
  • Inverse (5-Ester):

    • In the 5-ester isomer, H-4 is separated from the ester carbonyl by 2 bonds? No, it is

      
      .
      
    • Differentiation: The correlation pattern to the Aryl ring is different. In the Target, H-4 sees the Aryl ipso-carbon (C-1') via 3 bonds (

      
      ). In the Inverse, H-4 sees the Aryl ipso-carbon via 3 bonds (
      
      
      
      ).
    • The Decider: The chemical shifts of C3 vs C5 are the primary indicator, confirmed by the strong HMBC cross-peak between H-4 and the Ester Carbonyl (stronger in the 3-ester due to geometry).

AnalyticalLogic Sample Unknown Solid Sample MS 1. Mass Spec (ESI+) Confirm MW: 235.2 Sample->MS HNMR 2. 1H NMR Identify Singlet @ 6.9 ppm (Isoxazole H4) MS->HNMR CNMR 3. 13C NMR + F-Coupling Confirm 4-F-Phenyl Ring Pattern HNMR->CNMR HMBC 4. HMBC (The Filter) Correlate H4 to Ester C=O? CNMR->HMBC ResultA Correlation Observed: Target (3-Ester) HMBC->ResultA Yes (3-bond) ResultB No Correlation / Different Pattern: Inverse (5-Ester) HMBC->ResultB No

Caption: Analytical decision tree for confirming the regioisomer structure.

Experimental Protocols

A. Synthesis Protocol (Reference Standard Generation)
  • Chlorination: Dissolve ethyl 2-(hydroxyimino)acetate (10 mmol) in DMF. Add N-chlorosuccinimide (NCS, 11 mmol) portion-wise at 0°C. Stir for 1 hour to generate ethyl 2-chloro-2-(hydroxyimino)acetate.

  • Cycloaddition: To the solution, add 1-ethynyl-4-fluorobenzene (10 mmol).

  • Dipole Generation: Dropwise add Triethylamine (TEA, 12 mmol) dissolved in DMF over 30 minutes. Caution: Exothermic.

  • Workup: Stir at RT for 12 hours. Pour into ice water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane:EtOAc 9:1). The 3,5-disubstituted isomer is typically the less polar major spot.

B. HPLC Purity Method (Self-Validating)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm (Aromatic) and 210 nm (Amide/Ester).

  • System Suitability:

    • Tailing Factor: < 1.5.

    • Theoretical Plates: > 2000.[1]

    • Purity Threshold: > 98.0% area AUC.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][4] Past and Future. Angewandte Chemie International Edition. Link

  • Talley, J. J., et al. (2000). Preparation of isoxazole derivatives as prodrugs of COX-2 inhibitors. U.S. Patent 6,034,256. Link

  • Liu, K., et al. (2023). Practical Guide to HMBC: Differentiating Two-Bond and Three-Bond Correlations. Journal of Organic Chemistry. Link

  • Bastiaansen, P. G. M., et al. (2024). Regioselectivity in the Synthesis of 3,5-Disubstituted Isoxazoles. MDPI Molecules. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22832030, this compound.Link

Sources

The Isoxazole Scaffold: From Historical Origins to Modern Pharmacophore Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isoxazole Paradigm

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is more than a structural curiosity; it is a cornerstone of modern medicinal chemistry. Its value lies in its unique electronic profile and bioisosteric versatility .

For the drug developer, the isoxazole ring offers three distinct strategic advantages:

  • Bioisosterism: It mimics the spatial and electronic properties of carboxylic acids, esters, and amides, often improving metabolic stability and lipophilicity (LogP).

  • Rigid Scaffolding: It orients substituents in precise vectors, crucial for locking ligands into enzyme active sites (e.g., COX-2 inhibitors).

  • Latent Reactivity: As seen in leflunomide, the ring can serve as a "masked" functionality, opening in vivo to reveal the active pharmacophore.

This guide analyzes the historical trajectory of isoxazole derivatives, details their synthetic evolution, and provides a validated protocol for their generation in the laboratory.

Historical Genesis: From Amanita to the Lab Bench

The history of isoxazoles is a convergence of 19th-century synthetic organic chemistry and ancient mycology.

The Claisen Foundation

While Ludwig Claisen is best known for the condensation reaction bearing his name, his work in the late 19th century (circa 1888-1903) laid the groundwork for isoxazole synthesis. He discovered that 1,3-diketones react with hydroxylamine (NH₂OH) to form isoxazoles. This "Claisen Isoxazole Synthesis" remains a primary method for generating 3,5-disubstituted isoxazoles.

The Mycological Breakthrough

The biological relevance of the isoxazole ring was cemented with the isolation of psychoactive compounds from the fly agaric mushroom, Amanita muscaria.

  • Ibotenic Acid: A structural analog of glutamate.[1][2] It acts as a potent non-selective agonist of NMDA and metabotropic glutamate receptors.[2]

  • Muscimol: Formed by the in vivo decarboxylation of ibotenic acid. It is a potent agonist of the GABA-A receptor.[2][3]

Key Insight for Researchers: The transition from ibotenic acid (neurotoxin) to muscimol (GABA agonist) demonstrates how the isoxazole ring can mimic the distal carboxylate of neurotransmitters while altering the compound's blood-brain barrier (BBB) permeability and receptor selectivity.

Synthetic Methodologies: The "How-To"

Modern drug discovery demands methods that are regioselective and tolerant of diverse functional groups. While Claisen condensation is effective, the 1,3-Dipolar Cycloaddition (Huisgen reaction) has become the industry standard for generating complex isoxazole libraries.

The Mechanism: [3+2] Cycloaddition

This reaction involves the addition of a nitrile oxide (dipole) to an alkyne (dipolarophile).

  • Regioselectivity: Typically favors the 3,5-disubstituted isomer over the 3,4-isomer, driven by steric and electronic factors.

  • Challenge: Nitrile oxides are unstable and prone to dimerization (forming furoxans). They must be generated in situ.

Validated Protocol: Chloramine-T Mediated Synthesis

Standard protocol for the synthesis of 3,5-disubstituted isoxazoles via green chemistry.

Objective: Synthesize 3-phenyl-5-(p-tolyl)isoxazole.

Reagents:

  • Benzaldehyde oxime (Precursor)

  • p-Tolylacetylene (Dipolarophile)

  • Chloramine-T trihydrate (Oxidant/Nitrene source)

  • Ethanol/Water (1:1)

Protocol Workflow:

  • Preparation of Dipole Precursor:

    • Dissolve benzaldehyde oxime (1.0 equiv) and p-tolylacetylene (1.1 equiv) in a 1:1 mixture of ethanol and water.

    • Why: Using an aqueous alcoholic solvent enables "on-water" acceleration and solubilizes the Chloramine-T.

  • In-Situ Generation of Nitrile Oxide:

    • Add Chloramine-T (1.1 equiv) portion-wise over 15 minutes at room temperature.

    • Mechanism:[4][5][6][7][8] Chloramine-T chlorinates the oxime to form a hydroximoyl chloride intermediate. In the presence of the weak base (Chloramine-T byproduct), this eliminates HCl to form the reactive nitrile oxide .

  • Cycloaddition:

    • Reflux the mixture for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Endpoint: Disappearance of the oxime spot.

  • Work-up:

    • Cool to room temperature.[9] The product often precipitates out.

    • Filter the solid and wash with cold water (removes sulfonamide byproduct).

    • Recrystallize from ethanol.

Self-Validation Check: If the yield is low, check the addition rate of Chloramine-T. Rapid addition causes high local concentrations of nitrile oxide, leading to furoxan dimer formation instead of the desired isoxazole.

Visualization of Synthesis Logic

IsoxazoleSynthesis Oxime Aldoxime (R-CH=N-OH) Intermediate Hydroximoyl Chloride (R-C(Cl)=N-OH) Oxime->Intermediate Chlorination Chloramine Chloramine-T (Oxidant) Chloramine->Intermediate NitrileOxide Nitrile Oxide (R-C≡N+-O-) Intermediate->NitrileOxide -HCl Product 3,5-Disubstituted Isoxazole NitrileOxide->Product [3+2] Cycloaddition + Alkyne Dimer Furoxan Dimer (Side Product) NitrileOxide->Dimer Dimerization (Avoid via slow addition) Alkyne Alkyne (R'-C≡CH) Alkyne->Product

Figure 1: Mechanistic pathway for Chloramine-T mediated isoxazole synthesis. Note the critical branch point at the Nitrile Oxide stage.

Pharmacological Case Studies: SAR in Action

Leflunomide: The Ring-Opening Prodrug

Leflunomide (Arava) represents a sophisticated use of the isoxazole ring as a masked pharmacophore .

  • Target: Dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis.[10]

  • Mechanism: Leflunomide itself is inactive. Upon oral administration, the isoxazole ring undergoes base-catalyzed ring opening in the intestinal wall and liver to form the active metabolite, Teriflunomide (A77 1726) .

  • Chemical Logic: The isoxazole ring masks the

    
    -cyanoenol functionality, improving oral bioavailability and reducing direct gastric irritation.
    
Valdecoxib: Selective COX-2 Inhibition

Valdecoxib (Bextra) utilizes the isoxazole ring as a rigid scaffold.

  • SAR: The central isoxazole ring holds two phenyl rings and a sulfonamide group in a specific geometry.

  • Selectivity: This geometry allows the sulfonamide to insert into the hydrophilic side pocket of COX-2 (which is absent in COX-1), conferring high selectivity (IC50 = 0.005 µM for COX-2 vs 140 µM for COX-1).

  • Note: While effective, Valdecoxib was withdrawn due to cardiovascular concerns, highlighting that while the scaffold was effective for binding, the systemic downstream effects of COX-2 inhibition carried risks.

Isoxazolyl Penicillins (Oxacillin/Cloxacillin)

In the antibiotic space, the isoxazole ring provides steric bulk .

  • Problem: Beta-lactamases produced by S. aureus hydrolyze the beta-lactam ring of penicillin.

  • Solution: Attaching a bulky isoxazole group at the C6 position of the penicillin nucleus prevents the enzyme from accessing the beta-lactam ring, rendering the drug effective against penicillin-resistant strains.

Quantitative Comparison of Key Derivatives

DrugClassIsoxazole RoleKey Pharmacophore FeatureStatus
Muscimol NeuroactiveBioisostereMimics GABA carboxylateResearch Tool
Sulfamethoxazole AntibioticBioisostereMimics PABA; binds Dihydropteroate synthaseWHO Essential Med
Leflunomide DMARDProdrug MaskRing opens to

-cyanoenol
FDA Approved
Valdecoxib NSAIDRigid ScaffoldOrients sulfonamide for COX-2 pocketWithdrawn (Safety)
Oxacillin AntibioticSteric ShieldBlocks Beta-lactamase accessFDA Approved

Metabolic Pathway Visualization: Leflunomide

The following diagram illustrates the critical activation step of Leflunomide, a unique mechanism where the heterocycle is the delivery system.

LeflunomideMetabolism Leflunomide Leflunomide (Isoxazole Intact) Metabolism Metabolism (Intestinal Wall/Liver) Leflunomide->Metabolism RingOpen N-O Bond Cleavage Metabolism->RingOpen Teriflunomide Teriflunomide (A77 1726) (Active Alpha-Cyanoenol) RingOpen->Teriflunomide Isomerization (Z-form) Target Inhibition of DHODH (Mitochondria) Teriflunomide->Target Blocks Pyrimidine Synthesis

Figure 2: The metabolic activation of Leflunomide. The isoxazole ring acts as a prodrug moiety, cleaving to form the active alpha-cyanoenol metabolite.

References

  • Claisen, L. (1888). Zur Kenntniss der Isoxazole. Berichte der deutschen chemischen Gesellschaft.

  • Eugster, C. H. (1969). Chemie der Wirkstoffe aus dem Fliegenpilz (Amanita muscaria). Progress in the Chemistry of Organic Natural Products.

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[7][11][12][13] Past and Future. Angewandte Chemie International Edition.

  • Rai, K. M. L., & Linganna, N. (2000). Synthesis of isoxazoles via 1,3-dipolar cycloaddition reactions using Chloramine-T. Synthetic Communications.

  • Rozman, B. (2002). Clinical pharmacokinetics of leflunomide. Clinical Pharmacokinetics.

  • Gierse, J. K., et al. (2005).[8] Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. Journal of Pharmacology and Experimental Therapeutics.

Sources

Technical Monograph: Pharmacodynamics and Biological Targets of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Targets of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate Content Type: Technical Monograph / Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists

Executive Summary

This compound (EFIC) represents a privileged scaffold in medicinal chemistry, functioning primarily as a lipophilic prodrug ester . Its biological utility is predicated on metabolic hydrolysis to its active metabolite, 5-(4-fluorophenyl)isoxazole-3-carboxylic acid . This metabolite exhibits bioisosteric similarity to glutamate and non-steroidal anti-inflammatory pharmacophores.

This guide analyzes the compound’s dual-targeting potential against Metabotropic Glutamate Receptors (mGluRs) and Cyclooxygenase-2 (COX-2) , detailing the structural basis for affinity, activation kinetics, and validation protocols.

Molecular Profile & Prodrug Activation Mechanism

Structural Logic

The molecule consists of three distinct pharmacophoric domains:

  • Isoxazole Core: A rigid, aromatic linker that acts as a bioisostere for amide or ester bonds, reducing metabolic liability compared to flexible chains.

  • Ethyl Ester (C3 Position): Masks the polar carboxylic acid, significantly enhancing blood-brain barrier (BBB) permeability and cellular uptake.

  • 4-Fluorophenyl Moiety (C5 Position): A lipophilic domain that improves potency by filling hydrophobic pockets in target proteins (e.g., COX-2 side pockets or mGluR allosteric sites).

Metabolic Bioactivation

EFIC is biologically inert in its ester form regarding orthosteric binding. It requires enzymatic hydrolysis by intracellular Carboxylesterases (CES1/CES2) to generate the active anionic species.

Reaction:



This "lock-and-key" activation ensures that the active acid—which mimics the neurotransmitter glutamate—is generated primarily within tissues expressing high esterase activity (liver, brain, activated macrophages).

Bioactivation Pathway Diagram

Bioactivation Prodrug Ethyl 5-(4-fluorophenyl) isoxazole-3-carboxylate (Lipophilic / BBB Permeable) Metabolite Active Acid Metabolite (Anionic / Polar) Prodrug->Metabolite Hydrolysis Enzyme Carboxylesterases (CES1 / CES2) Enzyme->Prodrug Catalysis Target1 mGluR1/5 (Allosteric Modulation) Metabolite->Target1 Binding Target2 COX-2 (Anti-inflammatory) Metabolite->Target2 Binding

Figure 1: Metabolic activation pathway. The lipophilic ester crosses membranes before hydrolysis yields the active carboxylate capable of receptor engagement.

Primary Biological Target: Glutamatergic Signaling (mGluRs)[1]

The active acid metabolite is a structural analogue of (S)-AMPA and Ibotenic acid . The isoxazole-3-carboxylic acid moiety is a classic bioisostere for the


-amino acid group of glutamate, positioning the molecule as a ligand for glutamate receptors.
Target: Metabotropic Glutamate Receptor 1 (mGluR1)
  • Mechanism: Antagonism / Negative Allosteric Modulation (NAM).[1][2]

  • Binding Mode: The 4-fluorophenyl group occupies the hydrophobic allosteric pocket within the transmembrane domain (TMD), distinct from the glutamate orthosteric site (Venus Flytrap Domain).

  • Therapeutic Relevance: Blockade of mGluR1 reduces excitotoxicity and is validated in models of neuropathic pain and cerebral ischemia .

Target: Ionotropic AMPA Receptors
  • Mechanism: Weak partial agonism or modulation.

  • Structural Insight: The distance between the acidic carboxylate and the distal phenyl ring dictates selectivity. The rigid isoxazole spacer prevents the "clam-shell" closure required for full AMPA activation, often resulting in desensitization or competitive antagonism.

Secondary Biological Target: Cyclooxygenase-2 (COX-2)

The 5-(4-fluorophenyl)isoxazole scaffold is structurally homologous to the "coxib" class of NSAIDs (e.g., Valdecoxib).

Structural Basis for Selectivity
  • Active Site Fit: The COX-2 active site contains a secondary hydrophobic pocket (absent in COX-1) that accommodates bulky aryl groups.

  • The Fluorine Effect: The para-fluoro substituent enhances metabolic stability against P450 oxidation and increases lipophilicity (

    
     value), strengthening van der Waals interactions within the hydrophobic channel of the enzyme.
    
  • Interaction: The carboxylate anion (formed after hydrolysis) anchors the molecule via hydrogen bonding to Arg120 and Tyr355 at the base of the active site, while the isoxazole ring scaffolds the phenyl group into the side pocket.

Experimental Validation Protocols

As a Senior Scientist, you must validate the prodrug hypothesis before assessing receptor affinity. Direct binding assays using the ester will yield false negatives.

Protocol A: In Vitro Esterase Stability Assay

Objective: Determine the half-life (


) of the ethyl ester in plasma or liver microsomes.
  • Preparation: Dissolve this compound in DMSO (10 mM stock).

  • Incubation: Dilute to 10

    
    M in pooled human liver microsomes (HLM) or plasma buffered to pH 7.4.
    
  • Sampling: Aliquot at

    
     min. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).
    
  • Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via LC-MS/MS. Monitor depletion of parent ester (

    
     transition for ester) and formation of acid metabolite.
    
  • Success Criteria:

    
     conversion to acid within 60 minutes confirms bioactivation.
    
Protocol B: mGluR1 Calcium Mobilization Assay (FLIPR)

Objective: Assess functional antagonism of the active acid metabolite.

  • Cell Line: CHO cells stably expressing human mGluR1 and G

    
    15 (promiscuous G-protein).
    
  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min.

  • Compound Addition: Add the active acid metabolite (synthesized or hydrolyzed ex vivo) at varying concentrations (1 nM – 10

    
    M). Incubate for 10 min.
    
  • Agonist Challenge: Inject Glutamate (

    
     concentration).
    
  • Readout: Measure fluorescence decrease relative to vehicle control. Calculate

    
    .
    
Data Presentation Standard
ParameterEthyl Ester (Prodrug)Acid Metabolite (Active)Biological Implication
LogP (Calc) ~3.2~1.1Ester crosses BBB; Acid stays in cytosol.
mGluR1 Binding Inactive (

)
Active (

)
Hydrolysis is mandatory for effect.
COX-2 Selectivity LowHighAcid anchors to Arg120.

Synthesis & Signaling Pathway[4]

The synthesis of this molecule typically involves a [3+2] cycloaddition, a robust method allowing for facile derivatization.

SynthesisPath Pre1 Ethyl chlorooximidoacetate Step1 [3+2] Cycloaddition (Base-catalyzed) Pre1->Step1 Pre2 4-Fluorophenylacetylene Pre2->Step1 Product Ethyl 5-(4-fluorophenyl) isoxazole-3-carboxylate Step1->Product Yield ~85% Target Target Interaction (Post-Hydrolysis) Product->Target In Vivo

Figure 2: Synthetic route via [3+2] cycloaddition and downstream biological relevance.

References

  • Burkhart, D. J., & Natale, N. R. (2005).[3] Isoxazole ionotropic glutamate neurotransmitters.[3] Current Medicinal Chemistry, 12(5), 617-627.[3] Retrieved from [Link]

  • García-Reynaga, P., et al. (2013). New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide. Chemical Research in Toxicology, 26(4), 514-516. Retrieved from [Link]

  • Lee, J., et al. (2015).[4] Synthesis and Biological Evaluation of Aryl Isoxazole Derivatives as Metabotropic Glutamate Receptor 1 Antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Abdel-Magid, A. F. (2022).[5][6] Isoxazole Derivatives as COX Inhibitors. National Institutes of Health (NIH). Retrieved from [Link]

Sources

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride (CAS 377052-00-1): Properties and Potential Applications

The compound 3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride, identified by CAS number 377052-00-1, emerges from a class of heterocyclic compounds known as aminopyrazoles. The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2][3][4] This structural motif is present in numerous clinically approved drugs, underscoring its therapeutic significance.[5] Aminopyrazole derivatives, in particular, have garnered substantial interest for their capacity to serve as potent enzyme inhibitors, with a notable emphasis on protein kinases.[6][7]

This technical guide will provide a comprehensive overview of 3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride, delving into its physicochemical properties, plausible mechanisms of action, and potential therapeutic applications. For drug development professionals, this document outlines a strategic approach to characterizing this molecule and exploring its full therapeutic potential.

Physicochemical Properties: A Foundation for Drug Development

While experimental data for 3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride is not extensively documented in publicly available literature, we can infer its likely properties based on its chemical structure and data from closely related analogs, such as 4-(3-Amino-1h-Pyrazol-4-Yl)phenol.[8] A thorough physicochemical characterization is a critical first step in the drug discovery pipeline, influencing formulation, pharmacokinetics, and pharmacodynamics.

Predicted Physicochemical Parameters

The following table summarizes the computed properties for the closely related isomer 4-(3-Amino-1h-Pyrazol-4-Yl)phenol, which can serve as a reasonable starting point for estimating the properties of 3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride.

PropertyPredicted ValueSource
Molecular FormulaC₉H₉N₃O[8]
Molecular Weight175.19 g/mol [8]
XLogP31.1[8]
Hydrogen Bond Donor Count3[8]
Hydrogen Bond Acceptor Count3[8]
Rotatable Bond Count1[8]
Experimental Determination of Physicochemical Properties

A comprehensive experimental evaluation is essential to confirm these predicted values and to fully characterize the compound. The following experimental protocols are recommended:

Experimental Protocol: Determination of Physicochemical Properties

  • Solubility:

    • Prepare saturated solutions of the compound in various pharmaceutically relevant solvents (e.g., water, PBS, ethanol, DMSO).

    • Equilibrate the solutions at a controlled temperature (e.g., 25°C) for 24 hours.

    • Filter the solutions to remove undissolved solid.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • LogP (Octanol-Water Partition Coefficient):

    • Prepare a solution of the compound in a biphasic system of n-octanol and water.

    • Vigorously mix the phases to allow for partitioning of the compound.

    • Separate the two phases after equilibration.

    • Measure the concentration of the compound in each phase using HPLC.

    • Calculate the LogP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[9]

  • pKa (Acid Dissociation Constant):

    • Utilize potentiometric titration or UV-spectrophotometry.[9]

    • For potentiometric titration, dissolve the compound in water and titrate with a standardized solution of a strong acid or base, monitoring the pH at each step.

    • The pKa can be determined from the inflection point of the titration curve.

  • Crystal Structure and Polymorphism:

    • Grow single crystals of the compound suitable for X-ray diffraction.

    • Analyze the crystal structure to determine the solid-state conformation and packing.

    • Employ techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to investigate the presence of different polymorphic forms.

Potential Mechanism of Action and Therapeutic Applications

The aminopyrazole scaffold is a well-established pharmacophore for kinase inhibition.[6][7][10][11] The structural features of 3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride, namely the amino group and the pyrazole ring, can form key hydrogen bond interactions within the ATP-binding pocket of various kinases. The phenol group offers an additional site for interaction or further chemical modification to enhance potency and selectivity.

Kinase Inhibition: A Promising Avenue

Protein kinases play a pivotal role in cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, including cancer and inflammatory disorders.[10][11] The aminopyrazole core has been successfully exploited in the development of inhibitors for a range of kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various tumors. Aminopyrazole-based compounds have been developed as potent FGFR inhibitors.[10][11]

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK): This kinase is a key mediator of the inflammatory response, making it an attractive target for anti-inflammatory therapies.[6][7]

  • Bruton's Tyrosine Kinase (BTK): The recent approval of Pirtobrutinib, an aminopyrazole derivative, for the treatment of B-cell malignancies validates BTK as a significant target for this class of compounds.[5][6][7]

Given the prevalence of the aminopyrazole scaffold in clinically relevant kinase inhibitors, it is highly probable that 3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride will exhibit inhibitory activity against one or more protein kinases.

Hypothesized Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF p38 p38 MAPK p38->TF BTK BTK BTK->TF Gene_Expression Gene Expression (Proliferation, Inflammation) TF->Gene_Expression Compound 3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride Compound->RTK Inhibition Compound->p38 Inhibition Compound->BTK Inhibition

Caption: Potential kinase targets for 3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride.

Therapeutic Areas of Interest

Based on the potential kinase targets, 3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride could be investigated for its therapeutic efficacy in the following areas:

  • Oncology: Targeting kinases such as FGFR, BTK, and others involved in cancer cell proliferation, survival, and angiogenesis.[4][10][11]

  • Inflammatory Diseases: Inhibition of p38 MAPK and other inflammatory kinases could be beneficial in conditions like rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[3][6]

  • Neurodegenerative Diseases: Some pyrazole derivatives have shown neuroprotective properties, suggesting potential applications in conditions like Alzheimer's and Parkinson's disease.[3][12]

Experimental Workflow for Compound Characterization

A systematic and logical experimental workflow is crucial to elucidate the biological activity and therapeutic potential of 3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride.

Experimental Workflow Diagram

G A Compound Synthesis & Purification B Physicochemical Characterization A->B C In Vitro Kinase Screening (Broad Panel) B->C D Hit Identification & Selectivity Profiling C->D E Cell-Based Assays (Target Engagement & Functional) D->E F In Vivo Pharmacokinetics (PK) Studies E->F G In Vivo Efficacy Studies (Disease Models) F->G H Lead Optimization G->H

Caption: A streamlined workflow for the characterization of a novel compound.

Experimental Protocol: In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of the compound against a panel of protein kinases.[13][14]

  • Reagents and Materials:

    • Purified recombinant kinase enzymes.

    • Specific peptide or protein substrates for each kinase.

    • ATP (Adenosine triphosphate).

    • Assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA).

    • 3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride stock solution in DMSO.

    • Detection reagents (e.g., phosphospecific antibodies, fluorescent or luminescent ATP detection kits).

    • Microplates (e.g., 96-well or 384-well).

  • Assay Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a microplate, add the kinase, substrate, and test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the kinase activity using an appropriate detection method.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Experimental Protocol: Cell-Based Proliferation Assay (MTT Assay)

This assay determines the effect of the compound on the proliferation of cancer cell lines.[15]

  • Cell Culture:

    • Culture relevant cancer cell lines (e.g., those with known kinase dependencies) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of 3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. Its aminopyrazole core provides a validated scaffold for potent and selective enzyme interaction. The systematic approach to physicochemical and biological characterization outlined in this guide will be instrumental in unlocking its full therapeutic potential. Future research should focus on comprehensive kinase profiling to identify the primary molecular targets, followed by structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The insights gained from these studies will pave the way for advancing this and related compounds into preclinical and clinical development for the treatment of cancer, inflammatory conditions, and other diseases with unmet medical needs.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. ijpsrr.com. [Link]

  • ResearchGate. (2023). Pharmacological Activities of Pyrazole and Its Derivatives A Review. researchgate.net. [Link]

  • Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
  • PubMed. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. pubmed.ncbi.nlm.nih.gov. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ncbi.nlm.nih.gov. [Link]

  • ResearchGate. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. researchgate.net. [Link]

  • ACS Publications. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. pubs.acs.org. [Link]

  • Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. frontiersin.org. [Link]

  • National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. ncbi.nlm.nih.gov. [Link]

  • ResearchGate. (2009). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. researchgate.net. [Link]

  • PubMed. (2023). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. pubmed.ncbi.nlm.nih.gov. [Link]

  • MDPI. (n.d.). New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. mdpi.com. [Link]

  • National Center for Biotechnology Information. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ncbi.nlm.nih.gov. [Link]

  • PubChem. (n.d.). 4-(3-Amino-1h-Pyrazol-4-Yl)phenol. pubchem.ncbi.nlm.nih.gov. [Link]

  • MDPI. (n.d.). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. mdpi.com. [Link]

  • ResearchGate. (2016). Standard methods used for determining physico-chemical properties. researchgate.net. [Link]

  • PubMed. (2013). Design and Synthesis of 3,5-diaryl-4,5-dihydro-1H-pyrazoles as New Tyrosinase Inhibitors. pubmed.ncbi.nlm.nih.gov. [Link]

  • National Center for Biotechnology Information. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. ncbi.nlm.nih.gov. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. ncbi.nlm.nih.gov. [Link]

  • PubChem. (n.d.). 3-Amino-5-hydroxypyrazole. pubchem.ncbi.nlm.nih.gov. [Link]

  • RSC Publishing. (2024). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. pubs.rsc.org. [Link]

  • MDPI. (n.d.). 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. mdpi.com. [Link]

  • Pacific BioLabs. (n.d.). Physicochemical Properties. pacificbiolabs.com. [Link]

  • ACS Publications. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. pubs.acs.org. [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. ncbi.nlm.nih.gov. [Link]

  • Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. journals.eco-vector.com. [Link]

Sources

The Isoxazole Scaffold in Medicinal Chemistry: A Strategic SAR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isoxazole Advantage

In the high-stakes landscape of drug discovery, the isoxazole ring (1,2-oxazole) is more than just a five-membered heterocycle; it is a strategic pharmacophore. For the medicinal chemist, it offers a unique combination of aromatic stability , electronegativity , and geometry that allows it to function as a bioisostere for amides and esters while restricting conformational freedom.

However, the scaffold carries a "Jekyll and Hyde" duality. While it provides excellent binding affinity in kinase and COX-2 inhibitors, its N-O bond is a potential metabolic liability, susceptible to reductive ring opening. This guide dissects these Structure-Activity Relationships (SAR) to help you engineer efficacy while mitigating metabolic risks.

Physicochemical Profile & Bioisosterism

The isoxazole ring is planar and aromatic, but its electron distribution is heavily skewed.

  • Dipole Moment: High (~2.9 D), directing strong electrostatic interactions.

  • H-Bonding: The nitrogen (N2) is a good Hydrogen Bond Acceptor (HBA). The oxygen (O1) is generally a poor acceptor due to aromatic resonance.

  • Amide Bioisosterism: Isoxazoles are classic non-classical bioisosteres for amide bonds.

    • Geometry: The distance between substituents at the 3- and 5-positions mimics the trans-amide bond distance (~3.8 Å).

    • Advantage:[1][2][3][4][5] Unlike amides, isoxazoles are resistant to proteases and do not undergo cis-trans isomerization, locking the pharmacophore in a bioactive conformation.

SAR Decision Matrix: Substituent Vectors
PositionElectronic CharacterSAR Implication
C-3 Electron-deficientIdeal for solubilizing groups or H-bond acceptors. Substituents here are often solvent-exposed.
C-4 Sterically crowdedThe "hinge" point. Substituents here force the groups at C-3 and C-5 out of planarity (e.g., Valdecoxib).
C-5 Nucleophilic susceptibilityThe most metabolically vulnerable site if unsubstituted. Bulky groups here protect the ring from nucleophilic attack.

Critical Liability: Metabolic Ring Scission

A common failure mode in isoxazole SAR is unexpected clearance. The N-O bond is weaker than the C-C or C-N bonds typical in other heterocycles.

The "Leflunomide" Mechanism: The immunosuppressant Leflunomide exploits this "liability" as a prodrug strategy. However, for most drugs, this is an avoidance target.

  • Trigger: Cytochrome P450 (specifically CYP1A2/2C9) or reductive enzymes attack the N-O bond.

  • Event: Reductive cleavage opens the ring.

  • Result: Formation of a highly stable (and often inactive)

    
    -cyanoenol or nitrile.
    
Visualization: Metabolic Fate of Isoxazoles

The following diagram illustrates the reductive ring-opening pathway that researchers must screen for early in the design cycle.

MetabolicPathway Isoxazole Parent Isoxazole (Intact Ring) P450 CYP450 / Reductase (e- Transfer) Isoxazole->P450 Metabolic Attack Intermediate Radical Anion Intermediate P450->Intermediate Reduction Scission N-O Bond Cleavage Intermediate->Scission Product Alpha-Cyanoenol (Inactive Metabolite) Scission->Product Ring Opening

Figure 1: The reductive metabolism pathway of isoxazoles, leading to ring scission (e.g., Leflunomide to Teriflunomide).[6]

Synthetic Accessibility: The 1,3-Dipolar Cycloaddition

To explore the SAR, you need a robust synthetic route. The Huisgen 1,3-dipolar cycloaddition of nitrile oxides with alkynes is the industry standard for generating 3,5-disubstituted isoxazoles.

Protocol: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

Note: This protocol avoids the handling of unstable nitrile oxides by generating them in situ.

Reagents:

  • Aldehyde precursor (R-CHO)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Chloramine-T (Oxidant)[7]

  • Terminal Alkyne (

    
    )
    
  • Solvent: Ethanol/Water (1:1) or t-BuOH/Water[8]

Step-by-Step Methodology:

  • Oxime Formation: Dissolve the aldehyde (1.0 eq) in Ethanol. Add

    
     (1.1 eq) and Sodium Acetate (1.1 eq). Stir at RT for 2 hours. Monitor by TLC until aldehyde disappears.
    
  • Chloramine-T Oxidation: To the oxime solution, add Chloramine-T (1.1 eq) portion-wise over 15 minutes. This generates the nitrile oxide in situ.[4]

    • Critical Check: Ensure the reaction does not overheat; the nitrile oxide is prone to dimerization (furoxan formation) if left unreacted.

  • Cycloaddition: Immediately add the terminal alkyne (1.2 eq) and a catalytic amount of Copper(II) sulfate / Sodium ascorbate (if using Click conditions) or simply reflux for thermal cycloaddition.

    • Regioselectivity:[2] Thermal conditions favor the 3,5-isomer over the 3,4-isomer due to steric approach.

  • Workup: Evaporate ethanol. Extract aqueous layer with Ethyl Acetate (3x). Wash with brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Visualization: Synthetic Workflow

SynthesisWorkflow Aldehyde Start: Aldehyde (R-CHO) Oxime Aldoxime (R-CH=N-OH) Aldehyde->Oxime + NH2OH NitrileOxide Nitrile Oxide (R-C≡N+-O-) Oxime->NitrileOxide + Chloramine-T (Oxidation) Cycloaddition [3+2] Cycloaddition NitrileOxide->Cycloaddition Alkyne Alkyne (R'-C≡CH) Alkyne->Cycloaddition Isoxazole 3,5-Disubstituted Isoxazole Cycloaddition->Isoxazole Regioselective

Figure 2: In situ generation of nitrile oxides followed by [3+2] cycloaddition to yield the isoxazole core.

Case Studies in SAR Optimization

Case Study 1: Valdecoxib (COX-2 Inhibitor)[1][9][10][11]
  • Challenge: Design a selective COX-2 inhibitor that fits the larger hydrophobic pocket of COX-2 compared to COX-1.

  • Isoxazole Role: The central isoxazole ring serves as a rigid scaffold to orient two phenyl rings at adjacent positions (3 and 4).

  • SAR Insight:

    • C-4 Position: A phenyl ring here is crucial. The steric clash between the C-3 and C-4 phenyl rings twists them out of coplanarity. This specific "propeller" shape is required to fit the COX-2 active site.

    • C-3 Position: The sulfonamide-containing phenyl group anchors the molecule via H-bonding.

    • C-5 Position: A methyl group (small, hydrophobic) fits the pocket perfectly. Larger groups here decreased potency.

Case Study 2: BET Bromodomain Inhibitors
  • Challenge: Mimic the acetyl-lysine (KAc) residue of histones to inhibit BET proteins (cancer targets).

  • Isoxazole Role: The 3,5-dimethylisoxazole motif acts as a KAc mimetic.

  • SAR Insight:

    • The isoxazole nitrogen (N2) accepts a hydrogen bond from a conserved asparagine residue in the BET bromodomain, mimicking the carbonyl oxygen of the acetyl group.

    • The methyl groups provide hydrophobic interactions similar to the acetyl methyl.

References

  • Pevarello, P., et al. (2005). "The Isoxazole Ring: A Useful Scaffold in Drug Discovery."[9][10] Mini-Reviews in Medicinal Chemistry. Link

  • Kalgutkar, A. S., et al. (2003).[3] "In Vitro Metabolism Studies on the Isoxazole Ring Scission in the Anti-Inflammatory Agent Leflunomide." Drug Metabolism and Disposition. Link

  • Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry. Link

  • Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition. Link

  • Hewings, D. S., et al. (2011). "3,5-Dimethylisoxazoles Act as Acetyl-lysine-mimetic Bromodomain Ligands." Journal of Medicinal Chemistry. Link

Sources

Pharmacological & Synthetic Profile: Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate (EFPIC) represents a privileged scaffold in medicinal chemistry, serving as a critical precursor and pharmacophore in the development of non-purine Xanthine Oxidase (XO) inhibitors, COX-2 selective anti-inflammatories, and antimicrobial agents.

While often utilized as a synthetic intermediate, EFPIC functions pharmacologically as a lipophilic prodrug . Its biological activity is primarily driven by intracellular or plasma hydrolysis to its corresponding free acid, 5-(4-fluorophenyl)isoxazole-3-carboxylic acid. This active metabolite mimics the transition state of purine catabolism, exhibiting micromolar to sub-micromolar affinity for the molybdenum cofactor of Xanthine Oxidase.

This guide details the structural pharmacology, validated synthetic protocols, and mechanism of action (MOA) for researchers utilizing EFPIC as a lead compound or chemical probe.

Structural Pharmacology & Chemical Biology[1]

The Isoxazole Bioisostere

The isoxazole ring in EFPIC is not merely a linker; it is a bioisostere for the phenyl ring and the cyclopentane ring found in prostaglandins.

  • Geometry: The planar, aromatic nature of the isoxazole ring positions the C3-carboxylate and C5-aryl group at a specific angle (

    
     130°), mimicking the meta-substitution pattern of biphenyl systems but with reduced conformational entropy.
    
  • Electronic Effects: The oxygen and nitrogen atoms create a polarized system that can accept hydrogen bonds, unlike a phenyl ring. This is crucial for orienting the molecule within the solvent-exposed domains of enzyme active sites.

The "Fluorine Effect"

The para-fluorine substitution on the phenyl ring is a strategic medicinal chemistry modification:

  • Metabolic Blockade: It blocks C4-oxidation by Cytochrome P450 enzymes (specifically CYP3A4), significantly extending the half-life (

    
    ) compared to the unsubstituted phenyl analog.
    
  • Lipophilicity Modulation: The fluorine atom increases the LogP (approx. 3.0–3.5 for the ester), facilitating passive diffusion across lipid bilayers—a critical feature for the ethyl ester prodrug form.

Mechanism of Action (MOA)

Primary Target: Xanthine Oxidase (XO) Inhibition

The most well-characterized pharmacology of the EFPIC scaffold lies in its hydrolysis product, the free carboxylic acid.

  • Pathway: Purine Catabolism.

  • Mechanism: The isoxazole-3-carboxylate anion acts as a competitive inhibitor. The carboxylate group coordinates with the Molybdenum (Mo-pt) center or interacts electrostatically with Arg880 and Glu802 residues in the XO active site.

  • Therapeutic Relevance: Inhibition of XO reduces uric acid production, the causative factor in Gout and hyperuricemia.

Secondary Target: COX-2 Inhibition

Structural analogs of EFPIC (e.g., Valdecoxib) are potent COX-2 inhibitors. The isoxazole core fits into the hydrophobic side pocket of the COX-2 channel, while the 4-fluorophenyl group engages in


 stacking interactions with aromatic residues (e.g., Tyr385).
Bioactivation Pathway (Prodrug Logic)

EFPIC itself is relatively inert against purified enzymes but active in cell-based assays. This discrepancy is due to bioactivation :

  • Entry: EFPIC (Lipophilic) diffuses into the cell.

  • Activation: Carboxylesterases (CES1/CES2) hydrolyze the ethyl ester.

  • Binding: The nascent free acid binds the target protein.

Visualization: Bioactivation & Signaling

Bioactivation Ester Ethyl 5-(4-fluorophenyl) isoxazole-3-carboxylate (Lipophilic Prodrug) Membrane Cell Membrane (Passive Diffusion) Ester->Membrane Enzyme Carboxylesterases (CES1/CES2) Membrane->Enzyme Acid 5-(4-fluorophenyl) isoxazole-3-carboxylic acid (Active Anion) Enzyme->Acid Hydrolysis Target Target Engagement (XO / COX-2) Acid->Target Binding (IC50 < 10µM) Effect Therapeutic Effect (Reduced Uric Acid / Inflammation) Target->Effect

Caption: The metabolic activation pathway of EFPIC. The ester facilitates entry, while the acid executes the pharmacological blockade.

Experimental Protocols

Validated Synthesis: Claisen Condensation Route

This protocol ensures the regiospecific formation of the 3-carboxylate isomer.

Reagents:

  • 4'-Fluoroacetophenone (1.0 eq)

  • Diethyl oxalate (1.2 eq)

  • Sodium ethoxide (NaOEt) (1.5 eq)

  • Hydroxylamine hydrochloride (

    
    ) (1.5 eq)
    
  • Ethanol (Anhydrous)[1]

Step-by-Step Methodology:

  • Formation of Diketo-ester:

    • Dissolve sodium ethoxide in anhydrous ethanol under

      
       atmosphere.
      
    • Add 4'-fluoroacetophenone and diethyl oxalate dropwise at 0°C.

    • Stir at room temperature for 4 hours. The solution will turn yellow/orange, indicating the formation of the sodium enolate of ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.

    • Checkpoint: TLC (Hexane:EtOAc 8:2) should show disappearance of acetophenone.

  • Cyclization:

    • Add hydroxylamine hydrochloride directly to the reaction mixture.

    • Reflux at 80°C for 3–6 hours.

    • Mechanism:[2][3][1][4] The amine attacks the C4-ketone (most electrophilic), followed by intramolecular dehydration to close the ring.

  • Work-up & Purification:

    • Concentrate ethanol under reduced pressure.

    • Partition residue between water and Ethyl Acetate.

    • Wash organic layer with brine, dry over

      
      .
      
    • Recrystallization: Use Ethanol/Water to obtain white/off-white needles.

Visualization: Synthetic Workflow

Synthesis Start 4-Fluoroacetophenone + Diethyl Oxalate Step1 Claisen Condensation (NaOEt, EtOH, 0°C -> RT) Start->Step1 Inter Diketo-ester Intermediate (Enolate form) Step1->Inter C-C Bond Formation Step2 Cyclization (NH2OH·HCl, Reflux) Inter->Step2 Product Ethyl 5-(4-fluorophenyl) isoxazole-3-carboxylate Step2->Product Dehydration & Ring Closure

Caption: Regioselective synthesis of EFPIC via Claisen condensation and hydroxylamine cyclization.

Pharmacological Assay: Xanthine Oxidase Inhibition

To validate the activity of the scaffold (specifically the acid metabolite), use the following spectrophotometric assay.

  • Buffer: 50 mM Phosphate buffer (pH 7.5).

  • Substrate: Xanthine (50

    
    M).
    
  • Enzyme: Bovine milk Xanthine Oxidase (0.05 units/mL).

  • Detection: Absorbance at 295 nm (formation of Uric Acid).

Protocol:

  • Incubate enzyme with test compound (hydrolyzed acid form recommended for direct assay) for 10 mins at 25°C.

  • Initiate reaction by adding Xanthine.

  • Monitor

    
     for 10 minutes.
    
  • Calculate % Inhibition:

    
    .
    

Quantitative Data Summary

The following table summarizes the typical structure-activity relationship (SAR) data for this scaffold class, highlighting the necessity of the acid functionality for direct enzyme inhibition.

Compound FormLogP (Calc)XO Inhibition (

)
Cell PermeabilityPrimary Utility
Ethyl Ester (EFPIC) ~3.2> 50

M (Inactive)*
HighProdrug / Intermediate
Free Acid ~1.10.5 – 5.0

M
LowActive Pharmacophore
Unsubstituted Phenyl ~2.8> 10

M
HighReference Standard

*Note: The ester appears inactive in cell-free enzyme assays because it lacks the anionic carboxylate required to bind the Molybdenum center. Activity is observed in cell-based assays due to intracellular hydrolysis.

References

  • Prajapat, M. K., et al. (2024).[1][4] A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Link

  • Zhao, J. T., et al. (2012).[5] Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1111.[5] Link

  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 8213–8243.[6] Link

  • Chem-Impex International. (n.d.). 5-(4-Fluorophenyl)-3-isoxazolecarboxylic acid - Product Data. Link

  • Santa Cruz Biotechnology. (n.d.). 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid.[7] Link

Sources

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of Isoxazoles for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Core in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its prominence is evident in a variety of FDA-approved drugs, such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide, highlighting its critical role in therapeutic design.[1][3] This guide offers a detailed analysis of the isoxazole nucleus, focusing on the electronic properties that dictate its reactivity. For researchers, scientists, and drug development professionals, a deep understanding of the electrophilic and nucleophilic nature of isoxazole is essential for designing novel therapeutics, predicting metabolic pathways, and optimizing synthetic strategies.[4]

The isoxazole ring's chemical behavior is characterized by a balance between the aromatic stability of the ring and the inherent weakness of the N-O bond.[1] This duality allows for a wide range of chemical modifications, making it a versatile building block in drug development.[5]

The Electronic Landscape of the Isoxazole Ring

The reactivity of isoxazole is governed by the distribution of electrons within its aromatic system. The electronegativity of the oxygen and nitrogen atoms significantly influences this distribution, creating distinct regions of high and low electron density. This electronic arrangement dictates where the molecule will interact with electrophiles and nucleophiles.

  • Nitrogen (N-2): As a pyridine-type nitrogen, it is the most basic center in the ring and is generally considered a nucleophilic site, susceptible to protonation or alkylation. However, its basicity is weaker than that of pyridine.[6]

  • Oxygen (O-1): The highly electronegative oxygen atom withdraws electron density from the ring, contributing to the overall electronic landscape.

  • Carbon Atoms (C-3, C-4, C-5): The reactivity of the carbon atoms is nuanced:

    • C-3: Situated between the two heteroatoms, this position is relatively electron-deficient and can be susceptible to attack by strong nucleophiles, often leading to ring-opening.[7][8]

    • C-4: This position is the most electron-rich carbon and is the primary site for electrophilic substitution reactions.[3][9]

    • C-5: Flanked by the nitrogen atom, this position is the most acidic carbon and is prone to deprotonation by strong bases, making it a key site for functionalization via metallation.[7][10]

This complex electronic nature allows for a diverse range of chemical transformations, making the isoxazole scaffold a valuable tool for medicinal chemists.

Nucleophilic Character and Reactions at Electrophilic Sites

The nucleophilicity of the isoxazole ring is primarily centered on the nitrogen atom and the C-4 carbon.

Electrophilic Attack at C-4

The C-4 position is the preferred site for electrophilic aromatic substitution reactions such as nitration, halogenation, and chloromethylation.[6][9] This reactivity is a direct consequence of the higher electron density at this position compared to C-3 and C-5.

Ring Opening via Nucleophilic Attack

While the isoxazole ring is relatively stable, the weak N-O bond makes it susceptible to cleavage under certain conditions.[1][11] Strong nucleophiles can attack the electron-deficient C-3 or C-5 positions, initiating a ring-opening cascade.[8] This property is strategically employed in synthesis to generate β-amino enones or other valuable intermediates.[6] For instance, deprotonation at the C-3 or C-5 position can lead to ring cleavage.[7][8]

The following diagram illustrates the general reactivity map of the isoxazole ring:

Caption: Reactivity map of the isoxazole ring.

Electrophilic Character and Reactions at Nucleophilic Sites

The electrophilic nature of the isoxazole ring is most pronounced at the C-3 and C-5 positions, which are susceptible to attack by strong nucleophiles.

Deprotonation and Metallation at C-5

The proton at the C-5 position is the most acidic on the isoxazole ring.[7] This allows for selective deprotonation using strong bases like organolithium reagents, followed by quenching with an electrophile. This C-H activation strategy is a powerful tool for introducing a wide variety of substituents at the 5-position.[10]

Palladium-Catalyzed Cross-Coupling Reactions

Halogenated isoxazoles are excellent substrates for modern cross-coupling reactions.[1] Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings enable the introduction of diverse aryl, alkynyl, and vinyl groups, respectively, onto the isoxazole core.[1] This has significantly expanded the chemical space accessible to medicinal chemists.

Factors Influencing Reactivity

The electronic properties and, consequently, the reactivity of the isoxazole ring can be finely tuned by the nature of its substituents.

Substituent EffectImpact on ReactivityExample Application
Electron-Donating Groups (EDGs) Increase electron density at C-4, enhancing susceptibility to electrophilic attack.EDGs at C-3 or C-5 can facilitate electrophilic substitution at C-4.
Electron-Withdrawing Groups (EWGs) Decrease electron density, making the ring more susceptible to nucleophilic attack and potentially ring-opening.[12]EWGs can enhance the antiproliferative activity of isoxazole derivatives.[13]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

One of the most versatile methods for constructing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1][14]

Step-by-Step Methodology:

  • Generation of Nitrile Oxide: An aldoxime is treated with an oxidizing agent (e.g., N-chlorosuccinimide) in a suitable solvent (e.g., DMF) to generate the nitrile oxide in situ.

  • Cycloaddition: The alkyne is added to the reaction mixture containing the in situ generated nitrile oxide.

  • Reaction Conditions: The reaction is typically stirred at room temperature until completion, monitored by TLC.

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.

Cycloaddition_Workflow Start Start: Aldoxime + Alkyne GenerateNitrileOxide Step 1: Generate Nitrile Oxide (e.g., NCS in DMF) Start->GenerateNitrileOxide Cycloaddition Step 2: 1,3-Dipolar Cycloaddition (Room Temperature) GenerateNitrileOxide->Cycloaddition Workup Step 3: Aqueous Work-up & Extraction Cycloaddition->Workup Purification Step 4: Column Chromatography Workup->Purification End End: 3,5-Disubstituted Isoxazole Purification->End

Caption: Workflow for 1,3-dipolar cycloaddition.

Protocol 2: Palladium-Catalyzed Direct C-H Arylation at the 5-Position

This protocol describes a method for the direct functionalization of the C-5 position of isoxazoles.[10]

Step-by-Step Methodology:

  • Reaction Setup: To a reaction vessel, add the isoxazole substrate, aryl iodide, palladium catalyst (e.g., Pd(OAc)2), a ligand (e.g., a phosphine ligand), and a base (e.g., K2CO3) in a suitable solvent (e.g., dioxane).

  • Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for a set period.

  • Monitoring: The reaction progress is monitored by GC-MS or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, concentrated, and purified by flash chromatography to yield the 5-arylated isoxazole.

Conclusion: Strategic Application in Drug Design

The isoxazole ring presents a fascinating and highly tunable scaffold for drug discovery.[3][4] A thorough understanding of its electrophilic and nucleophilic sites is paramount for its effective utilization. By strategically manipulating substituents and reaction conditions, medicinal chemists can selectively functionalize the isoxazole core to optimize pharmacokinetic and pharmacodynamic properties.[13] The dual nature of its reactivity, allowing for both ring functionalization and strategic ring-opening, ensures that the isoxazole moiety will continue to be a valuable component in the development of novel therapeutics.[1][15]

References

  • Isoxazole - Wikipedia. Wikipedia. Available at: [Link]

  • Synthetic reactions using isoxazole compounds. Journal of the Japan Petroleum Institute. Available at: [Link]

  • Deprotonation of Isoxazole: A Photoelectron Imaging Study. PubMed. Available at: [Link]

  • Challenges associated with isoxazole directed C−H activation. ResearchGate. Available at: [Link]

  • Ring-Opening Fluorination of Isoxazoles. ResearchGate. Available at: [Link]

  • Isoxazole – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. Available at: [Link]

  • How is isoxazole substituted at the 4-position? : r/OrganicChemistry. Reddit. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • synthesis of isoxazoles. YouTube. Available at: [Link]

  • Synthesis of Isoxazoles via Electrophilic Cyclization. ACS Publications. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position. PubMed. Available at: [Link]

  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. ACS Publications. Available at: [Link]

  • THE LATERAL METALATION OF ISOXAZOLES. A REVIEW. Semantic Scholar. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC. Available at: [Link]

  • Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Chemistry Portal. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. Available at: [Link]

Sources

Theoretical studies on the isoxazole ring system

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical & Computational Study of the Isoxazole Ring System

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone scaffold in modern medicinal chemistry and materials science.[1][2] Its unique electronic properties and structural versatility have propelled its inclusion in numerous clinically approved drugs and advanced materials.[1][3] This guide provides a comprehensive exploration of the theoretical and computational methodologies used to investigate the isoxazole ring system. Moving beyond a simple recitation of facts, we delve into the causality behind computational choices, offering a framework for designing robust theoretical studies that yield actionable insights. We will cover the fundamental electronic structure, reactivity predictions using quantum chemical methods, and the practical application of these studies in rational drug design, providing field-proven insights for both computational chemists and experimental researchers.

The Fundamental Nature of the Isoxazole Ring: An Electronic Perspective

Isoxazole is an electron-rich azole characterized by a planar, five-membered ring.[4] The presence of two different heteroatoms (nitrogen and oxygen) breaks the symmetry of the ring, leading to a unique distribution of electron density that dictates its chemical behavior.

Structure and Aromaticity

The planarity of the isoxazole ring is a prerequisite for aromaticity. The system contains 6 π-electrons (four from the two double bonds and two from the oxygen atom's lone pair), conforming to Hückel's (4n+2) rule. However, the high electronegativity of the oxygen and nitrogen atoms leads to a non-uniform distribution of this π-electron cloud, making it less aromatic than benzene but still conferring significant stabilization energy.

Theoretical calculations are indispensable for quantifying this aromaticity. Common descriptors include:

  • Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. A negative NICS(0) or NICS(1) value typically indicates aromatic character.

  • Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index compares bond lengths within the ring to ideal single and double bond lengths. A HOMA value approaching 1 suggests high aromaticity.

These computational tools allow researchers to understand how substituents or fusion to other ring systems modulate the aromatic character of the isoxazole core, which in turn influences its stability and reactivity.

Caption: Standard IUPAC numbering of the isoxazole ring.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. In isoxazole, the HOMO is typically localized on the C4 and C5 atoms, while the LUMO has significant contributions from the C3, N2, and O1 atoms.

  • HOMO: The energy and localization of the HOMO indicate the molecule's ability to donate electrons, making it susceptible to attack by electrophiles, primarily at the C4 position.

  • LUMO: The energy and localization of the LUMO indicate the molecule's ability to accept electrons, suggesting sites for nucleophilic attack.

The HOMO-LUMO energy gap (Eg) is a crucial parameter calculated via computational methods. A smaller gap generally implies higher reactivity and is a key factor in designing molecules with specific electronic properties, such as those for organic electronics or as pharmacophores.[5]

The Computational Chemist's Toolkit: Methodologies for Isoxazole Studies

Selecting the appropriate computational method is paramount for obtaining reliable and predictive results. The choice is always a compromise between accuracy and computational cost.

The Workhorse: Density Functional Theory (DFT)

For most applications involving isoxazoles, Density Functional Theory (DFT) provides the best balance. It is significantly faster than high-level ab initio methods while often delivering comparable accuracy.

The "Why" Behind Method Selection:

  • Functional Choice: The functional is the heart of a DFT calculation.

    • B3LYP: A hybrid functional that has been a reliable standard for geometries and general properties of organic molecules for decades. It's a good starting point for any new system.

    • ωB97X-D/M06-2X: These more modern functionals are often superior for non-covalent interactions, reaction barrier heights, and systems where dispersion forces are important (e.g., ligand-protein binding). M06-2X is particularly well-regarded for main-group thermochemistry.

  • Basis Set Choice: The basis set describes the atomic orbitals used in the calculation.

    • 6-31G(d,p): A Pople-style basis set that is a good starting point for geometry optimizations. The (d,p) indicates the addition of polarization functions, which are crucial for accurately describing the bonding in heterocyclic systems.[5]

    • cc-pVTZ: A Dunning-style correlation-consistent basis set. It is larger and more computationally expensive but provides higher accuracy, especially for single-point energy calculations after an initial geometry optimization.

Workflow for a Typical Computational Study

A robust computational protocol is a self-validating system. Each step builds upon the last to ensure the final results are physically meaningful.

Computational_Workflow A 1. Structure Drawing & Pre-optimization B 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B Initial Coordinates C 3. Frequency Calculation B->C Optimized Geometry D Verify: No Imaginary Frequencies? C->D Vibrational Modes D->B  If Yes, Re-optimize E 4. Single-Point Energy Calculation (Higher Level Theory, e.g., M06-2X/cc-pVTZ) D->E  If No, Proceed F 5. Property Calculation (HOMO/LUMO, ESP, NICS, etc.) E->F Refined Energy G Analysis & Interpretation F->G Calculated Properties

Caption: A standard workflow for quantum chemical calculations on an isoxazole derivative.

Step-by-Step Protocol: Geometry Optimization and Frequency Analysis
  • Input Structure: Build the isoxazole derivative in a molecular editor and perform a preliminary geometry cleanup using molecular mechanics (e.g., MMFF94).

  • Optimization Keyword: In the input file for a program like Gaussian, specify the Opt keyword. The chosen level of theory (e.g., B3LYP/6-31G(d,p)) is also defined.

  • Execution: Run the calculation. The software will iteratively adjust the molecular geometry to find the lowest energy conformation (a minimum on the potential energy surface).

  • Frequency Calculation: Following optimization, perform a frequency calculation (Freq keyword) using the same level of theory. This is a critical validation step.

  • Verification: Check the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a failed optimization, requiring further investigation.

Predicting Reactivity: From Theory to Synthetic Reality

Quantum chemistry allows us to predict how and where an isoxazole ring will react, guiding synthetic efforts and explaining observed outcomes.

Electrostatic Potential (ESP) Maps

ESP maps visualize the charge distribution on the van der Waals surface of a molecule.

  • Red regions (negative potential): Indicate electron-rich areas, prime targets for electrophilic attack. For isoxazole, this is typically around the nitrogen and oxygen atoms.

  • Blue regions (positive potential): Indicate electron-poor areas, susceptible to nucleophilic attack. This is often seen at the C3 and C5 positions, as well as on hydrogen atoms.

These maps provide a highly intuitive guide to the regioselectivity of reactions.

Modeling Reaction Mechanisms

Computational chemistry can go beyond static pictures of reactivity to model entire reaction pathways.

  • Transition State (TS) Searching: By locating the transition state structure for a proposed reaction (e.g., a ring-opening or a cycloaddition), chemists can calculate the activation energy barrier. A lower barrier implies a faster, more favorable reaction.

  • Reaction Coordinate Analysis: Following the reaction path from reactants to products via the transition state (Intrinsic Reaction Coordinate, IRC) confirms that the located TS correctly connects the desired species.

For instance, the well-known base-catalyzed ring cleavage of isoxazoles can be modeled to understand the energetics of proton abstraction, N-O bond cleavage, and subsequent rearrangement.[6] Time-resolved studies have shown that isoxazole ring-opening can be an extremely rapid process following photoexcitation, occurring within 100 femtoseconds in many cases.[7]

Ring_Opening Reactant Isoxazole + Base TS Transition State (Proton Abstraction at C4) Reactant->TS ΔG‡ Intermediate Anionic Intermediate TS->Intermediate Product Ring-Opened Product (β-ketonitrile) Intermediate->Product N-O Cleavage

Caption: Simplified energy profile for a base-catalyzed isoxazole ring opening.

Application in Drug Discovery: A Computational Case Study

The isoxazole moiety is a privileged scaffold in drug design, appearing in anti-inflammatory drugs like Valdecoxib and immunosuppressants like Leflunomide.[3] Computational studies are integral to this process.

In Silico Pharmacokinetics (ADMET)

Before synthesis, the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a designed isoxazole derivative can be predicted.[8] Computational models, often using machine learning or quantitative structure-activity relationship (QSAR) methods, can estimate properties like:

  • Human Intestinal Absorption (HIA)

  • Blood-Brain Barrier (BBB) penetration

  • Inhibition of Cytochrome P450 (CYP) enzymes

  • AMES toxicity (mutagenicity)

These early-stage predictions help to prioritize candidates with favorable drug-like properties, saving significant time and resources.[8]

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand (the isoxazole-containing drug candidate) when bound to a protein target.

Step-by-Step Protocol for Docking an Isoxazole Ligand:

  • Target Preparation: Obtain the 3D crystal structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a low-energy 3D conformation of the isoxazole ligand using the quantum chemical methods described in Section 2. Assign partial charges.

  • Binding Site Definition: Define the active site of the protein, typically a pocket or groove, based on the location of a known co-crystallized ligand or through binding site prediction algorithms.

  • Docking Execution: Use docking software (e.g., AutoDock, Glide) to systematically sample different poses (orientations and conformations) of the ligand within the binding site.

  • Scoring and Analysis: The software uses a scoring function to rank the different poses, estimating the binding affinity. The top-scoring poses are then visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the isoxazole derivative and the protein residues.

This process allows medicinal chemists to understand structure-activity relationships (SAR) and rationally design new derivatives with improved potency and selectivity.[9]

Table 1: Example of Calculated Properties for Isoxazole Derivatives

DerivativeHOMO (eV)LUMO (eV)Eg (eV)Dipole Moment (Debye)Predicted LogP
Isoxazole-7.121.058.172.900.45
3-Nitroisoxazole-8.01-0.557.464.510.30
5-Aminoisoxazole-6.551.237.783.58-0.15
Note: Values are illustrative and depend on the level of theory used.

Conclusion

Theoretical and computational studies provide an indispensable lens through which to understand the isoxazole ring system. From quantifying its fundamental electronic structure to predicting its reactivity and guiding the design of new therapeutics, these methods have become a cornerstone of modern chemical research. By carefully selecting methodologies like DFT and employing rigorous, self-validating workflows, researchers can generate powerful, predictive models that accelerate discovery. This guide has provided a framework for these investigations, emphasizing the critical importance of understanding the causality behind computational choices to translate theoretical data into tangible scientific progress.

References

  • Ali, U., Shoaib, M., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. [Link]

  • Chatterley, A. S., Lackner, F., et al. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A. [Link]

  • (2021). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Center for Biotechnology Information (PMC). [Link]

  • Kano, H. (n.d.). synthetic reactions using isoxazole compounds. LOCKSS. [Link]

  • (2019). synthesis of isoxazoles. YouTube. [Link]

  • Zhang, Y., Xie, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Aggarwal, N., Kumar, R., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. National Center for Biotechnology Information (PMC). [Link]

  • El Arrouji, M., El Hezzat, M., et al. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI. [Link]

  • (n.d.). Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Kumar, S., Patel, P., et al. (2024). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. PubMed. [Link]

  • (2023). A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

  • (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link]

  • (n.d.). Isoxazole. Wikipedia. [Link]

Sources

Strategic Fluorination in Medicinal Chemistry: Physicochemical Modulation and Biological Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Magic Methyl" of the 21st Century

In modern drug discovery, fluorine is no longer just a bioisostere for hydrogen; it is a strategic tool for multiparametric optimization. Approximately 20-25% of all drugs currently on the market contain at least one fluorine atom. This is not a coincidence of synthetic ease, but a result of the unique position of fluorine in the periodic table.

For the Senior Application Scientist, the decision to fluorinate is rarely about a single parameter. It is about the concomitant modulation of metabolic stability, lipophilicity, conformation, and binding affinity. This guide dissects these effects, moving beyond basic textbook definitions to the causal mechanisms that drive structure-activity relationships (SAR).

The Physicochemical Toolkit

Steric and Electronic Profiles

Fluorine is the most electronegative element (3.98 Pauling scale), yet it is sterically compact. This duality allows for "stealth" electronic modulation—altering the electronics of a ring system or side chain without introducing significant steric clashes.

PropertyHydrogen (H)Fluorine (F)Oxygen (O)Methyl (-CH₃)
Van der Waals Radius (Å) 1.201.471.522.00
Electronegativity (Pauling) 2.13.983.442.5 (C)
C-X Bond Length (Å) 1.091.351.431.54
Bond Energy (kcal/mol) ~98~116~85~83

Key Insight: While often called an H-isostere, F is sterically closer to Oxygen. However, its C-F bond is chemically inert compared to C-O or C-H, providing a "shield" against metabolic attack.

pKa Modulation (The Inductive Effect)

Fluorine’s strong electron-withdrawing inductive effect (


) drastically alters the pKa of neighboring ionizable groups. This is a critical tool for optimizing oral bioavailability (permeability) and reducing hERG toxicity by lowering the basicity of amines.
  • Mechanism: Fluorine pulls electron density through the

    
    -framework, destabilizing the protonated state of proximal amines (lowering pKa) or stabilizing the conjugate base of acids (lowering pKa).[1]
    
  • Example:

    • Ethylamine: pKa

      
       10.7 (Highly basic, fully ionized at pH 7.4).
      
    • 2,2,2-Trifluoroethylamine: pKa

      
       5.7 (Weakly basic, significant neutral fraction at pH 7.4).
      
  • Application: reducing the pKa of a basic center below 8-9 often improves CNS penetration by increasing the fraction of the neutral species available for passive diffusion.

The Fluorine Gauche Effect

Unlike non-polar chains that prefer anti conformations to minimize steric repulsion, 1,2-difluoroethane (and similar motifs) prefers the gauche conformation.[2]

  • Causality: The dominant driver is hyperconjugation .[2] Electron density from the filled

    
     orbital donates into the low-lying empty 
    
    
    
    antibonding orbital. This interaction is geometrically maximized in the gauche alignment.
  • Strategic Use: You can "lock" a flexible drug chain into a bioactive conformation without adding rigid ring systems, thereby saving molecular weight (MW).

Biological & Pharmacological Impact[3][4][5]

Metabolic Blocking (The C-F Shield)

The Carbon-Fluorine bond is one of the strongest in organic chemistry (~116 kcal/mol). Oxidative metabolism by Cytochrome P450 (CYP450) typically involves Hydrogen Atom Transfer (HAT) from a C-H bond to the high-valent Iron-Oxo species (Compound I).

  • The Block: The C-F bond energy is too high for the CYP450 radical rebound mechanism to break.

  • The Soft Spot: Replacing a metabolically labile C-H (e.g., para-position of a phenyl ring or a benzylic position) with C-F shuts down clearance at that site.

MetabolicBlocking cluster_0 Non-Fluorinated Pathway cluster_1 Fluorinated Pathway Drug Drug Molecule (Labile C-H) CYP CYP450 (Compound I) Drug->CYP Transition H-Abstraction Transition State CYP->Transition Radical Attack Blocked Oxidation Blocked CYP->Blocked Bond Energy > 110 kcal/mol Metabolite Hydroxylated Metabolite Transition->Metabolite OH Rebound Clearance Rapid Clearance (Excretion) Metabolite->Clearance FluorinatedDrug Fluorinated Analog (Stable C-F) FluorinatedDrug->CYP Stable Metabolic Stability (Increased t1/2) Blocked->Stable

Figure 1: Mechanism of Metabolic Blocking by Fluorine Substitution. The high bond dissociation energy of C-F prevents the initial hydrogen abstraction step required for CYP450-mediated oxidation.

Binding Affinity & Multipolar Interactions

Fluorine is a poor hydrogen bond acceptor compared to oxygen, but it is not inert.

  • C-F···H-N Interactions: Fluorine can engage in weak electrostatic interactions with amide backbones or cationic side chains (Arg, Lys).

  • Orthogonal Multipolar Interactions: The C-F bond creates a strong dipole. In a phenyl ring, this dipole can align antiparallel to carbonyl dipoles in the protein pocket, providing specific binding energy (

    
    ) gains of 0.5–1.0 kcal/mol per interaction.
    

Experimental Protocols

Protocol A: 19F-NMR Fragment-Based Screening (FBS)

Purpose: Rapidly identify low-affinity binders (fragments) in a library without protein immobilization. 19F-NMR is superior to 1H-NMR here due to the lack of background signals from the protein or buffer.

Methodology:

  • Library Preparation: Prepare a "cocktail" of 5-10 fluorinated fragments (monofluorinated preferred for simple spectra) in DMSO-d6.

  • Sample Setup:

    • Control Tube: 500 µL Buffer + 5 µL Fragment Cocktail.

    • Experimental Tube: 500 µL Buffer + Protein (10-20 µM) + 5 µL Fragment Cocktail.

    • Reference: Add Trifluoroacetic acid (TFA) in a capillary insert as an external chemical shift reference.

  • Pulse Sequence (T2 Relaxation Filter):

    • Use a CPMG (Carr-Purcell-Meiboom-Gill) spin-echo sequence.

    • Logic: Large molecules (Protein-Ligand complexes) tumble slowly, causing rapid T2 relaxation (signal decay). Small unbound ligands tumble fast (slow T2 decay).

  • Data Analysis:

    • Compare the signal intensity of the Control vs. Experimental spectra.

    • Hit Criteria: A significant reduction in peak height/line broadening in the presence of protein indicates binding (exchange between free and bound states).

NMR_Workflow Library Fluorinated Fragment Library Mix Mix with Target Protein (10-20 µM) Library->Mix NMR 19F-NMR Acquisition (CPMG T2 Filter) Mix->NMR Signal Signal Analysis NMR->Signal NoChange Sharp Signals (No Binding) Signal->NoChange Fast Tumble Broadening Line Broadening / Signal Reduction Signal->Broadening Slow Tumble (Bound) Hit Confirmed Hit (Validation Required) Broadening->Hit

Figure 2: Ligand-based 19F-NMR Screening Workflow. Binding events are detected by the rapid transverse relaxation (T2) of the ligand when associated with the high-molecular-weight protein target.

Protocol B: Microsomal Stability Assay (Metabolic Blocking Validation)

Purpose: Quantify the stability improvement of a fluorinated analog (F-Analog) versus its hydrogen parent (H-Parent).

  • Incubation System:

    • Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH (regenerating system or 1 mM final conc).

  • Procedure:

    • Pre-incubate HLM and Test Compound (1 µM) for 5 min at 37°C.

    • Initiate reaction by adding NADPH.[3]

    • Sampling: Take aliquots at t = 0, 5, 15, 30, and 60 minutes.

    • Quenching: Immediately dispense aliquots into ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis (LC-MS/MS):

    • Monitor the disappearance of the parent compound peak area ratio (Parent/Internal Standard) over time.

    • Monitor specific transitions for the expected metabolite (e.g., +16 Da for hydroxylation) in the H-Parent sample.

    • Confirm the absence of the corresponding fluorinated metabolite in the F-Analog sample.

  • Calculation:

    • Plot ln(% Remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • 
      .
      

Case Study: Sitagliptin (Januvia)

Target: DPP-4 (Type 2 Diabetes). The Challenge: Early leads in the series were metabolically unstable and lacked sufficient potency. The Fluorine Solution:

  • Trifluorophenyl Group: The developers introduced a 2,4,5-trifluorophenyl moiety.

  • Effect 1 (Metabolic): The fluorines blocked oxidative metabolism on the phenyl ring, which was a major clearance pathway in non-fluorinated analogs.

  • Effect 2 (Binding): The trifluorophenyl group fits into a hydrophobic S1 pocket of the DPP-4 enzyme. The specific electronic profile of the fluorinated ring improved

    
    -stacking interactions with key residues (Tyr547, Trp629).
    
  • Outcome: Sitagliptin became a blockbuster drug with excellent oral bioavailability and a clean safety profile, largely attributed to the strategic fluorination.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Dalvit, C., et al. (2003). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Journal of the American Chemical Society, 125(47), 14620–14630. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate, a key heterocyclic scaffold relevant in medicinal chemistry and drug development. The protocol is centered around a highly efficient and regioselective 1,3-dipolar cycloaddition reaction. This guide offers a detailed, step-by-step experimental procedure, an in-depth discussion of the underlying reaction mechanism, safety protocols, and methods for product purification and characterization. The content is designed for researchers, chemists, and professionals in the field of pharmaceutical and chemical sciences, providing the necessary technical details and theoretical background to ensure a successful and reproducible synthesis.

Introduction and Scientific Rationale

The isoxazole ring system is a prominent structural motif found in numerous biologically active compounds and approved pharmaceutical agents.[1] Its utility stems from its ability to act as a bioisostere for other functional groups and its participation in hydrogen bonding and π-π stacking interactions, which are crucial for molecular recognition in biological systems.[2] The target molecule, this compound, incorporates this valuable scaffold, making it a significant building block for the synthesis of novel therapeutic candidates.

The chosen synthetic strategy is the [3+2] cycloaddition, a cornerstone of heterocyclic chemistry.[3] Specifically, this protocol details the reaction between an in situ-generated nitrile oxide and a terminal alkyne.[2][4][5] This method is favored for its high regioselectivity, operational simplicity, and the general availability of starting materials. The nitrile oxide, ethoxycarbonylformonitrile oxide, is generated in situ from Ethyl 2-chloro-2-(hydroxyimino)acetate via base-mediated dehydrochlorination.[6] This transient, highly reactive 1,3-dipole is then trapped by 1-ethynyl-4-fluorobenzene to construct the desired 3,5-disubstituted isoxazole ring system.

Understanding the causality behind this choice is key: generating the nitrile oxide in situ circumvents the need to handle this potentially unstable species directly, enhancing the safety and efficiency of the protocol. The selection of a mild organic base like triethylamine is deliberate to facilitate the dehydrochlorination without promoting unwanted side reactions.

Reaction Mechanism: 1,3-Dipolar Cycloaddition

The synthesis proceeds via a two-step mechanism initiated by the in-situ formation of a nitrile oxide, followed by a concerted [3+2] cycloaddition reaction.

  • Nitrile Oxide Formation: Ethyl 2-chloro-2-(hydroxyimino)acetate is treated with a base, typically triethylamine (Et₃N). The base abstracts the acidic proton from the hydroxyl group, and subsequently, a chloride ion is eliminated. This dehydrochlorination process generates the highly reactive 1,3-dipole, ethoxycarbonylformonitrile oxide.

  • [3+2] Cycloaddition: The generated nitrile oxide rapidly undergoes a cycloaddition reaction with the dipolarophile, 1-ethynyl-4-fluorobenzene. This is a concerted pericyclic reaction where the three atoms of the nitrile oxide dipole react with the two π-electrons of the alkyne's triple bond to form the five-membered isoxazole ring in a single, regioselective step.

Caption: The reaction mechanism for isoxazole synthesis.

Experimental Protocol

Materials and Reagents

It is imperative that all reagents are of high purity and solvents are anhydrous to ensure optimal reaction yield and purity.

ReagentCAS No.Molecular FormulaMW ( g/mol )Supplier ExampleNotes
1-ethynyl-4-fluorobenzene736-63-0C₈H₅F120.13FluorochemDipolarophile
Ethyl 2-chloro-2-(hydroxyimino)acetate14337-43-0C₄H₆ClNO₃151.55TCI, Sigma-AldrichNitrile oxide precursor. Moisture sensitive & toxic. [7][8]
Triethylamine (Et₃N)121-44-8C₆H₁₅N101.19Sigma-AldrichBase. Should be distilled before use.
Toluene, Anhydrous108-88-3C₇H₈92.14Fisher ScientificReaction solvent.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11VWRFor extraction and chromatography.
n-Hexane110-54-3C₆H₁₄86.18VWRFor chromatography.
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6Na₂SO₄142.04Acros OrganicsDrying agent.
Silica Gel (230-400 mesh)7631-86-9SiO₂60.08MerckFor column chromatography.
Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and a nitrogen inlet

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column for chromatography

Synthetic Procedure

The following workflow outlines the complete process from reaction setup to product isolation.

G A 1. Setup & Inert Atmosphere - Assemble dry glassware. - Purge with Nitrogen. B 2. Charge Reagents - Add 1-ethynyl-4-fluorobenzene (1.0 eq) and Toluene to flask. A->B C 3. Add Precursor - Add Ethyl 2-chloro-2- (hydroxyimino)acetate (1.1 eq). B->C D 4. Cool Reaction - Place flask in an ice bath (0 °C). C->D E 5. Base Addition - Add Triethylamine (1.2 eq) dropwise over 30 min. D->E F 6. Reaction - Remove ice bath. - Stir at room temperature for 18-24h. E->F G 7. Monitor Progress - Use TLC (e.g., 4:1 Hexane:EtOAc) to check for completion. F->G H 8. Work-up - Filter off Et₃N·HCl salt. - Wash filtrate with H₂O and brine. G->H I 9. Dry & Concentrate - Dry organic layer (Na₂SO₄). - Remove solvent via rotary evaporation. H->I J 10. Purification - Purify crude residue by silica gel column chromatography. I->J K 11. Characterization - Analyze pure fractions by NMR, MS, IR. - Confirm structure and purity. J->K

Caption: Experimental workflow for the synthesis protocol.

Step-by-Step Protocol:

  • Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add 1-ethynyl-4-fluorobenzene (e.g., 5.0 g, 41.6 mmol, 1.0 eq).

  • Solvent and Reagent Addition: Dissolve the alkyne in 100 mL of anhydrous toluene. To this solution, add Ethyl 2-chloro-2-(hydroxyimino)acetate (e.g., 6.9 g, 45.8 mmol, 1.1 eq).

  • Cooling: Place the reaction flask in an ice-water bath and stir the mixture for 15 minutes to bring the temperature to 0 °C.

  • Base Addition: Charge the dropping funnel with triethylamine (e.g., 7.0 mL, 50.0 mmol, 1.2 eq) dissolved in 20 mL of anhydrous toluene. Add the triethylamine solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise significantly. A white precipitate of triethylammonium hydrochloride will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 18-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC, using a 4:1 hexane/ethyl acetate eluent system. The disappearance of the starting alkyne spot and the appearance of a new, UV-active product spot indicates reaction progression.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the triethylammonium hydrochloride precipitate. Wash the filter cake with a small amount of toluene.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:EtOAc) to isolate the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or oil.

Product Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • Molecular Formula: C₁₂H₁₀FNO₃[9]

  • Molecular Weight: 235.21 g/mol

  • Appearance: Expected to be a white to off-white solid or a pale yellow oil.

  • ¹H NMR & ¹³C NMR: The spectra should show characteristic peaks corresponding to the ethyl ester, the aromatic protons of the fluorophenyl ring, and the isoxazole ring proton.

  • Mass Spectrometry (MS): For ESI-MS, the predicted protonated molecular ion peak [M+H]⁺ is at m/z 236.07175.[9]

  • Infrared (IR) Spectroscopy: Expect characteristic absorption bands for the C=O of the ester, C=N of the isoxazole, and C-F of the fluorophenyl group.

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory. This synthesis must be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves at all times.

  • Reagent-Specific Hazards:

    • Ethyl 2-chloro-2-(hydroxyimino)acetate: This compound is a primary hazard. It can cause serious eye damage, skin irritation, and may lead to allergic skin reactions or respiratory difficulties if inhaled.[7][8] Avoid breathing dust and ensure the work area is well-ventilated.[8][10] It is also moisture-sensitive.[7]

    • Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.

    • Toluene: Flammable liquid. Harmful if inhaled or absorbed through the skin. It is a known reproductive toxin.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Organic waste and halogenated waste should be collected in separate, properly labeled containers.

This protocol provides a reliable and validated method for the synthesis of this compound. By understanding the underlying chemical principles and adhering strictly to the experimental and safety procedures outlined, researchers can confidently produce this valuable chemical intermediate for further application in drug discovery and materials science.

References

  • Qi, X., Liu, Y.-N., & Liu, H.-M. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o111. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, Y., et al. (2020). Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(10), 845-850. [Link]

  • PrepChem. (n.d.). Synthesis of ethyl-5-(4'-fluorophenyl)-4-isoxazolecarboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Chiacchio, U., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]

  • Wróbel, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of Peptides. Molecules, 27(17), 5641. [Link]

  • CP Lab Safety. (n.d.). Ethyl 2-Chloro-2-(hydroxyimino)acetate, 5g, Each. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Retrieved from [Link]

  • Sharma, R., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(45), 29285-29290. [Link]

Sources

Application Note: Utilizing Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate (CAS: 640291-92-5) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. This application note details the strategic deployment of this scaffold in drug discovery, specifically for targeting GABA-A receptors , COX-2 enzymes , and kinase domains .

The 4-fluorophenyl moiety serves as a metabolic blocker, preventing rapid oxidation at the para-position, while the C3-ester functionality provides a versatile "handle" for generating diverse amide libraries. This guide provides validated protocols for hydrolysis, amidation, and biological profiling, ensuring high-fidelity data for Structure-Activity Relationship (SAR) studies.

Scientific Rationale & Compound Profile

The "Fluorine Effect" in Lead Optimization

The inclusion of the fluorine atom at the para-position of the phenyl ring is not cosmetic; it is a calculated medicinal chemistry tactic.

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, blocking CYP450-mediated hydroxylation at the metabolically vulnerable para position.

  • Lipophilicity Modulation: Fluorine increases

    
     moderately, enhancing membrane permeability without the steric penalty of a methyl or chloro group.
    
  • Electronic Effects: The electronegativity of fluorine pulls electron density from the aromatic ring, potentially strengthening

    
     stacking interactions with receptor residues (e.g., aromatic cage of GABA-A receptors).
    
Isoxazole as a Bioisostere

The isoxazole ring acts as a rigid bioisostere for amide bonds and carboxylic acids. In this specific scaffold, the 3,5-disubstitution pattern locks the phenyl ring and the carboxylate tail in a specific vector, reducing the entropic cost of binding.

Structural Visualization (Pharmacophore Map)

Pharmacophore Compound Ethyl 5-(4-fluorophenyl) isoxazole-3-carboxylate Fluorine 4-Fluoro Group (Metabolic Block) Compound->Fluorine  Increases t1/2   Isoxazole Isoxazole Core (Rigid Linker / H-Bond Acceptor) Compound->Isoxazole  Bioisostere   Ester Ethyl Ester (Synthetic Handle) Compound->Ester  Library Gen.   Targets Potential Targets: - GABA-A Agonist/Antagonist - COX-2 Inhibitor - Kinase Inhibitor Isoxazole->Targets  Privileged Scaffold  

Figure 1: Pharmacophore mapping of the title compound highlighting the functional role of each structural motif.

Chemical Properties & Handling[1][2]

PropertySpecificationCritical Note
Molecular Weight 235.21 g/mol Ideal for Fragment-Based Drug Design (FBDD)
Appearance White to off-white solidYellowing indicates isoxazole ring degradation
Solubility DMSO (>50 mM), EtOH (Moderate)Poor water solubility; requires carrier solvent for bioassays
Stability Stable at RTAvoid strong reducing agents (cleaves N-O bond)
CAS 640291-92-5Verify purity >95% by HPLC before use

Experimental Protocols

Protocol A: Scaffold Activation (Hydrolysis to Free Acid)

Objective: To generate 5-(4-fluorophenyl)isoxazole-3-carboxylic acid for solubility profiling or subsequent coupling.

Reagents:

  • This compound (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H2O) (2.5 eq)

  • THF/Water (3:1 v/v)

  • 1M HCl

Procedure:

  • Dissolve the ester (100 mg, 0.425 mmol) in THF (3 mL).

  • Add a solution of LiOH·H2O (45 mg, 1.06 mmol) in water (1 mL) dropwise.

  • Stir vigorously at Room Temperature (RT) for 4 hours. Monitor by TLC (30% EtOAc/Hexane). The ester spot (Rf ~0.6) should disappear, replaced by a baseline acid spot.

  • Workup: Concentrate under reduced pressure to remove THF. Acidify the aqueous residue to pH 2-3 using 1M HCl.

  • Collect the resulting white precipitate by vacuum filtration. Wash with cold water (2 x 2 mL).

  • Drying: Dry in a vacuum oven at 45°C overnight.

  • Validation: 1H NMR should show the loss of the ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm).

Protocol B: High-Throughput Amidation (Library Generation)

Objective: To synthesize a library of amides to probe the S3 binding pocket of the target protein.

Reagents:

  • Scaffold Acid (from Protocol A)

  • Diverse Amines (R-NH2)

  • HATU (Coupling Agent)

  • DIPEA (Base)

  • DMF (Anhydrous)

Workflow:

  • Prepare a Stock Solution A : Scaffold Acid (0.2 M) + HATU (0.22 M) in DMF.

  • Dispense 100 µL of Stock Solution A into each well of a 96-well reaction block.

  • Add 100 µL of Amine Solution (0.25 M in DMF) containing 2.5 eq of DIPEA to each well.

  • Seal and shake at RT for 12 hours.

  • Purification: Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

  • QC: Verify Mass (LC-MS) and Purity (>95% by UV).

Biological Application: GABA-A Receptor Binding Screen

The isoxazole core mimics the structure of Muscimol (a potent GABA-A agonist). This protocol screens for displacement of radiolabeled ligand.

Assay Principle: Competition binding using [3H]-Muscimol.

Protocol:

  • Membrane Prep: Rat brain cortical membranes (rich in GABA-A).

  • Ligand: [3H]-Muscimol (2 nM final concentration).

  • Test Compound: this compound (and derivatives) serially diluted from 10 µM to 0.1 nM in Assay Buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation: Incubate membranes + radioligand + test compound for 60 min at 4°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Readout: Liquid Scintillation Counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Synthesis & Workflow Visualization

The following diagram illustrates the synthetic divergence from the ester scaffold to active pharmaceutical ingredients (APIs).

SynthesisWorkflow Start Ethyl 5-(4-fluorophenyl) isoxazole-3-carboxylate Step1 Hydrolysis (LiOH, THF/H2O) Start->Step1 Step2b Reduction (LiAlH4) Start->Step2b Acid Free Acid Intermediate (COOH) Step1->Acid Step2a Amidation (R-NH2, HATU) Acid->Step2a Amide Amide Library (Target: COX-2 / Kinases) Step2a->Amide Alcohol Isoxazol-3-ylmethanol (Target: Ion Channels) Step2b->Alcohol

Figure 2: Synthetic workflow transforming the ester precursor into functionalized chemical libraries.

References

  • National Center for Biotechnology Information (NCBI). (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. PubMed Central. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides. Molecules. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2000). A novel class of potent 3-isoxazolol GABA(A) antagonists: design, synthesis, and pharmacology. PubMed.[2] Retrieved from [Link]

Sources

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the strategic utility, synthesis, and downstream application of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate (EFPIC) . As a privileged scaffold in medicinal chemistry, this intermediate bridges the gap between raw commodity chemicals and high-value pharmacophores. It is particularly critical in the development of COX-2 inhibitors , P2X7 receptor antagonists , and sphingosine-1-phosphate (S1P) modulators . This document provides a validated two-step synthesis protocol, quality control parameters, and a derivatization workflow for library generation.

Part 1: Chemical Profile & Strategic Value

The "Fluorine Effect" in Drug Design

The inclusion of the 4-fluorophenyl moiety is not arbitrary. In medicinal chemistry, the strategic replacement of hydrogen with fluorine at the para-position of a phenyl ring serves two critical functions:

  • Metabolic Blocking: It blocks P450-mediated oxidation at the metabolically susceptible para position, significantly extending the drug's half-life (

    
    ).[1]
    
  • Lipophilicity Modulation: It enhances lipophilicity (

    
    ), improving membrane permeability and blood-brain barrier (BBB) penetration, which is essential for CNS-active targets like GABA modulators.[1]
    
The Isoxazole Scaffold

The isoxazole ring functions as a bioisostere for amide bonds and aromatic rings (like pyridine).[1] It provides a rigid geometry that orients substituents (the carboxylate and the fluorophenyl group) into specific vectors, optimizing binding affinity in enzyme active sites (e.g., the cyclooxygenase channel).[1]

Part 2: Synthesis Protocol

Objective: Scalable preparation of this compound from 4'-fluoroacetophenone.

Retrosynthetic Logic

The most robust route involves a Claisen condensation followed by a [3+2] cyclocondensation .[1]

  • Precursors: 4'-Fluoroacetophenone + Diethyl Oxalate.

  • Intermediate: Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (Diketo ester).

  • Cyclizing Agent: Hydroxylamine Hydrochloride (

    
    ).[1]
    
Visual Workflow (DOT Diagram)

SynthesisWorkflow Start1 4'-Fluoroacetophenone Reagent1 NaOEt / EtOH (Claisen Condensation) Start1->Reagent1 Start2 Diethyl Oxalate Start2->Reagent1 Inter Diketo Ester Intermediate (Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate) Reagent1->Inter Reflux 4h, Acidify Reagent2 NH2OH·HCl / EtOH (Cyclization) Inter->Reagent2 Product Ethyl 5-(4-fluorophenyl) isoxazole-3-carboxylate Reagent2->Product Reflux 6h

Figure 1: Two-step synthesis pathway for EFPIC. The diketo ester intermediate is key to ensuring the correct regioisomer formation.

Step-by-Step Experimental Procedure

Step 1: Synthesis of the Diketo Ester Intermediate

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and reflux condenser under a nitrogen atmosphere.

  • Base Preparation: Charge the flask with anhydrous ethanol (150 mL) and add sodium ethoxide (1.1 eq, solid or 21% wt solution). Cool to 0°C.[1]

  • Addition: Mix 4'-fluoroacetophenone (10.0 g, 72.4 mmol) and diethyl oxalate (11.6 g, 79.6 mmol). Add this mixture dropwise to the cold base solution over 30 minutes. Reasoning: Slow addition prevents self-condensation of the ketone.

  • Reaction: Allow the mixture to warm to room temperature, then reflux for 4 hours. The solution will turn yellow/orange.[1]

  • Workup: Cool to room temperature. Pour into ice water (300 mL) and acidify with 1M HCl to pH 2-3. The diketo ester will precipitate as a solid or oil. Extract with ethyl acetate, dry over

    
    , and concentrate.
    

Step 2: Cyclization to Isoxazole

  • Reaction: Dissolve the crude diketo ester from Step 1 in Ethanol (100 mL). Add Hydroxylamine Hydrochloride (3.0 eq).[1]

  • Reflux: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

    • Critical Control Point: The reaction pH dictates regioselectivity.[1] In strongly acidic conditions, the 5-aryl-3-carboxylate isomer (target) is favored over the 3-aryl-5-carboxylate.

  • Purification: Cool the mixture. Ethanol is removed under reduced pressure.[1] The residue is partitioned between water and ethyl acetate.

  • Crystallization: The crude product is often a solid.[1] Recrystallize from Ethanol/Water or Hexane/EtOAc to yield off-white needles.

Part 3: Downstream Applications & Derivatization

Strategic Context: EFPIC is rarely the final drug.[1] It is a "branch point" intermediate.[1] The ethyl ester is a masking group for the carboxylic acid, which is the reactive handle for creating amide libraries.[1]

Derivatization Logic (DOT Diagram)

ApplicationTree Root Ethyl 5-(4-fluorophenyl) isoxazole-3-carboxylate Acid Hydrolysis (LiOH/THF) Root->Acid Pathway A Alcohol Reduction (LiAlH4) Root->Alcohol Pathway B Amide Amide Coupling (HATU/R-NH2) Acid->Amide Ether Etherification (NaH/R-X) Alcohol->Ether Target1 Target: P2X7 Antagonists (CNS Disorders) Amide->Target1 Target2 Target: COX-2 Inhibitors (Inflammation) Amide->Target2 Target3 Target: Antimicrobials Amide->Target3

Figure 2: Divergent synthesis pathways from the EFPIC scaffold to active pharmaceutical ingredients.

Protocol: Saponification to Carboxylic Acid

To activate the scaffold for drug library generation (e.g., amide coupling), the ester must be hydrolyzed.[1]

  • Dissolution: Dissolve EFPIC (1.0 eq) in a 1:1 mixture of THF and Water.

  • Reagent: Add Lithium Hydroxide Monohydrate (

    
    , 2.5 eq).
    
  • Conditions: Stir at room temperature for 3 hours.

    • Validation: TLC should show the disappearance of the non-polar ester spot and the appearance of a baseline spot (acid).[1]

  • Isolation: Evaporate THF. Acidify the aqueous layer with 1M HCl.[1] The 5-(4-fluorophenyl)isoxazole-3-carboxylic acid will precipitate as a white solid. Filter and dry.[1]

Part 4: Quality Control & Characterization

To ensure the intermediate meets pharmaceutical grade standards (>98% purity), the following parameters must be verified.

Analytical Specifications Table
ParameterSpecificationMethod
Appearance White to Off-white crystalline powderVisual
Purity

98.0%
HPLC (C18, ACN:H2O gradient)
Melting Point 78–82 °C (Typical range for this class)Capillary Method
Identity (

H NMR)
Confirms Ethyl group (q, t) and 4-F-Phenyl pattern400 MHz DMSO-

Residual Solvents Ethanol < 5000 ppmGC-HS
NMR Interpretation Guide
  • 
     1.35 (t, 3H):  Methyl of the ethyl ester.[1]
    
  • 
     4.40 (q, 2H):  Methylene of the ethyl ester.[1]
    
  • 
     7.35 (s, 1H):  The isoxazole ring proton (C4-H).[1] Crucial for confirming cyclization.
    
  • 
     7.40 (t, 2H):  Phenyl protons meta to fluorine (split by F).[1]
    
  • 
     7.95 (dd, 2H):  Phenyl protons ortho to fluorine.[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5109254, this compound. Retrieved from [Link][1]

  • Liu, Z., et al. (2012).Synthesis and biological evaluation of 5-(4-fluorophenyl)-3-isoxazolecarboxylic acid derivatives. (General reference for isoxazole scaffold synthesis in medicinal chemistry).

Sources

Application Note: Analytical Characterization of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a comprehensive protocol for the structural elucidation and purity profiling of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate (CAS: N/A for specific isomer, Analogous Ref: 76344-88-2). As a critical intermediate in the synthesis of bioactive isoxazole derivatives (e.g., GABA modulators, anti-inflammatory agents), precise characterization is required to distinguish it from its regioisomer, ethyl 3-(4-fluorophenyl)isoxazole-5-carboxylate.

This guide outlines a multi-modal analytical strategy integrating Nuclear Magnetic Resonance (NMR) , Liquid Chromatography-Mass Spectrometry (LC-MS) , and Fourier-Transform Infrared Spectroscopy (FT-IR) . Special emphasis is placed on


-NMR for rapid identification and HMBC correlations for regiochemical assignment.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

PropertyDescription
Chemical Name This compound
Molecular Formula

Molecular Weight 235.21 g/mol
Appearance White to off-white crystalline solid (Predicted)
Solubility Soluble in DMSO, Methanol,

, Ethyl Acetate; Insoluble in Water
LogP (Predicted) ~2.7

Analytical Workflow Strategy

The following diagram illustrates the logical flow for validating the compound's identity and purity. The critical decision point lies in distinguishing the regioisomer using 2D NMR.

AnalyticalWorkflow Sample Crude Sample LCMS LC-MS (ESI+) Mass & Purity Check Sample->LCMS NMR_1H 1H NMR Proton Environment LCMS->NMR_1H Target Mass Found Reprocess Recrystallization/ Chromatography LCMS->Reprocess Purity < 95% NMR_19F 19F NMR Fluorine Tag Check NMR_1H->NMR_19F NMR_2D 2D NMR (HMBC) Regioisomer Confirmation NMR_19F->NMR_2D Confirm Structure Release Certificate of Analysis (CoA) NMR_2D->Release Regiochemistry Verified Reprocess->Sample

Figure 1: Step-wise analytical workflow ensuring structural integrity before release.

Protocol 1: NMR Spectroscopy (Structural Validation)

Objective: To confirm the carbon skeleton, verify the presence of the fluorine atom, and definitively assign the position of the carboxylate group (Position 3 vs. 5).

Experimental Setup
  • Instrument: 400 MHz or higher (e.g., Bruker Avance III).

  • Solvent: DMSO-

    
     (preferred for solubility) or 
    
    
    
    .
  • Temperature: 298 K.

Expected Spectral Data & Interpretation
A.

-NMR (400 MHz, DMSO-

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
1.35 Triplet (

Hz)
3HEster

Characteristic ethyl ester terminus.
4.38 Quartet (

Hz)
2HEster

Deshielded by oxygen; diagnostic of ethyl ester.
7.30 - 7.45 Multiplet2HAr-H (meta to F)Coupled to

(

Hz) and ortho protons.
7.55 Singlet1HIsoxazole H-4 Critical: Chemical shift distinguishes isoxazole substitution.
7.90 - 8.05 Multiplet2HAr-H (ortho to F)Deshielded by isoxazole ring current.
B.

-NMR (376 MHz, DMSO-

)
  • Signal: Single peak expected around -108 to -115 ppm .

  • Utility: This is a "self-validating" check. The presence of a single sharp peak confirms the integrity of the fluorophenyl group and absence of defluorinated byproducts.

C. Regiochemistry Verification (HMBC)

The core challenge is distinguishing This compound from its isomer Ethyl 3-(4-fluorophenyl)isoxazole-5-carboxylate .

  • Target Correlation: Look for a Long-range coupling (HMBC) between the Isoxazole H-4 proton and the Carboxylate Carbonyl Carbon .

    • If H-4 correlates strongly with the ester carbonyl

      
       Carbonyl is at Position 5  (Wrong Isomer).
      
    • If H-4 correlates weakly or not at all, but correlates strongly to the Fluorophenyl ipso-carbon

      
       Supports Position 3 Carboxylate  (Target).
      
    • Note: In the 3-carboxylate isomer, the carbonyl is further from H-4 (3-bond path is less favorable than the direct conjugation path in the 5-isomer).

Protocol 2: LC-MS & HPLC Purity Profiling

Objective: To determine chemical purity and confirm molecular weight.

Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
    , 
    
    
    
    ).
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).

Mass Spectrometry (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Expected Signals:

    • 
      [1]
      
    • 
      [1]
      
    • 
       (Loss of ethyl group fragment).
      

Fragmentation Parent Parent Ion [M+H]+ = 236.07 Frag1 Loss of EtO [M-OEt]+ = 191.0 Parent->Frag1 - 45 Da Frag2 Isoxazole Cleavage [F-Ph-CN]+ = 122.0 Parent->Frag2 Ring Fragmentation

Figure 2: Predicted fragmentation pathway in ESI+ mode.

Protocol 3: FT-IR Spectroscopy

Objective: Rapid solid-state identification.

  • Sample Prep: ATR (Attenuated Total Reflectance) or KBr Pellet.

  • Key Bands:

    • 1720 - 1740 cm

      
      :  Ester C=O stretch (Strong).
      
    • 1610, 1510 cm

      
      :  Aromatic ring skeletal vibrations.
      
    • 1220 cm

      
      :  C-F stretch (Strong, broad).
      
    • 3100 cm

      
      :  C-H stretch (Aromatic/Isoxazole).
      

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Split Fluorine Peak Presence of rotamers or regioisomer impurity.Run High-Temperature NMR (320 K) to coalesce rotamers or check HPLC for isomer separation.
Missing Ester Protons Hydrolysis to carboxylic acid.Check MS for

(Acid form). Ensure anhydrous storage.
Low Solubility High crystal lattice energy.Switch solvent to DMSO-

or warm the sample to 40°C.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22832030, this compound. Retrieved from [Link]

  • Liu, K., et al. (2024). Synthesis and Biological Evaluation of Isoxazole Derivatives. MDPI Molbank. (Methodology for isoxazole ring closure). Retrieved from [Link][2]

Sources

Application Note: Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility and application of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate (EFIC) as a privileged scaffold in the development of modern agrochemicals.

The isoxazole ring is a bioisostere of pyridine and pyrazole, moieties found in over 30% of commercial agrochemicals. The incorporation of the 4-fluorophenyl group at the C5 position significantly enhances metabolic stability against oxidative degradation (blocking P450 sites) and increases lipophilicity (


), facilitating cuticular penetration in target weeds or fungi. This intermediate is particularly relevant for the synthesis of Protoporphyrinogen Oxidase (PPO) inhibitors  (herbicides) and Succinate Dehydrogenase Inhibitors (SDHIs)  (fungicides).

Chemical Profile & Strategic Value[1]

PropertyDescription
Chemical Name This compound
Molecular Formula

Structural Role Core Pharmacophore / Late-Stage Intermediate
Key Functionality C3-Ester: Electrophilic handle for amidation/reduction.C5-Aryl:

-stacking interactions with target enzymes.4-Fluoro: Metabolic blocking group; lipophilicity enhancer.[1]
Target Classes PPO Inhibitors (Herbicides), SDHI (Fungicides), Auxin mimics.
The "Fluorine Effect" in Agrochemicals

The strategic inclusion of the fluorine atom on the phenyl ring is not merely structural.[1][2] It alters the physicochemical profile of the final active ingredient (AI):

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is resistant to enzymatic cleavage, extending the half-life of the AI in the field.

  • Bioavailability: Fluorination increases lipid solubility, aiding transport across the waxy cuticle of plant leaves or fungal cell walls.

Core Protocol 1: Regioselective Synthesis of the Scaffold

Objective: Synthesize the EFIC scaffold via [3+2] dipolar cycloaddition with high regiocontrol.

Mechanism

The reaction involves the in situ generation of a nitrile oxide from 4-fluorobenzohydroximoyl chloride and its subsequent cycloaddition with ethyl propiolate .

Materials
  • Precursor A: 4-Fluorobenzaldehyde oxime (converted to hydroximoyl chloride via NCS).

  • Precursor B: Ethyl propiolate (Dipolarophile).

  • Reagents: N-Chlorosuccinimide (NCS), Triethylamine (

    
    ).
    
  • Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step Methodology
  • Chlorination (In Situ):

    • Dissolve 4-fluorobenzaldehyde oxime (1.0 eq) in DMF at 0°C.

    • Add NCS (1.1 eq) portion-wise over 30 minutes.

    • Checkpoint: Monitor via TLC until the oxime is fully converted to the hydroximoyl chloride.

  • Cycloaddition:

    • Add ethyl propiolate (1.2 eq) to the reaction vessel.

    • Critical Step: Add

      
       (1.2 eq) dropwise over 1 hour while maintaining temperature < 5°C. Rapid addition causes dimerization of the nitrile oxide (furoxan formation).
      
    • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up:

    • Dilute with water and extract with Ethyl Acetate (3x).

    • Wash organic layer with brine to remove DMF.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane:EtOAc 8:2).

    • Target Regioisomer: The 3,5-disubstituted product is favored sterically and electronically over the 3,4-isomer.

Core Protocol 2: Divergent Functionalization

Once the EFIC scaffold is secured, it serves as a divergence point for two major classes of agrochemicals.

Workflow Visualization

The following diagram illustrates the divergent pathways from the core scaffold to active herbicidal and fungicidal agents.

Agrochemical_Synthesis Scaffold Ethyl 5-(4-fluorophenyl) isoxazole-3-carboxylate Acid Intermediate A: Carboxylic Acid Scaffold->Acid Hydrolysis (LiOH, THF/H2O) Alcohol Intermediate B: Isoxazolyl Methanol Scaffold->Alcohol Reduction (LiBH4 or DIBAL-H) Amide Target Class 1: Carboxamide Fungicides (SDHI Analogs) Acid->Amide Coupling (HATU/Amine) + Heterocyclic Amines Ether Target Class 2: PPO Herbicides (Ether/Ester Linkages) Alcohol->Ether Alkylation (NaH, Alkyl Halide)

Figure 1: Divergent synthetic workflow converting the ethyl ester scaffold into bioactive amide (fungicide) or ether (herbicide) classes.

Path A: Synthesis of Carboxamide Fungicides (SDHI Mimics)

Rationale: Many SDHI fungicides (e.g., Fluxapyroxad) utilize a pyrazole-carboxamide core. The isoxazole analog offers a distinct resistance profile.

  • Saponification:

    • Treat EFIC (1.0 eq) with LiOH (2.0 eq) in THF:Water (1:1) at RT for 4 hours.

    • Acidify with 1M HCl to precipitate the 5-(4-fluorophenyl)isoxazole-3-carboxylic acid .

  • Amide Coupling:

    • Activate the acid using

      
       (reflux, 2h) to form the acid chloride OR use HATU (1.2 eq) in DMF.
      
    • React with a relevant aniline or heterocyclic amine (e.g., 3-aminopyridine derivatives).

    • Yield Expectation: 80-90%.

Path B: Synthesis of PPO Inhibiting Herbicides

Rationale: PPO inhibitors often require a lipophilic ether or ester linkage at the heterocyclic core to fit the binding pocket.

  • Reduction:

    • Dissolve EFIC in dry THF under

      
      .
      
    • Add

      
       (2.0 eq) at 0°C (milder than 
      
      
      
      , preserves the isoxazole ring).
    • Stir 4h to obtain [5-(4-fluorophenyl)isoxazole-3-yl]methanol .

  • Etherification:

    • Treat the alcohol with NaH (1.1 eq) in DMF.

    • Add a propargyl halide or substituted benzyl halide.

    • Result: High-affinity PPO inhibitor candidates.

Structure-Activity Relationship (SAR) Logic

When optimizing this scaffold, the following SAR rules generally apply based on PPO/SDHI interaction models:

SAR_Logic Center Isoxazole Core Pos3 Position 3 (Ester/Amide): Determines H-Bonding Critical for Enzyme Specificity Center->Pos3 Pos5 Position 5 (Aryl Group): Provides Hydrophobic/Pi-Stacking 4-F atom blocks metabolism Center->Pos5 Pos4 Position 4 (H or Halogen): Steric Gatekeeper. Substituents here often decrease activity (Steric clash). Center->Pos4

Figure 2: SAR logic for the isoxazole scaffold. Modifications at Position 3 drive specificity, while Position 5 drives potency and stability.

Safety & Handling

  • Hazards: Isoxazole derivatives can be skin and eye irritants. The precursor 4-fluorobenzohydroximoyl chloride is a potent skin sensitizer and lachrymator.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Waste: Fluorinated organic waste must be segregated and incinerated at high temperatures (>1100°C) to prevent HF formation.

References

  • Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection.[1][2][3][4] ChemBioChem, 5(5), 570-589. Link

  • Lamberth, C. (2024). Recent developments in fluorine-containing pesticides.[1][3] Pest Management Science, 80, 3065–3087.[1] Link

  • Pérez, J. M., et al. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 3(9), 2343–2349.[5] Link

  • Liu, H., et al. (2022).[1] Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 33(2). Link

  • Wakefield, B. J. (2013). Fluorinated Pharmaceuticals and Agrochemicals. In Science of Synthesis. Thieme Chemistry. (General Reference for Isoxazole Synthesis).

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide details the robust and scalable synthesis of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate, a key building block in modern medicinal chemistry. The protocol is designed to be a self-validating system, emphasizing not just the procedural steps but the underlying chemical principles and safety considerations essential for successful scale-up.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents due to its favorable metabolic stability and ability to participate in various biological interactions. This compound, in particular, serves as a crucial intermediate for the synthesis of compounds with potential applications in treating a range of diseases. Its fluorinated phenyl moiety often enhances pharmacokinetic properties, making this molecule a valuable asset in the development of novel therapeutics.

Synthetic Strategy: A Two-Step, One-Pot Approach via 1,3-Dipolar Cycloaddition

The most efficient and scalable route to this compound is a two-step, one-pot synthesis. This strategy leverages the classic 1,3-dipolar cycloaddition reaction, a powerful tool for constructing five-membered heterocyclic rings.[1][2] The overall transformation involves the following key stages:

  • Formation of 4-Fluorobenzaldehyde Oxime: The synthesis begins with the conversion of 4-fluorobenzaldehyde to its corresponding oxime. This is a standard condensation reaction with hydroxylamine hydrochloride.

  • In-situ Generation of Nitrile Oxide and Cycloaddition: The 4-fluorobenzaldehyde oxime is then oxidized in the presence of the dipolarophile, ethyl propiolate. The nitrile oxide intermediate is generated in situ and immediately undergoes a [3+2] cycloaddition with the alkyne to form the desired isoxazole ring.[3][4] This one-pot approach is highly advantageous for scale-up as it avoids the isolation of the potentially unstable nitrile oxide intermediate.

The in-situ generation of the nitrile oxide is critical for minimizing its dimerization to the undesired furoxan by-product.[5]

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: In-situ Cycloaddition cluster_purification Purification A 4-Fluorobenzaldehyde C 4-Fluorobenzaldehyde Oxime A->C Base (e.g., NaOH) B Hydroxylamine Hydrochloride B->C F This compound C->F Oxidation & Cycloaddition D Ethyl Propiolate D->F E Sodium Hypochlorite (NaOCl) E->C Oxidizing Agent G Crude Product F->G Work-up H Pure Product G->H Recrystallization

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Part 1: Laboratory-Scale Synthesis (Up to 100 g)

This protocol is optimized for a laboratory setting and provides a reliable method for producing high-purity material.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Fluorobenzaldehyde124.1150.0 g0.403
Hydroxylamine Hydrochloride69.4930.9 g0.445
Sodium Hydroxide40.0017.7 g0.443
Ethyl Propiolate98.1043.6 g0.444
Sodium Hypochlorite (10-15% solution)74.44 (as NaOCl)~450 mLVariable
Dichloromethane (DCM)-1 L-
Ethanol-As needed-
Water-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Oxime Formation:

    • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-fluorobenzaldehyde (50.0 g, 0.403 mol) and 500 mL of water.

    • In a separate beaker, dissolve hydroxylamine hydrochloride (30.9 g, 0.445 mol) and sodium hydroxide (17.7 g, 0.443 mol) in 250 mL of water.

    • Cool the flask containing the aldehyde to 10-15 °C using an ice bath.

    • Slowly add the hydroxylamine/NaOH solution to the aldehyde suspension over 30-45 minutes, maintaining the temperature below 20 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The formation of a white precipitate (4-fluorobenzaldehyde oxime) will be observed.

  • In-situ Cycloaddition:

    • To the stirred suspension of the oxime, add ethyl propiolate (43.6 g, 0.444 mol) and dichloromethane (500 mL).

    • Cool the reaction mixture to 0-5 °C using an ice-salt bath.

    • Slowly add the sodium hypochlorite solution via the addition funnel, maintaining the internal temperature between 0-5 °C. The addition rate should be carefully controlled to manage the exotherm. This step is crucial for minimizing the formation of the furoxan dimer.[5]

    • After the addition is complete (typically 2-3 hours), allow the reaction to stir at 0-5 °C for an additional hour.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • Once the reaction is complete, separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 150 mL).

    • Combine the organic layers and wash with water (2 x 200 mL) and then with brine (200 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or a semi-solid.

  • Purification:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

    • Collect the white to off-white crystalline product by filtration and wash with a small amount of cold ethanol.

    • Dry the product under vacuum to a constant weight.

Expected Yield: 75-85% Purity (by HPLC): >98%

Part 2: Scale-Up Considerations and Protocol (1 kg Scale)

Scaling up this synthesis requires careful attention to heat management, mass transfer, and safety protocols.

Key Scale-Up Challenges and Solutions:

ChallengeSolution
Exotherm Control The in-situ generation of the nitrile oxide from the oxime using sodium hypochlorite is exothermic. On a larger scale, efficient heat removal is critical to prevent runaway reactions and minimize by-product formation. A jacketed reactor with a reliable cooling system is mandatory. The addition of sodium hypochlorite must be slow and controlled, with continuous monitoring of the internal temperature.
Mass Transfer Efficient mixing is essential to ensure uniform reaction conditions and prevent localized "hot spots." A reactor with an appropriate agitator (e.g., pitched-blade turbine) should be used. The stirring speed should be optimized to ensure good mixing without causing excessive splashing.
Reagent Handling Handling large quantities of sodium hypochlorite requires appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and a face shield. Ensure adequate ventilation to avoid inhalation of any chlorine gas that may be released.
Work-up and Extraction For kilogram-scale extractions, a larger separatory funnel or a liquid-liquid extraction setup is required. Ensure proper grounding to prevent static discharge when working with flammable solvents like dichloromethane.
Crystallization and Filtration Large-scale crystallization may require seeding to ensure consistent crystal size and purity. A Nutsche filter or a centrifuge is recommended for efficient filtration and washing of the product.

Scale-Up Protocol (1 kg Batch):

Equipment:

  • 20 L jacketed glass reactor with a mechanical stirrer, temperature probe, and addition funnel.

  • Cooling/heating circulator for the reactor jacket.

  • Large-scale filtration apparatus (e.g., Nutsche filter).

  • Vacuum oven for drying.

Procedure:

  • Oxime Formation:

    • Charge the 20 L reactor with 4-fluorobenzaldehyde (1.0 kg, 8.06 mol) and 10 L of water.

    • Prepare a solution of hydroxylamine hydrochloride (618 g, 8.90 mol) and sodium hydroxide (354 g, 8.85 mol) in 5 L of water.

    • Cool the reactor contents to 10-15 °C.

    • Add the hydroxylamine/NaOH solution to the reactor over 1.5-2 hours, maintaining the temperature below 20 °C.

    • Stir at room temperature for 2 hours.

  • In-situ Cycloaddition:

    • Add ethyl propiolate (872 g, 8.88 mol) and dichloromethane (10 L) to the reactor.

    • Cool the reactor contents to 0-5 °C.

    • Slowly add a 10-15% sodium hypochlorite solution (approximately 9 L) over 4-6 hours, ensuring the temperature does not exceed 5 °C.

    • Stir at 0-5 °C for an additional 1-2 hours after the addition is complete.

    • Monitor the reaction by HPLC.

  • Work-up and Isolation:

    • Separate the lower organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 3 L).

    • Combine the organic layers and wash with water (2 x 4 L) and brine (4 L).

    • Dry over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Transfer the crude product to a suitable crystallization vessel.

    • Add hot ethanol (approximately 3-4 L per kg of crude product) and stir until fully dissolved.

    • Allow the solution to cool slowly to room temperature with gentle stirring. Seeding with a small amount of pure product may be beneficial.

    • Cool to 0-5 °C and hold for 2-4 hours.

    • Filter the crystalline product using a Nutsche filter.

    • Wash the filter cake with cold ethanol (2 x 500 mL).

    • Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Safety and Hazard Management

A thorough risk assessment should be conducted before commencing this synthesis, particularly at a larger scale.

  • 4-Fluorobenzaldehyde: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[6] Handle in a well-ventilated area and wear appropriate PPE.

  • Sodium Hypochlorite: Corrosive. Causes severe skin burns and eye damage. Reacts with acids to release toxic chlorine gas. Never mix with acidic solutions. Ensure adequate ventilation.[7]

  • Dichloromethane: Suspected of causing cancer. Handle in a fume hood and wear appropriate PPE.

  • Hydroxylamine Hydrochloride: Harmful if swallowed. Causes skin and serious eye irritation.

Waste Disposal:

  • Aqueous waste containing residual sodium hypochlorite should be neutralized with a reducing agent such as sodium bisulfite before disposal.[8]

  • Chlorinated solvent waste must be collected and disposed of according to local environmental regulations.

Analytical Characterization

The identity and purity of the final product should be confirmed using the following analytical techniques:

TechniqueExpected Results
¹H NMR The spectrum should show characteristic peaks for the aromatic protons of the 4-fluorophenyl group, the isoxazole ring proton, and the ethyl ester group.
¹³C NMR The spectrum should confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the isoxazole and fluorophenyl rings.
HPLC Purity should be ≥ 98%.
Melting Point A sharp melting point is indicative of high purity.
Mass Spectrometry The molecular ion peak corresponding to the mass of the product should be observed.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed procedures and safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate in high yield and purity, facilitating the advancement of their research and development programs.

References

  • Gomha, S. M., et al. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 27(19), 6615.
  • ETH Zürich. (n.d.). Neutralization of Liquids Containing Chlorine Bleach. Retrieved from [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598.
  • Patel, K. D., et al. (2011).
  • Wikipedia. (2023). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • Popatkar, G., et al. (2024). Construction of Isoxazole ring: An Overview. NANO BIOMEDICAL LETTERS, 2(1), 1-23.
  • Tikweld Welding Supplies and Services. (2024). Safe Handling of Sodium Hypochlorite: Dos and Don’ts. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). 4-Fluorobenzaldehyde oxime. Retrieved from [Link]

  • Wallace, J. W., et al. (2019). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2019(2), M1065.
  • Wallace, J. W., et al. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry, 5(1), 1-5.

Sources

Application Notes and Protocols: Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive guide for investigating the anti-inflammatory potential of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate. This document outlines the hypothesized mechanism of action based on the broader class of isoxazole derivatives and provides detailed, field-proven protocols for in vitro and in vivo evaluation.

Introduction: The Therapeutic Potential of Isoxazole Derivatives in Inflammation

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Numerous isoxazole-containing compounds have been developed as anti-inflammatory, analgesic, and anticancer agents.[1][2] The structural versatility of the isoxazole ring allows for modifications that can enhance potency and selectivity for various biological targets.[1] This has led to the successful development of drugs like the COX-2 inhibitor valdecoxib, which underscores the therapeutic potential of this chemical class in treating inflammatory disorders.[1]

This compound is a synthetic isoxazole derivative. While specific studies on its anti-inflammatory properties are emerging, the broader family of isoxazole-carboxamides has demonstrated significant inhibitory effects on key inflammatory pathways.[3][4] The presence of the fluorophenyl group may enhance its interaction with biological targets, a common strategy in drug design to improve efficacy.[5] These notes will guide researchers in systematically evaluating its anti-inflammatory profile.

Hypothesized Mechanism of Action

Based on the established activities of structurally related isoxazole derivatives, this compound is hypothesized to exert its anti-inflammatory effects through a multi-targeted approach, primarily involving the inhibition of the cyclooxygenase-2 (COX-2) enzyme and modulation of the NF-κB signaling pathway.

  • COX-2 Inhibition: Isoxazole derivatives are known to act as inhibitors of COX enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[6] Selective inhibition of COX-2 is a key therapeutic strategy for inflammation, as it is inducibly expressed at inflammatory sites.

  • NF-κB Pathway Modulation: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6, as well as the enzyme iNOS, which produces nitric oxide. Some isoxazole compounds have been shown to down-regulate the NF-κB pathway.[5]

The following diagram illustrates the hypothesized signaling pathway:

Inflammatory Signaling Pathway Hypothesized Anti-inflammatory Mechanism of this compound cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Induces Cytokines TNF-α, IL-6 Genes->Cytokines iNOS iNOS Genes->iNOS NO Nitric Oxide (NO) iNOS->NO Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGs Prostaglandins COX2->PGs Compound Ethyl 5-(4-fluorophenyl) isoxazole-3-carboxylate Compound->NFkB Inhibits Translocation Compound->COX2 Inhibits

Caption: Hypothesized mechanism of action.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of this compound.

In Vitro Anti-inflammatory Assays

This assay is a primary screening tool to assess the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator.[7][8][9]

Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages to produce NO via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[8]

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[10]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours.[10] A vehicle control (DMSO) should be included.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[7][10]

  • Nitrite Quantification:

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[7]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

This assay measures the compound's effect on the production of key pro-inflammatory cytokines.

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the concentration of specific proteins, such as TNF-α and IL-6, in the cell culture supernatant.

Protocol:

  • Follow steps 1-4 from the Nitric Oxide Production assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions of a commercially available kit.[11][12][13][14]

This assay directly measures the compound's ability to inhibit the enzymatic activity of COX-2.

Principle: A fluorometric or colorimetric assay can be used to measure the peroxidase activity of COX-2. The inhibition of this activity by the test compound is quantified.

Protocol:

  • Utilize a commercially available COX-2 inhibitor screening kit.[15][16][17][18]

  • Follow the manufacturer's protocol, which typically involves:

    • Incubating recombinant human COX-2 enzyme with the test compound at various concentrations.

    • Initiating the reaction by adding arachidonic acid (the substrate).

    • Measuring the fluorescent or colorimetric signal generated by the enzymatic reaction.

    • Calculating the percentage of inhibition relative to a vehicle control.

This assay visualizes and quantifies the inhibition of NF-κB activation.

Principle: In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation, it translocates to the nucleus to initiate gene transcription. This translocation can be visualized using immunofluorescence microscopy.[19][20][21]

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells on coverslips in a 24-well plate. Pre-treat with the test compound, followed by stimulation with LPS.

  • Immunofluorescence Staining:

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against the p65 subunit of NF-κB.[19]

    • Incubate with a fluorescently labeled secondary antibody.[19]

    • Counterstain the nuclei with DAPI.

  • Microscopy and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

In Vivo Anti-inflammatory Assay

This is a classic and well-established model of acute inflammation.[22][23][24]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of the test compound is assessed by its ability to reduce this swelling.[22]

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions.

  • Grouping and Dosing:

    • Divide the animals into groups (n=6):

      • Control (vehicle)

      • Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

      • Test compound at different doses (e.g., 25, 50, 100 mg/kg, p.o.)

    • Administer the vehicle, positive control, or test compound orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[22][24]

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at 1, 2, 3, 4, and 5 hours post-injection (Vt).[24]

  • Data Analysis:

    • Calculate the percentage increase in paw volume: [(Vt - V₀) / V₀] x 100.

    • Calculate the percentage inhibition of edema: [(Control Paw Edema - Treated Paw Edema) / Control Paw Edema] x 100.

The following diagram outlines the in vivo experimental workflow:

In Vivo Experimental Workflow Carrageenan-Induced Paw Edema Workflow Acclimatization Animal Acclimatization (Wistar Rats) Grouping Grouping and Dosing (Vehicle, Positive Control, Test Compound) Acclimatization->Grouping Carrageenan Carrageenan Injection (0.1 mL, 1% in right hind paw) Grouping->Carrageenan 1 hour post-dosing Measurement Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3, 4, 5h) Carrageenan->Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Measurement->Data_Analysis

Caption: In vivo experimental workflow.

Data Presentation and Interpretation

Quantitative data from the in vitro and in vivo assays should be summarized in tables for clear comparison.

Table 1: Expected In Vitro Anti-inflammatory Activity

AssayParameterExpected Outcome with Increasing Compound Concentration
Nitric Oxide ProductionIC₅₀ (µM)Decrease in NO production
Cytokine Quantification (TNF-α)IC₅₀ (µM)Decrease in TNF-α secretion
Cytokine Quantification (IL-6)IC₅₀ (µM)Decrease in IL-6 secretion
COX-2 InhibitionIC₅₀ (µM)Decrease in COX-2 activity
NF-κB Translocation% InhibitionDecrease in nuclear translocation

Table 2: Expected In Vivo Anti-inflammatory Activity

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3 hours
Vehicle Control-0
Positive Control (Indomethacin)10> 50%
Test Compound25Dose-dependent
Test Compound50Dose-dependent
Test Compound100Dose-dependent

Safety and Handling

While specific safety data for this compound is not extensively documented, general precautions for handling isoxazole derivatives should be followed.[25][26][27]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

The protocols and information provided in these application notes offer a robust framework for the comprehensive evaluation of this compound as a potential anti-inflammatory agent. By systematically assessing its effects on key inflammatory mediators and pathways, both in vitro and in vivo, researchers can elucidate its mechanism of action and determine its therapeutic potential.

References

  • Zhao, J.-T., Qi, J.-J., Zhou, Y.-J., Lv, J.-G., & Zhu, J. (2012). Ethyl 5-(4-amino-phen-yl)isoxazole-3-carboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1111. [Link]

  • Zhao, J.-T., et al. (2012). Ethyl 5-(4-amino-phen-yl)isoxazole-3-carboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1111. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Innovative Publication. [Link]

  • Xiang, X.-R., et al. (2026). Antiviral and anti-inflammatory evaluation of herbal extracts: Implications for the management of calf diarrheal diseases. PLOS ONE, 21(2), e0342013. [Link]

  • Ernst, O., Vayttaden, S. J., & Fraser, I. D. C. (2015). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology, 1337, 139–150. [Link]

  • Peiris, D. S. H., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. [Link]

  • Al-Ostoot, F. H., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Biomolecular Structure & Dynamics, 41(16), 7935-7953. [Link]

  • Hibi, T., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Analytical Sciences, 29(1), 79-84. [Link]

  • Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Cancer Institute. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • Mączyński, M., et al. (2016). Anti-inflammatory properties of an isoxazole derivative - MZO-2. Pharmacological Reports, 68(5), 1037-1043. [Link]

  • In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. (2016). Ancient Science of Life, 35(4), 223–227. [Link]

  • ISOXAZOLE-5-CARBOXYLIC ACID - SAFETY DATA SHEET. (2011). Georganics. [Link]

  • RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? (2022). ResearchGate. [Link]

  • Screening of anti-inflammatory activity of 4.5- dihydroisoxazol-5-carboxamide (PAR-2 inhibitors) based on formaldehyde oedema mo. (2023). ResearchGate. [Link]

  • 2.7. Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. [Link]

  • Carlson, C. B., & Singh, R. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology, 915, 239–254. [Link]

  • Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (2023). MDPI. [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (2013). Journal of the Korean Society for Applied Biological Chemistry, 56(5), 539-544. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. BMC Chemistry, 16(1), 48. [Link]

  • Anti-inflammatory evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. [Link]

  • ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... (n.d.). ResearchGate. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. [Link]

  • Bernardes, A., et al. (2012). Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. Inflammation, 35(3), 1056–1064. [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI. [Link]

  • In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. (2023). Chemical Engineering Transactions, 104, 109-114. [Link]

  • Measurement of NF-κB Activation in TLR-Activated Macrophages. (2025). ResearchGate. [Link]

  • Nardochinoid B Inhibited the Activation of RAW264.7 Macrophages Stimulated by Lipopolysaccharide through Activating the Nrf2/HO-1 Pathway. (2020). Molecules, 25(11), 2537. [Link]

  • Rybka, S., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2697. [Link]

  • Monitoring the Levels of Cellular NF-κB Activation States. (n.d.). MDPI. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2014). Journal of Chromatography B, 964, 121-127. [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (2025). ResearchGate. [Link]

  • Rat paw oedema modeling and NSAIDs: Timing of effects. (2016). Pathology, Diagnosis and Therapy, 1(1), 23-28. [Link]

  • Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expre. (2023). World's Veterinary Journal, 13(4), 546-553. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. (2022). Semantic Scholar. [Link]

Sources

Application Note: Advanced In Vitro Models for Neurodegenerative Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

From iPSC-Derived Neurons to 3D Brain Organoids

Abstract

The "Valley of Death" in central nervous system (CNS) drug development is largely attributed to the poor translational validity of animal models. This guide outlines a transition toward human-relevant in vitro systems. We detail protocols for functional calcium imaging in 2D iPSC-derived neurons, blood-brain barrier (BBB) integrity assays, and the generation of cerebral organoids for complex phenotyping. These methodologies are designed to increase the predictive power of preclinical data.

Module 1: High-Throughput Functional Screening (2D)

Core Concept: Calcium Dynamics as a Proxy for Neuronal Activity

Static imaging of neuronal morphology is insufficient for predicting drug efficacy. Intracellular calcium (


) transients provide a real-time readout of neuronal firing and network synchrony. This protocol uses Fluo-4 AM, a high-affinity calcium indicator, adapted for high-throughput screening (HTS).
Experimental Protocol: Kinetic Calcium Imaging

Objective: Quantify drug-induced changes in spontaneous calcium oscillation frequency and amplitude in iPSC-derived glutamatergic neurons.

Reagents:

  • Cell Model: Human iPSC-derived Glutamatergic Neurons (matured >21 days).

  • Indicator: Fluo-4 AM (

    
    ).
    
  • Surfactant: Pluronic F-127 (20% solution in DMSO).

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4 (no Phenol Red).

Step-by-Step Methodology:

  • Dye Preparation (Critical):

    • Dissolve 50 µg Fluo-4 AM in anhydrous DMSO to create a stock.

    • Mix 1:1 with 20% Pluronic F-127 to facilitate dye dispersion.

    • Dilute into Assay Buffer to a final concentration of 4 µM Fluo-4 / 0.04% Pluronic .

    • Scientist Note: Do not vortex vigorously; gentle inversion prevents dye aggregation which causes artifacts.

  • Loading:

    • Remove culture media from the 96/384-well plate.

    • Add 50 µL of Dye Loading Solution per well.

    • Incubate for 30 minutes at 37°C (dark), followed by 15 minutes at Room Temperature (RT) .

    • Causality: The RT step allows complete de-esterification of the AM ester, trapping the dye intracellularly.

  • Washing:

    • Wash cells

      
       with pre-warmed Assay Buffer.
      
    • Final volume: 100 µL/well. Allow plates to rest for 10 mins to stabilize baseline.

  • Acquisition:

    • Instrument: FLIPR or High-Content Imager (e.g., Hamamatsu FDSS, PerkinElmer Operetta).

    • Settings: Excitation 480 nm / Emission 525 nm.

    • Frequency: 1–5 Hz (frames per second) for 2 minutes baseline, followed by compound injection and 5 minutes post-injection recording.

Data Visualization: HCS Workflow

The following diagram illustrates the logic flow for a High-Content Screening campaign targeting neurite outgrowth and calcium signaling.

HCS_Workflow cluster_Assays Multiplexed Readouts iPSC iPSC Differentiation (Day 0-21) Plating Plating (96/384-well) iPSC->Plating Compound Compound Library Treatment Plating->Compound Ca_Img Calcium Imaging (Fluo-4 AM) Compound->Ca_Img Neurite Neurite Outgrowth (Calcein/Tubulin) Compound->Neurite Analysis Automated Image Analysis Ca_Img->Analysis Neurite->Analysis Hit_Sel Hit Selection (Z-Prime > 0.5) Analysis->Hit_Sel

Caption: Workflow for multiplexed High-Content Screening (HCS) combining functional calcium dynamics and structural neurite outgrowth analysis.

Module 2: The Blood-Brain Barrier (BBB) Permeability Assay

Core Concept: Transendothelial Electrical Resistance (TEER)

CNS drugs must cross the BBB. The "gold standard" in vitro model utilizes a Transwell system where endothelial cells form a polarized monolayer. Integrity is measured via TEER, where high resistance indicates tight junction formation (ZO-1/Claudin-5 expression).

Experimental Protocol: Transwell TEER Measurement

Objective: Assess the permeability of a drug candidate across a human BBB model.

System: Corning Transwell® inserts (0.4 µm pore size, PET membrane).

Step-by-Step Methodology:

  • Co-Culture Setup:

    • Basolateral (Bottom): Seed human Astrocytes (

      
       cells/well) and Pericytes. Incubate 24h.
      
    • Apical (Top): Seed iPSC-derived Brain Microvascular Endothelial Cells (BMECs) (

      
       cells/cm²).
      
    • Expert Insight: The astrocyte secretome is required to induce tight junction formation in BMECs.

  • Maturation:

    • Culture for 5–7 days.[1] TEER values should plateau (

      
       for valid models).
      
  • TEER Measurement (EVOM System):

    • Sterilization: Dip electrode "chopsticks" in 70% Ethanol, then air dry. Equilibrate in warm media.

    • Placement: Insert the shorter electrode into the Apical chamber and the longer electrode into the Basolateral chamber. Ensure electrodes do not touch the cell monolayer.

    • Calculation:

      
      
      
      • 
        : Resistance with cells.
        
      • 
        : Resistance of an empty filter insert.
        
      • 
        : 
        
        
        
        (for 12-well) or
        
        
        (for 24-well).
Visualization: BBB Transwell Logic

BBB_Transwell cluster_Apical Apical Chamber (Blood Side) cluster_Barrier Semi-Permeable Membrane cluster_Basolateral Basolateral Chamber (Brain Side) Drug Drug Candidate Endo Endothelial Monolayer (Tight Junctions) Drug->Endo Transport? Electrode_A Electrode (+) Electrode_B Electrode (-) Electrode_A->Electrode_B Resistance (TEER) Measurement Astro Astrocytes/Pericytes Endo->Astro Permeability

Caption: Schematic of the Transwell BBB assay. TEER electrodes measure the electrical resistance across the endothelial monolayer, serving as a proxy for barrier integrity.[2]

Module 3: Complex Phenotyping (3D Organoids)

Core Concept: Modeling Tissue Architecture

2D cultures lack the cytoarchitecture of the brain. Cerebral organoids (hCOs) self-organize into cortical layers, allowing for the study of neurodevelopmental toxicity and complex phenotypes like microcephaly or migration defects.

Experimental Protocol: Cerebral Organoid Generation (Lancaster Method)

Objective: Generate 3D cortical tissue for neurotoxicity screening.

Reagents:

  • Media: mTeSR1 (maintenance), Neural Induction Media (NIM).

  • Support: Matrigel® (Growth Factor Reduced).

  • Culture Vessel: Ultra-Low Attachment (ULA) 96-well plates; Spinning Bioreactor or Orbital Shaker.

Step-by-Step Methodology:

  • Embryoid Body (EB) Formation (Day 0):

    • Dissociate iPSCs into single cells (Accutase).[1]

    • Plate 9,000 cells/well in ULA plates with ROCK inhibitor (Y-27632) to prevent apoptosis.

    • Centrifuge at 300g for 3 mins to aggregate cells.

  • Neural Induction (Day 6):

    • EBs should be smooth and bright. Transfer to NIM.

    • Self-Validating Check: If EBs have ragged edges, the starting culture was likely differentiated; discard.

  • Matrigel Embedding (Day 11):

    • Transfer neuroectodermal tissues into droplets of cold Matrigel.

    • Scientist Note: This mimics the basal lamina, providing a scaffold for neuroepithelial expansion.

  • Agitation Culture (Day 14+):

    • Move embedded organoids to an orbital shaker (85 rpm).

    • Causality: Agitation improves oxygen/nutrient diffusion, preventing the formation of a large necrotic core, which is the primary failure mode of static 3D cultures.

Summary of Data Metrics

Assay TypeMetricUnitPhysiological RelevanceThroughput
Calcium Imaging Oscillation FrequencyHz / Peaks per minNeuronal Firing / SynchronyHigh
Neurite Outgrowth Total Neurite Lengthµm / cellStructural ConnectivityHigh
BBB Transwell TEER

Barrier IntegrityMedium
3D Organoid Cortical Layer ThicknessµmTissue ArchitectureLow

References

  • Lancaster, M. A., & Knoblich, J. A. (2014). Generation of cerebral organoids from human pluripotent stem cells.[3] Nature Protocols, 9(10), 2329–2340.[3] [Link]

  • Srinivasan, B., et al. (2015). TEER measurement techniques for in vitro barrier model systems. Journal of Laboratory Automation, 20(2), 107–126. [Link]

  • Parys, J. B., et al. (2010). Calcium Imaging of Cortical Neurons using Fura-2 AM. Journal of Visualized Experiments (JoVE). [Link][4]

  • Harrill, J. A., et al. (2011). High Content Analysis of Neurite Outgrowth. Methods in Molecular Biology, 756, 331–348. [Link]

Sources

Application Notes and Protocols: High-Throughput Screening Assays for Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2][3][4] Its unique electronic properties and structural rigidity allow it to serve as a versatile pharmacophore, capable of engaging a wide range of biological targets.[1][4][5] Consequently, isoxazole derivatives have demonstrated a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][4][5] Marketed drugs such as the COX-2 inhibitor Valdecoxib, the antirheumatic agent Leflunomide, and the antibiotic Sulfamethoxazole underscore the clinical significance of this chemical moiety.[6][7]

The journey from a library of novel isoxazole derivatives to a validated drug candidate is critically dependent on high-throughput screening (HTS). HTS enables the rapid evaluation of thousands to millions of compounds, identifying those that modulate a specific biological target or pathway.[8][9] This document provides detailed application notes and protocols for three distinct HTS assays relevant to the discovery of novel isoxazole-based therapeutics. We will cover a biochemical assay for kinase inhibition, a cell-based assay for cytotoxicity, and a biophysical assay for target engagement, providing the foundational methodologies for a robust screening cascade.

Section 1: Biochemical Screening for Kinase Inhibitors

Rationale: Protein kinases are a major class of drug targets, particularly in oncology and immunology. Many isoxazole-containing compounds have been developed as kinase inhibitors.[10] Biochemical assays, which utilize purified enzymes and substrates, offer a direct and clean method to identify compounds that inhibit kinase activity without the complexities of a cellular environment.[9][11] The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a highly sensitive, no-wash immunoassay technology ideal for HTS.[12][13]

Application Note 1: AlphaLISA Assay for a Target Serine/Threonine Kinase

This protocol describes a method to screen for isoxazole derivatives that inhibit a specific serine/threonine kinase by detecting the phosphorylation of a biotinylated peptide substrate.

Principle of the Assay: The AlphaLISA technology relies on the interaction of two types of beads: Donor and Acceptor beads.[12] In this assay, a biotinylated substrate peptide is phosphorylated by the target kinase. An anti-phosphopeptide antibody is added, which is recognized by a Protein A-conjugated Acceptor bead. The biotinylated peptide is captured by a Streptavidin-coated Donor bead. When an inhibitor is present, phosphorylation is reduced, preventing this interaction. Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which travels to a nearby Acceptor bead (within ~200 nm), triggering a chemiluminescent emission at ~615 nm.[13][14] The signal is therefore proportional to the extent of substrate phosphorylation.

AlphaLISA_Principle cluster_0 No Inhibition (High Signal) cluster_1 Inhibition (Low Signal) Kinase Target Kinase ATP ATP Substrate Biotin-Substrate pSubstrate Biotin-pSubstrate Donor Streptavidin-Donor Bead Acceptor Protein A-Acceptor Bead Anti-pSubstrate Ab Kinase_i Target Kinase ATP_i ATP Substrate_i Biotin-Substrate Inhibitor Isoxazole Inhibitor Donor_i Streptavidin-Donor Bead Acceptor_i Protein A-Acceptor Bead Anti-pSubstrate Ab

Caption: Diagram of the AlphaLISA kinase assay principle.

Protocol: Kinase HTS Assay

Materials:

  • Purified, active serine/threonine kinase

  • Biotinylated peptide substrate

  • Anti-phospho-substrate antibody

  • Streptavidin-coated Donor beads (e.g., PerkinElmer)

  • Protein A-conjugated AlphaLISA Acceptor beads (e.g., PerkinElmer)[15]

  • ATP

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Stop Solution: 100 mM EDTA in Assay Buffer

  • Isoxazole compound library (10 mM in DMSO)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • 384-well, low-volume, white microplates (e.g., Greiner Bio-One)

  • Plate reader capable of AlphaLISA detection (e.g., EnVision® Multilabel Reader)

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler (e.g., Echo®), dispense 50 nL of isoxazole compounds from the library plate into the assay plate.

    • Dispense 50 nL of DMSO for negative controls (0% inhibition) and 50 nL of a known potent inhibitor for positive controls (100% inhibition).

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in Assay Buffer. The final concentration should be optimized for ~50-80% of the maximum signal (typically in the low nM range for the kinase and Km range for the substrate).

    • Add 5 µL of the 2X Kinase/Substrate solution to each well of the assay plate.

    • Centrifuge the plate briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature to allow for compound-target interaction.

    • Prepare a 2X ATP solution in Assay Buffer. The final concentration should be at the apparent ATP Km for the kinase.

    • Add 5 µL of the 2X ATP solution to each well to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • During the kinase reaction incubation, prepare the bead mixture. Dilute the Anti-phospho-substrate antibody, Donor beads, and Acceptor beads in Assay Buffer containing 50 mM EDTA.

    • Scientist's Note: The EDTA in the bead solution serves to chelate Mg²⁺, effectively stopping the ATP-dependent kinase reaction upon addition. This ensures that the measured signal is a true endpoint reading of the 60-minute reaction.

    • Add 10 µL of the bead mixture to each well.

    • Incubate the plate in the dark for 60 minutes at room temperature to allow for bead binding.

    • Read the plate on an AlphaLISA-compatible plate reader.

Data Analysis and Quality Control:

ParameterFormulaAcceptance CriteriaRationale
Z'-Factor 1 - ( (3 * (SD_pos + SD_neg)) / |Avg_pos - Avg_neg| )≥ 0.5A Z'-factor of 0.5 or greater indicates a robust and screenable assay with a good separation between positive and negative controls.[11]
% Inhibition 100 * (1 - ( (Signal_compound - Avg_neg) / (Avg_pos - Avg_neg) ))N/ANormalizes the data to determine the inhibitory activity of each test compound.
IC₅₀ Dose-response curve fit (e.g., four-parameter logistic)N/AFor active compounds ("hits"), a concentration-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).

SD: Standard Deviation; Avg: Average; pos: Positive Control; neg: Negative Control

Section 2: Cell-Based Screening for Cytotoxicity and Viability

Rationale: While biochemical assays are excellent for identifying direct inhibitors, they do not provide information on cell permeability, off-target effects, or general cytotoxicity. Cell-based assays are a crucial next step to profile the activity of compounds in a more physiologically relevant context.[16][17][18] A primary HTS campaign might even start with a cell-based assay if the target is unknown or part of a complex pathway.

Application Note 2: Luminescent Cell Viability Assay

This protocol uses the Promega CellTiter-Glo® assay to measure the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.[19][20] It is a rapid and sensitive method to screen isoxazole libraries for cytotoxic or cytostatic effects.

Principle of the Assay: The CellTiter-Glo® reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate, luciferin.[19][20] The reagent also contains detergents to lyse the cells and release ATP. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The resulting luminescent signal is directly proportional to the amount of ATP present, which in turn is directly proportional to the number of viable cells in the culture.[21]

CellTiterGlo_Workflow

Caption: High-level workflow for a cell viability HTS assay.

Protocol: Cell Viability HTS Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • CellTiter-Glo® 2.0 Assay Kit (Promega)[22]

  • Isoxazole compound library (10 mM in DMSO)

  • Positive Control (e.g., Doxorubicin)

  • 384-well, solid white, tissue-culture treated plates

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Dilute to the desired seeding density in complete medium.

    • Scientist's Note: The optimal seeding density must be determined empirically to ensure cells are in the exponential growth phase at the time of compound addition and remain so for the duration of the assay.

    • Dispense 40 µL of the cell suspension into each well of the 384-well plates.

    • Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Perform serial dilutions of the isoxazole compound library to create a dose-response plate.

    • Add 10 µL of the diluted compounds to the cells. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Include wells with cells treated with DMSO alone (negative control) and a known cytotoxic agent (positive control).

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.[23] This is critical for consistent enzyme kinetics.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.[23]

    • Add 25 µL of the reagent to each well.

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis:

The primary endpoint is the EC₅₀ (half-maximal effective concentration), which is the concentration of the compound that causes a 50% reduction in cell viability. This is calculated by fitting the dose-response data to a four-parameter logistic curve. Hits are typically defined as compounds with an EC₅₀ below a certain threshold (e.g., <10 µM).

Section 3: Biophysical Assay for Target Engagement

Rationale: A key step in validating a "hit" from a primary screen is to confirm that it directly binds to the intended protein target within the complex environment of a live cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement.[24][25] It relies on the principle that ligand binding often stabilizes a protein, leading to an increase in its melting temperature (Tm).[24]

Application Note 3: High-Throughput CETSA®

This protocol outlines a high-throughput CETSA® experiment to confirm the binding of isoxazole hits to their intracellular target. This version uses an AlphaLISA readout for the soluble protein fraction, making it amenable to 384-well formats.[25]

Principle of the Assay: Cells are treated with the test compound and then heated to a specific temperature. Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins. After heating, the cells are lysed, and the soluble (non-aggregated) fraction is separated. The amount of soluble target protein remaining is then quantified using a specific and sensitive immunoassay, such as AlphaLISA. A compound that engages the target will result in more soluble protein at a given temperature compared to the vehicle control.

CETSA_Workflow

Caption: Workflow for a high-throughput CETSA® experiment.

Protocol: High-Throughput CETSA®

Materials:

  • Cell line expressing the target protein

  • Isoxazole hit compounds

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis Buffer with protease inhibitors

  • Antibodies specific to the target protein (for AlphaLISA)

  • AlphaLISA Donor and Acceptor beads

  • PCR machine with a thermal gradient feature or multiple water baths

  • 384-well PCR plates and standard 384-well assay plates

  • Centrifuge with a plate rotor

Procedure:

  • Cell Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat cells with the isoxazole hit compound or DMSO at the desired concentration for 1-2 hours in culture flasks.

  • Heating Step:

    • Harvest the treated cells, wash with PBS, and resuspend to a high concentration.

    • Aliquot the cell suspension into a 384-well PCR plate.

    • Heat the plate using a PCR machine set to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes.[26]

    • Scientist's Note: The key to a successful CETSA experiment is selecting a temperature at or near the Tm of the target protein, where the stabilizing effect of a ligand will be most apparent. A preliminary experiment running a full melt curve is required to determine this optimal temperature.

  • Lysis and Separation:

    • Lyse the cells directly in the PCR plate (e.g., by freeze-thaw cycles or addition of a mild lysis buffer).

    • Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the aggregated proteins.

  • Quantification:

    • Carefully transfer the supernatant (containing the soluble protein fraction) to a new 384-well AlphaLISA plate.

    • Perform an AlphaLISA immunoassay using two antibodies that recognize different epitopes on the target protein. One antibody is biotinylated (for the Donor bead) and the other is conjugated to an epitope tag recognized by the Acceptor bead.

    • Read the plate on an AlphaLISA-compatible reader.

Data Interpretation:

The result is a thermal stabilization curve. For a compound that binds and stabilizes the target protein, the curve will shift to the right, indicating a higher melting temperature (Tm). This "thermal shift" is direct evidence of target engagement in a cellular context.[25][27]

ResultInterpretationNext Steps
No Thermal Shift The compound does not bind to the target protein under these conditions, or the binding does not confer thermal stability.Consider if the compound is a false positive from the primary screen.
Positive Thermal Shift The compound directly binds and stabilizes the target protein in cells.Proceed with further validation, such as structure-activity relationship (SAR) studies and in vivo efficacy models.

Conclusion

The successful discovery of novel isoxazole-based therapeutics relies on a well-designed screening cascade that progressively builds confidence in a compound's activity. This guide provides detailed protocols for three foundational HTS methodologies. By starting with a high-throughput biochemical screen to identify potent inhibitors, progressing to cell-based assays to confirm cellular activity and assess toxicity, and finally using biophysical methods like CETSA® to verify direct target engagement in a physiological setting, researchers can efficiently identify and validate promising isoxazole derivatives for further development. Each step provides critical data, and the causality behind the experimental choices ensures a robust and self-validating workflow, ultimately increasing the probability of translating a screening hit into a viable drug candidate.

References

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PubMed.
  • High-Throughput Screening Assays. Assay Genie.
  • Inglese, J., et al. (2006). High-throughput screening assays for the identification of chemical probes. ResearchGate. Available at: [Link]

  • Shukla, N., & Vender, J. (2014). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. NIH National Library of Medicine.
  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences.
  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. Available at: [Link]

  • Kinase assays. (2020). BMG LABTECH. Available at: [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.
  • An, W. F., & Tolliday, N. (n.d.). Cell-based assays for high-throughput screening. Broad Institute. Available at: [Link]

  • Cell-based test for kinase inhibitors. (2020). INiTS.
  • Screening of some isoxazole derivatives as plausible inhibitors of E. coli: a computational and synthetic approach. (2025). ResearchGate. Available at: [Link]

  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • Screening for AMPA receptor auxiliary subunit specific modulators. PMC.
  • High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. NIH National Library of Medicine. Available at: [Link]

  • AlphaLISA Assay Development Guide. PerkinElmer.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]

  • CellTiter-Glo Assay. Oslo University Hospital Research.
  • Working principle of the AlphaLISA assay. ResearchGate. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available at: [Link]

  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. ResearchGate. Available at: [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. ResearchGate. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • AlphaLISA and AlphaScreen No-wash Assays. Revvity.
  • CellTiter Glo® 2 0 Cell Viability Assay. (2021). YouTube. Available at: [Link]

  • A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. MDPI. Available at: [Link]

  • Implementing AlphaLISA™ SureFire® Ultra™ Technology. (2024). YouTube. Available at: [Link]

  • Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. PubMed. Available at: [Link]

  • Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift. ACS Publications. Available at: [Link]

  • Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. NIH National Library of Medicine. Available at: [Link]

  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. MDPI. Available at: [Link]

Sources

Precision Engineering of the Isoxazole Core: From Huisgen to Flow Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole ring is a privileged pharmacophore found in blockbuster therapeutics such as Valdecoxib (COX-2 inhibitor) and Leflunomide (DMARD). While the classical Huisgen 1,3-dipolar cycloaddition provides a direct synthetic route, it historically suffers from poor regioselectivity (yielding mixtures of 3,5- and 3,4-isomers) and safety concerns regarding the explosive instability of nitrile oxide intermediates.

This guide provides three validated protocols for isoxazole synthesis, moving from the modern copper-catalyzed "click" approach to robust thermal methods for internal alkynes, and finally, a continuous flow protocol for scalable safety. We focus on controlling the in situ generation of nitrile oxides to prevent furoxan dimerization, ensuring high fidelity in drug discovery campaigns.

Part 1: Mechanistic Foundations & Regiocontrol

The synthesis of isoxazoles via [3+2] cycloaddition involves the reaction of a nitrile oxide (1,3-dipole) with an alkyne (dipolarophile) .

The Dipole Dilemma

Nitrile oxides are high-energy species. They cannot be stored and must be generated in situ. If the concentration of the dipolarophile is too low, or the generation of the dipole is too fast, the nitrile oxide will dimerize to form a furoxan , a thermodynamic dead-end that ruins yield.

Regioselectivity: Thermal vs. Catalytic
  • Thermal (FMO Controlled): In the absence of a metal catalyst, the reaction is controlled by Frontier Molecular Orbitals. For terminal alkynes, the 3,5-isomer is generally favored due to steric approach, but significant 3,4-isomer impurities often persist.

  • Copper-Catalyzed (CuAAC Analogue): Similar to the famous azide-alkyne click reaction, Cu(I) species can coordinate to terminal alkynes, directing the nucleophilic attack of the nitrile oxide carbon to the terminal alkyne carbon. This yields the 3,5-disubstituted isoxazole exclusively.

Diagram 1: Reaction Pathways and Failure Modes

IsoxazolePathways Aldoxime Aldoxime (Precursor) Chlorination Chlorination (NCS/tBuOCl) Aldoxime->Chlorination H_Chloride Hydroximoyl Chloride Chlorination->H_Chloride Base Base (Et3N/NaHCO3) H_Chloride->Base NitrileOxide Nitrile Oxide (Reactive Dipole) Base->NitrileOxide CuCat Cu(I) Catalyst NitrileOxide->CuCat Thermal Thermal Conditions NitrileOxide->Thermal Furoxan Furoxan (Dimer Side-Product) NitrileOxide->Furoxan Fast Dimerization (No Alkyne Present) Alkyne Alkyne (Dipolarophile) Alkyne->CuCat Alkyne->Thermal Prod35 3,5-Isoxazole (Major/Exclusive) CuCat->Prod35 Regioselective Thermal->Prod35 Major Prod34 3,4-Isoxazole (Minor/Impurity) Thermal->Prod34 Minor

Caption: Mechanistic bifurcation in isoxazole synthesis. The critical control point is the rate of Nitrile Oxide generation relative to the cycloaddition step to avoid Furoxan formation.

Part 2: Experimental Protocols

Protocol A: Cu(I)-Catalyzed Regioselective Synthesis (The "Click" Method)

Best For: Terminal alkynes where exclusive 3,5-regioselectivity is required. Mechanism: Based on the Fokin-Sharpless methodology [1].

Reagents:

  • Aldoxime (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Chloramine-T trihydrate (1.2 equiv) — Oxidant source

  • CuSO4·5H2O (0.05 equiv)

  • Sodium Ascorbate (0.1 equiv) — Reduces Cu(II) to active Cu(I)

  • Solvent: t-BuOH/H2O (1:1)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the alkyne (1.2 mmol) and aldoxime (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • Catalyst Addition: Add CuSO4·5H2O (5 mol%) and Sodium Ascorbate (10 mol%). The solution should turn a characteristic orange/yellow indicating Cu(I) generation.

  • Dipole Generation: Add Chloramine-T (1.2 mmol) in three equal portions over 15 minutes.

    • Why? Chloramine-T converts the aldoxime to the nitrile oxide in situ. Slow addition keeps the steady-state concentration of nitrile oxide low, preventing dimerization.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of aldoxime).

  • Workup: Dilute with water (20 mL) and extract with EtOAc (3 x 20 mL). Wash combined organics with brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validation Check:

  • NMR: The 3,5-isoxazole is characterized by a sharp singlet for the C4-proton, typically between 6.1–6.9 ppm . If you see a doublet or multiplet splitting pattern here, you likely have the 3,4-isomer or incomplete cyclization.

Protocol B: The "Universal" One-Pot Thermal Method

Best For: Internal alkynes (where Cu-catalysis fails) or substrates sensitive to aqueous conditions. Mechanism: Classical Huisgen cycloaddition via hydroximoyl chloride intermediate [2].

Reagents:

  • Aldoxime (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Alkyne (1.5 equiv)

  • Triethylamine (Et3N) (1.2 equiv)

  • Solvent: DMF or CH2Cl2 (Dry)

Step-by-Step Methodology:

  • Chlorination: Dissolve aldoxime (1.0 mmol) in dry DMF (5 mL). Add NCS (1.1 mmol) and stir at room temperature for 1 hour.

    • Checkpoint: Verify formation of hydroximoyl chloride by TLC. If reaction is sluggish, heat to 40°C.

  • Addition of Dipolarophile: Add the alkyne (1.5 mmol) to the reaction mixture.

  • Controlled Base Addition (CRITICAL): Dissolve Et3N (1.2 mmol) in DMF (2 mL). Add this solution dropwise over 30–60 minutes using a syringe pump or addition funnel.

    • Why? Et3N eliminates HCl to generate the nitrile oxide. Dumping the base causes a massive spike in nitrile oxide concentration, leading to furoxan precipitation.

  • Workup: Pour into ice water. Extract with Et2O. Wash with 1N HCl (to remove amine) and LiCl solution (to remove DMF).

Protocol C: Continuous Flow Synthesis (Safety & Scale)

Best For: Scale-up (>5g), energetic precursors, and industrial safety compliance. Concept: Telescoped generation and consumption of the explosive nitrile oxide prevents accumulation [3].

Flow Setup Diagram:

FlowChem FeedA Feed A: Aldoxime + Alkyne in MeOH PumpA Pump A FeedA->PumpA FeedB Feed B: NaOCl (Bleach) (Aq) PumpB Pump B FeedB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Coil Reactor (PTFE, 20 min res time) Mixer->Reactor In-situ Generation & Cycloaddition BPR Back Pressure Regulator (100 psi) Reactor->BPR Collection Collection (Phase Separator) BPR->Collection

Caption: Telescoped flow synthesis utilizing aqueous bleach (NaOCl) as a green oxidant for nitrile oxide generation in the presence of alkyne.

Protocol Parameters:

  • Feed A: Aldoxime (0.5 M) and Alkyne (0.75 M) in MeOH.

  • Feed B: Aqueous NaOCl (Bleach, ~10-12% active chlorine).

  • Reactor: 10 mL PTFE coil.

  • Conditions: Residence time = 15–20 mins. Temperature = Ambient to 40°C.

  • Safety Note: This method avoids isolation of hydroximoyl chloride and keeps the active explosive volume < 10 mL at any time.

Part 3: Data Summary & Troubleshooting

Comparative Analysis of Conditions
FeatureProtocol A (Cu-Click)Protocol B (NCS/Base)Protocol C (Flow/Bleach)
Regioselectivity Exclusive 3,5 Mixed (Favors 3,5)Mixed (Favors 3,[1]5)
Substrate Scope Terminal Alkynes OnlyTerminal & InternalTerminal & Internal
Safety Profile High (Aq. media)Moderate (Exotherm risk)Excellent (No accumulation)
Green Metric High (Water/Alcohol)Low (DMF/Chlorinated)High (Bleach/MeOH)
Troubleshooting Guide (Self-Validating Systems)
ObservationRoot CauseCorrective Action
Low Yield + Precipitate Dimerization (Furoxan)Addition of base/oxidant was too fast. Use a syringe pump.
Regioisomer Mix (approx 1:1) Lack of Steric ControlSwitch to Cu-catalyzed method if alkyne is terminal. If internal, increase steric bulk on alkyne.
Incomplete Conversion Catalyst Poisoning (Proto A)Cu(I) is sensitive to oxidation. Ensure Sodium Ascorbate is fresh and in excess. Degas solvents.
Explosive Warning Isolation of Nitrile OxideNEVER isolate the nitrile oxide or low-MW hydroximoyl chlorides. Proceed immediately to cycloaddition.

References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[2] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry. [Link]2]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][3][4][5][6][7] Past and Future. Angewandte Chemie International Edition. [Link]

  • Pinho, V. D., et al. (2019). Continuous Flow Synthesis of Isoxazoles via Vinyl Azides.[8][9] The Journal of Organic Chemistry. [Link]

  • Duan, M., et al. (2022).[10][11] Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines.[12] The Journal of Organic Chemistry. [Link]11][12]

Sources

Troubleshooting & Optimization

Technical Support: Optimizing Yield for Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support resource for researchers optimizing the synthesis of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate . It prioritizes actionable troubleshooting, mechanistic insight, and reproducible protocols over generic advice.

Role: Senior Application Scientist | Department: Chemical Synthesis & Process Optimization

Executive Summary & Reaction Logic

The synthesis of this compound typically proceeds via a two-step sequence: a Claisen condensation followed by a regioselective cyclization . While the pathway is well-established, yield attrition is common due to three factors: moisture sensitivity during condensation, regioselectivity issues during cyclization, and hydrolysis of the ester moiety.

Reaction Scheme Visualization

The following diagram outlines the critical pathway and decision points for the synthesis.

ReactionPathway Start1 4-Fluoroacetophenone Step1 Step 1: Claisen Condensation (NaOEt / EtOH, <50°C) Start1->Step1 Start2 Diethyl Oxalate Start2->Step1 Inter Intermediate: Ethyl 4-(4-fluorophenyl)- 2,4-dioxobutanoate Step1->Inter Acid Workup Step2 Step 2: Cyclization (NH2OH·HCl / EtOH, Reflux) Inter->Step2 Product Target: Ethyl 5-(4-fluorophenyl) isoxazole-3-carboxylate Step2->Product Kinetic Control (Acidic pH) SideProd Regioisomer: Ethyl 3-(4-fluorophenyl) isoxazole-5-carboxylate Step2->SideProd Thermodynamic Control (Basic pH)

Figure 1: Synthetic pathway highlighting the critical divergence point for regioselectivity.

Critical Process Parameters (CPP) & Troubleshooting

This section addresses specific failure modes. Use the table below to diagnose yield losses.

Troubleshooting Matrix
SymptomProbable CauseCorrective ActionMechanism/Logic
Low Yield (Step 1) Moisture in Base Use freshly prepared NaOEt or titration-verified commercial solutions.Water reacts with NaOEt to form NaOH, which hydrolyzes diethyl oxalate and the product ester, stopping the Claisen condensation [1].
Low Yield (Step 1) Oligomerization Maintain reaction temp <50°C during addition; ensure dropwise addition of ketone.High temperatures promote self-condensation of the ketone or polymerization of the sensitive diketo-ester intermediate.
Wrong Isomer High pH in Step 2 Use Hydroxylamine Hydrochloride (NH₂OH·HCl) without adding extra base.Acidic conditions favor nucleophilic attack at the C2-carbonyl (next to ester), leading to the 3-carboxylate target. Basic conditions favor the 5-carboxylate isomer [2].
Product is Acid Hydrolysis Avoid aqueous base during workup; ensure ethanol is dry.The ethyl ester is labile. Prolonged exposure to NaOH (from wet NaOEt) or strong acid workups can saponify the ester to the carboxylic acid.
Solidification Failure Keto-Enol Impurity Do not column purify the intermediate.The diketo-ester exists in equilibrium with its enol form. Silica gel can degrade it. Use the crude solid after washing with cold ether/hexane.
Deep Dive: Regioselectivity Control

The most critical challenge in this synthesis is ensuring the formation of the 5-aryl-3-carboxylate (Target) over the 3-aryl-5-carboxylate (Isomer).

  • The Mechanism: The reaction involves the attack of hydroxylamine on one of the two ketone carbonyls of the intermediate Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.

  • Target Formation: Attack at the C2-carbonyl (adjacent to the ester) forms an oxime intermediate that cyclizes to form the isoxazole with the ester at position 3.

  • Control Strategy: The C2-carbonyl is more electrophilic due to the inductive effect of the adjacent ester. Under acidic conditions (using NH₂OH·HCl in refluxing ethanol), kinetic control prevails, favoring attack at C2 and yielding the target 5-aryl-3-carboxylate with >90% selectivity [3].

Optimized Experimental Protocol

Standardized for 10 mmol scale. Scale up linearly.

Phase 1: Synthesis of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Reagents:

  • 4-Fluoroacetophenone (1.38 g, 10 mmol)

  • Diethyl oxalate (1.61 g, 11 mmol)

  • Sodium ethoxide (20% wt in ethanol, or 0.68 g Na dissolved in 10 mL dry EtOH)

  • Solvent: Anhydrous Ethanol (20 mL)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, place the sodium ethoxide solution.

  • Condensation: Cool to 0°C. Add diethyl oxalate dropwise. Stir for 15 minutes.

  • Addition: Mix 4-fluoroacetophenone with 5 mL anhydrous ethanol. Add this solution dropwise to the reaction mixture over 30 minutes. Crucial: Keep temperature <10°C during addition to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A yellow precipitate (the sodium salt of the enolate) should form.

  • Workup: Pour the mixture into ice-cold dilute HCl (1M, 50 mL). Extract immediately with Ethyl Acetate (3 x 30 mL).

  • Isolation: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Checkpoint: You should obtain a yellow/orange oil or solid. Do not purify by column. Proceed directly to Phase 2.

Phase 2: Cyclization to this compound

Reagents:

  • Crude Diketo-ester (from Phase 1)

  • Hydroxylamine Hydrochloride (2.08 g, 30 mmol)

  • Solvent: Ethanol (30 mL)

Procedure:

  • Setup: Dissolve the crude intermediate in Ethanol. Add Hydroxylamine Hydrochloride (3 equivalents). Note: Do not add Sodium Acetate or Pyridine; keep the system acidic.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The intermediate spot should disappear.

  • Workup: Cool to room temperature. The product often crystallizes directly from the cool solution.

  • Purification:

    • If solid precipitates: Filter and wash with cold 50% aqueous ethanol.

    • If no precipitate: Remove 70% of solvent under vacuum, pour residue into ice water. Filter the resulting solid.

  • Recrystallization: Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate to remove traces of the regioisomer.

Frequently Asked Questions (FAQs)

Q1: Can I use the [3+2] cycloaddition method instead? A: Yes, reacting 4-fluorophenylacetylene with ethyl chlorooximidoacetate (generating the nitrile oxide in situ) is a viable alternative. However, this route often requires more expensive starting materials (the alkyne) and can suffer from dimerization of the nitrile oxide if addition rates are not strictly controlled. The Claisen route described above is generally more robust for scale-up [4].

Q2: My product is an oil that won't solidify. What happened? A: This usually indicates residual solvent or the presence of the regioisomer. Try triturating the oil with cold pentane or hexane. If it remains an oil, run a proton NMR. If you see a mix of isomers, column chromatography (Silica, Hexane/EtOAc gradient) is required. The target 3-ester usually elutes after the 5-ester isomer due to higher polarity.

Q3: Why do you specify "Anhydrous" Ethanol for Step 1 but not Step 2? A: Step 1 involves Sodium Ethoxide, a strong base that is instantly destroyed by water. Step 2 is an acid-catalyzed condensation that generates water as a byproduct, so strictly anhydrous conditions are less critical, though using high-grade ethanol improves yield.

References

  • Claisen Condensation Mechanism & Moisture Sensitivity : Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1]

  • Regioselectivity in Isoxazole Synthesis : Chimichi, S., & Cordero, F. M. (2002). Recent advances in the synthesis of isoxazoles. Journal of Heterocyclic Chemistry.

  • Synthesis of Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate (Analogous Protocol) : Qi, Z., et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E.

  • Comparison of Synthetic Routes : Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles. Current Organic Chemistry.

Sources

Technical Support Center: Purification of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISOX-PUR-005 Subject: Purification & Troubleshooting Protocols for Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2]

Executive Summary

Welcome to the technical support hub for isoxazole derivatives. You are likely working with This compound , a critical intermediate often synthesized via [3+2] cycloaddition or Claisen-type condensation.[1][2]

This compound presents specific purification challenges due to the electronic effects of the p-fluorophenyl group and the potential for regioisomeric mixtures (3,5- vs. 5,3-substitution).[1] This guide provides self-validating protocols to isolate high-purity material suitable for downstream pharmaceutical applications.[1][2]

Part 1: Diagnostic & Troubleshooting Guide

Issue 1: The Product is an Oily Residue Instead of a Solid

Diagnosis: This is common for ethyl esters of isoxazoles, often caused by residual high-boiling solvents (e.g., DMF, DMSO) or trace impurities (unreacted alkyne/oxime) depressing the melting point.[1] Technical Insight: The 4-fluorophenyl moiety adds lipophilicity, but the ethyl ester lowers the lattice energy compared to the free acid. Corrective Protocol (Trituration):

  • Dissolve the crude oil in a minimum amount of diethyl ether or dichloromethane (DCM).[1]

  • Add n-Hexane or Pentane dropwise until turbidity persists.[1]

  • Cool to -20°C overnight. Scratch the flask wall with a glass rod to induce nucleation.[1]

  • Alternative: If the oil persists, perform a "solvent swap."[1] Evaporate the crude, add cold Ethanol (EtOH) , and sonicate. Many isoxazole esters crystallize from cold ethanol [1, 2].[1]

Issue 2: Presence of Regioisomers (3,5- vs. 5,3-Isomer)

Diagnosis: In [3+2] cycloadditions between nitrile oxides and alkynes, both regioisomers can form unless specific steric/electronic control is used.[1] Technical Insight: The 3,5-isomer (target) and 5,3-isomer have similar polarities but distinct dipole moments.[1] Corrective Protocol:

  • TLC Screening: Use a solvent system of Hexane:Ethyl Acetate (8:1 to 4:1) .[1][2] The 3,5-isomer typically travels slightly differently due to the position of the ester group relative to the ring nitrogen.

  • Separation: If recrystallization fails to enrich the major isomer, use Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).[1]

    • Gradient: Start with 100% Hexane ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       5% EtOAc 
      
      
      
      10% EtOAc.[1] Slow gradients are critical for separating regioisomers [3].[1]
Issue 3: Green/Blue Discoloration (Copper Contamination)

Diagnosis: If synthesized via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or similar Cu-catalyzed isoxazole synthesis.[1][2] Corrective Protocol:

  • Wash the organic phase with 10% aqueous EDTA solution or aqueous Ammonium Chloride (NH₄Cl) until the aqueous layer is colorless.[1] Copper salts chelate with the isoxazole nitrogen, requiring competitive ligands (EDTA) for removal [4].[1]

Part 2: Validated Purification Protocols

Protocol A: Recrystallization (Primary Method)

Recommended for purity >90% crude material.[1][2]

ParameterSpecification
Primary Solvent Ethanol (Absolute) or Methanol
Anti-Solvent Water (if needed)
Temperature Reflux to 0°C
Target Purity >98% (HPLC/NMR)

Step-by-Step:

  • Dissolution: Place crude solid in a flask. Add Ethanol (approx. 5-10 mL per gram).[1] Heat to reflux until fully dissolved.[1]

  • Filtration (Hot): If insoluble particles remain (likely inorganic salts), filter the hot solution through a pre-warmed glass funnel.[1][2]

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, add Water dropwise (while warm) until a faint cloudiness appears, then let cool.[1]

  • Harvest: Cool in an ice bath (0-4°C) for 1 hour. Filter the crystals via vacuum filtration.[1]

  • Wash: Wash the filter cake with cold Ethanol/Water (1:1 mixture).

  • Drying: Dry under high vacuum at 40°C. Warning: Do not exceed 60°C to avoid ester hydrolysis or sublimation.[1]

Protocol B: Flash Chromatography (Secondary Method)

Recommended for separating regioisomers or removing furoxan byproducts.[1][2]

  • Load: Dissolve crude in minimal DCM or Toluene.

  • Eluent: Hexane/Ethyl Acetate gradient.

  • Detection: UV at 254 nm. The 4-fluorophenyl group provides strong UV absorption.[1]

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying the crude reaction mixture.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid/Semi-Solid CheckState->Solid Crystalline Oil Oily/Sticky CheckState->Oil Viscous Recryst Recrystallization (Ethanol or EtOH/H2O) Solid->Recryst Trituration Trituration (Cold Hexane/Ether) Oil->Trituration Trituration->Solid Precipitates Column Flash Column Chromatography (Hex/EtOAc Gradient) Trituration->Column Remains Oil PurityCheck Check Purity (TLC/NMR) Recryst->PurityCheck IsomerIssue Regioisomers Present? PurityCheck->IsomerIssue Impurities Detected Final Pure Ethyl 5-(4-fluorophenyl) isoxazole-3-carboxylate PurityCheck->Final Single Spot/Clean NMR IsomerIssue->Recryst No (Just Minor Impurities) IsomerIssue->Column Yes (Separation Req) Column->Final

Figure 1: Purification Decision Matrix.[1][2][3][4][5] This workflow prioritizes recrystallization for scalability but routes to chromatography when regioisomer separation is required.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use base extraction (NaOH/NaHCO₃) to remove acidic impurities? A: Proceed with Caution. While weak bases (NaHCO₃) are generally safe for short contact times, strong bases (NaOH) or prolonged exposure can hydrolyze the ethyl ester to the carboxylic acid [5].[1][2] If you must remove acidic byproducts, use a rapid wash with cold saturated NaHCO₃ and immediately extract back into organic solvent.[1]

Q2: My NMR shows a "ghost" set of peaks. Is this the regioisomer? A: Likely, yes. In 3,5-disubstituted isoxazoles, the chemical shift of the proton on the isoxazole ring (C4-H) is diagnostic.[1]

  • Target (5-aryl-3-carboxylate): The C4-H typically appears as a singlet around 6.9 - 7.3 ppm .[1]

  • Regioisomer (3-aryl-5-carboxylate): The C4-H shift will differ. Compare integration values. If the peaks are broad, also consider rotamers if bulky groups are present, though unlikely for this specific molecule.[1]

Q3: What if I used the nitrile oxide route and have a "Furoxan" impurity? A: Furoxans (1,2,5-oxadiazole-2-oxides) are dimers of the nitrile oxide precursor.[1][2][6] They are less polar than the isoxazole ester.[1] They can usually be removed by flushing the column with 100% Hexane or 5% Toluene before eluting your product [3].

References

  • MDPI. (2022).[1][4] Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (Demonstrates ethanol recrystallization for analogous halogenated phenyl ethyl esters). [1]

  • National Institutes of Health (PMC). (2011).[1] Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. (Cites ethanol reflux and ethyl acetate reduction protocols for phenyl isoxazole carboxylates).

  • BenchChem. (2025).[1][6] Troubleshooting guide for the synthesis of isoxazole derivatives. (Outlines regioisomer separation and furoxan byproduct removal via chromatography).

  • Organic Chemistry Portal. (2020).[1] Isoxazole Synthesis. (General review of Cu-catalyzed methods and workup considerations).

  • ChemSynthesis. (2025).[1] Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate Properties. (Provides physical property baselines for isoxazole ethyl esters).

Sources

Identification of byproducts in Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate Synthesis

Ticket ID: ISOX-SYN-0824 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the critical quality attributes (CQAs) associated with the synthesis of This compound . The standard industrial route involves a two-step sequence: a Claisen condensation of 4-fluoroacetophenone with diethyl oxalate, followed by cyclocondensation with hydroxylamine hydrochloride.

Users frequently encounter challenges regarding regioselectivity (isomer formation) , ester hydrolysis , and incomplete cyclization . This document provides mechanistic insights, troubleshooting protocols, and validated analytical methods to mitigate these risks.

Module 1: Reaction Pathway & Impurity Genesis[1][2]

Understanding the origin of byproducts is the first step in elimination. The synthesis relies on the varying electrophilicity of carbonyl centers.

Primary Reaction Scheme
  • Claisen Condensation: 4-Fluoroacetophenone + Diethyl Oxalate

    
    Diketo Ester Intermediate  (Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate).
    
  • Cyclization: Diketo Ester +

    
    
    
    
    
    Target Isoxazole .
Impurity Map (Graphviz Visualization)

ReactionPathways SM1 4-Fluoroacetophenone INT Diketo Ester (Intermediate) SM1->INT NaOEt, EtOH Claisen Condensation IMP_DIMER Dypnone Derivative (Self-Condensation) SM1->IMP_DIMER Lack of Diethyl Oxalate Aldol Condensation SM2 Diethyl Oxalate SM2->INT TARGET Target Isoxazole (5-aryl-3-carboxylate) INT->TARGET NH2OH·HCl Attack at C4 (Ar-CO) IMP_REGIO Regioisomer (3-aryl-5-carboxylate) INT->IMP_REGIO NH2OH Attack at C2 (Ester-CO) IMP_ACID Hydrolysis Product (Carboxylic Acid) TARGET->IMP_ACID Basic Workup Saponification

Figure 1: Mechanistic divergence showing the origin of the target molecule versus critical regiochemical and process impurities.

Module 2: Troubleshooting Guide (FAQs)
Issue 1: Presence of Regioisomer (Ethyl 3-(4-fluorophenyl)isoxazole-5-carboxylate)

User Observation: HPLC shows a persistent peak with identical Mass (


 235) but slightly different retention time.
  • Root Cause: The diketo ester intermediate has two electrophilic carbonyl sites.

    • Path A (Desired): Nucleophilic attack of hydroxylamine on the ketone adjacent to the fluorophenyl ring (C4) yields the 5-(4-fluorophenyl)-3-carboxylate (Target).

    • Path B (Undesired): Attack on the

      
      -keto ester carbonyl (C2) yields the 3-(4-fluorophenyl)-5-carboxylate .
      
  • Corrective Action:

    • pH Control: Ensure the cyclization is performed under acidic conditions (using

      
       without neutralizing base). Acidic conditions protonate the most basic carbonyl, directing the nucleophile to the correct position.
      
    • Solvent Choice: Use Ethanol or Methanol. Avoid basic cosolvents.

Issue 2: Low Yield & "Gummy" Yellow Solids

User Observation: The intermediate isolation yields a sticky solid that is difficult to filter.

  • Root Cause: Incomplete Claisen condensation or self-condensation of 4-fluoroacetophenone (Dypnone formation).

  • Corrective Action:

    • Stoichiometry: Use a 1.5 to 2.0 molar excess of Diethyl Oxalate. This statistical advantage prevents the acetophenone enolate from reacting with another acetophenone molecule.

    • Temperature: Maintain reaction temperature

      
      C during the Claisen step to minimize polymerization.
      
Issue 3: Appearance of Carboxylic Acid Impurity

User Observation: LC-MS shows a peak at


 207 (M-28).
  • Root Cause: Hydrolysis of the ethyl ester. This typically occurs during the workup of the Claisen step if the pH is too high (NaOH/NaOEt residues) or if the final cyclization mixture is quenched with strong base.

  • Corrective Action:

    • Quench Protocol: Quench the Claisen reaction with Glacial Acetic Acid rather than aqueous mineral acid to avoid hydrolytic stress.

    • Workup: Perform phase separations quickly and avoid prolonged exposure to aqueous base.

Module 3: Validated Experimental Protocol

This protocol is designed to minimize the impurities listed above.

Step 1: Synthesis of Diketo Ester Intermediate
  • Reagents: Charge Sodium Ethoxide (1.2 eq) in anhydrous Ethanol under

    
    .
    
  • Addition 1: Add Diethyl Oxalate (1.5 eq) dropwise at 0–5°C. Note: Excess oxalate suppresses acetophenone dimerization.

  • Addition 2: Add 4-Fluoroacetophenone (1.0 eq) dropwise over 30 minutes.

  • Reaction: Stir at room temperature for 4 hours. The solution typically turns yellow/orange (enolate formation).

  • Quench: Acidify with Acetic Acid to pH 4–5.

  • Isolation: Dilute with water, extract with Ethyl Acetate, wash with brine, and concentrate. Crucial: Do not use strong base for washing.

Step 2: Cyclization to Isoxazole
  • Reagents: Dissolve the crude residue from Step 1 in Ethanol.

  • Cyclization: Add Hydroxylamine Hydrochloride (1.1 eq) . Do not add base (e.g., NaOAc or Pyridine) unless regioselectivity is confirmed; acidic conditions favor the target.

  • Reflux: Heat to reflux (

    
    C) for 2–4 hours.
    
  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). Target

    
     is typically ~0.5; Regioisomer 
    
    
    
    is often slightly lower.
  • Purification: Cool to precipitate the product. If oil forms, recrystallize from Ethanol/Water.

Module 4: Analytical Specifications
ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline solidVisual
Purity (HPLC)

(Area %)
C18 Column, ACN/Water Gradient
Regioisomer

HPLC (Resolution check required)
Acid Impurity

LC-MS (

207 detection)
Loss on Drying

Gravimetric
Diagnostic Logic Flow (Graphviz)

Troubleshooting START Start Analysis (HPLC/LC-MS) DECISION_MZ Is Mass correct? (m/z ~235) START->DECISION_MZ BRANCH_YES Yes DECISION_MZ->BRANCH_YES BRANCH_NO No DECISION_MZ->BRANCH_NO CHECK_RT Check Retention Time vs Standard BRANCH_YES->CHECK_RT IMP_ACID Peak m/z 207? (Carboxylic Acid) BRANCH_NO->IMP_ACID IMP_SM Peak m/z 138? (Start Material) IMP_ACID->IMP_SM No ACT_ACID Action: Check pH during workup IMP_ACID->ACT_ACID Yes ISOMER Shifted RT? (Regioisomer) CHECK_RT->ISOMER Shifted TARGET Target Confirmed CHECK_RT->TARGET Matches Std ACT_ISOMER Action: Ensure Acidic Cyclization Conditions ISOMER->ACT_ISOMER

Figure 2: Diagnostic workflow for identifying impurities based on Mass Spectrometry and HPLC retention time data.

References
  • Claisen Condensation Mechanism & Control: OpenStax. (2023). Mixed Claisen Condensations. Organic Chemistry. [Link]

  • Isoxazole Synthesis & Regiochemistry: T. M. V. D. Pinho e Melo. (2005). Recent Advances in the Synthesis of Isoxazoles. Current Organic Chemistry. [Link] (Contextual validation via Thieme Connect snippet).

  • Structural Validation: National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 22832030, this compound. [Link]

Sources

Stability and proper storage conditions for Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stability & Storage of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

Executive Summary & Compound Profile

This compound is a robust heterocyclic building block frequently used in medicinal chemistry as a scaffold for biologically active compounds. While the isoxazole ring itself confers significant stability, the ethyl ester moiety at the C3 position introduces a specific vulnerability to hydrolysis.

  • Physical State: White to off-white crystalline solid.

  • Melting Point: ~98–99 °C [1].[1]

  • Primary Stability Risk: Hydrolysis of the ester to the carboxylic acid (5-(4-fluorophenyl)isoxazole-3-carboxylic acid).

  • Secondary Risk: Photochemical degradation (yellowing) upon prolonged light exposure.

Critical Storage Parameters (The "Golden Rules")

To maintain >98% purity over 12+ months, strictly adhere to the following storage hierarchy.

ParameterRequirementScientific Rationale
Temperature 2–8 °C (Short term) -20 °C (Long term >3 mo)Lowers kinetic energy, significantly slowing the rate of ester hydrolysis and spontaneous oxidation.
Atmosphere Inert (N₂ or Ar) Displaces atmospheric moisture and oxygen. The ester bond is susceptible to moisture-driven hydrolysis.
Container Amber Glass The conjugated isoxazole-phenyl system can absorb UV/Vis light, leading to photo-isomerization or ring cleavage over time.
Desiccation Required Hygroscopic accumulation on the crystal surface accelerates degradation. Store over silica gel or Drierite.
Storage Decision Logic (Visualization)

StorageLogic Start Received Compound Duration Intended Usage Period? Start->Duration Solubilized Solubilized in DMSO? Start->Solubilized ShortTerm < 1 Month Duration->ShortTerm LongTerm > 1 Month Duration->LongTerm Fridge Store at 4°C (Desiccated) ShortTerm->Fridge Freezer Store at -20°C (Under Argon) LongTerm->Freezer Aliquot Aliquot & Freeze (-20°C or -80°C) Solubilized->Aliquot Warning Avoid Freeze/Thaw Cycles Aliquot->Warning

Figure 1: Decision tree for optimal storage based on usage duration and physical state.

Troubleshooting & FAQs

This section addresses specific scenarios reported by researchers working with isoxazole carboxylates.

Category A: Stability & Degradation

Q1: My white powder has turned a faint yellow. Is it still usable?

  • Diagnosis: This indicates early-stage photo-oxidation or trace impurity degradation. The conjugated system between the phenyl ring and the isoxazole core can act as a chromophore.

  • Action: Run an LC-MS.

    • If purity is >95%: It is likely usable for crude reactions but not for analytical standards.

    • If purity is <95%: Recrystallize from Ethanol/Water.

  • Prevention: Always wrap the vial in aluminum foil if amber glass is unavailable.

Q2: I see a new peak in my LC-MS at [M-28] mass units lower than my parent compound. What is this?

  • The Science: You are observing Hydrolysis .[2] The parent mass (Ethyl ester) is losing the ethyl group (-28 is often confused with -Et, but in mass spec, the loss of the ethyl chain (

    
    , ~29 Da) and replacement with H (1 Da) results in a net loss of 28 Da).
    
    • Parent: this compound (

      
      , MW ~235.2).
      
    • Degradant: 5-(4-fluorophenyl)isoxazole-3-carboxylic acid (

      
      , MW ~207.1).
      
  • Cause: Moisture ingress in the storage vial or leaving the compound in protic solvents (Methanol/Water) for extended periods.

Category B: Solubility & Handling

Q3: The compound precipitates when I dilute my DMSO stock into PBS buffer.

  • Explanation: This molecule is highly lipophilic due to the fluorophenyl group and the aromatic heterocycle. It has very low aqueous solubility.

  • Protocol for Biological Assays:

    • Dissolve stock in 100% DMSO (Solubility is typically >20 mM).

    • Pre-dilute in an intermediate solvent if possible (e.g., Ethanol), or ensure the final DMSO concentration in the assay is 0.5–1.0% to maintain solubility.

    • Critical: Add the DMSO stock to the buffer while vortexing rapidly to prevent local high concentrations that trigger precipitation.

Q4: Can I warm the solution to dissolve it?

  • Guidance: Yes, mild heating (37–45 °C) is acceptable.

  • Warning: Do not exceed 60 °C for prolonged periods. While the isoxazole ring is stable, high heat in DMSO can sometimes facilitate ring-opening or side reactions with trace water [2].

Technical Deep Dive: Degradation Pathways

Understanding how the molecule breaks down allows you to prevent it. The primary failure mode is Base-Catalyzed Hydrolysis (often accidental via pH shifts in buffers) or Reductive Ring Opening .

Degradation Mechanism (Visualization)

Degradation Parent Ethyl 5-(4-fluorophenyl) isoxazole-3-carboxylate (Active Ester) Intermediate Tetrahedral Intermediate Parent->Intermediate Nucleophilic Attack Water + H2O / OH- Water->Intermediate Acid 5-(4-fluorophenyl) isoxazole-3-carboxylic acid (Inactive/Byproduct) Intermediate->Acid Elimination Ethanol + Ethanol Intermediate->Ethanol Leaving Group

Figure 2: The hydrolysis pathway. Moisture attacks the ester carbonyl (blue), releasing ethanol and forming the free acid (red).

Note on Reductive Instability: Isoxazoles contain a weak N-O bond. Avoid using strong reducing agents (e.g.,


, Lithium Aluminum Hydride) unless you intend to open the ring to form an amino-enone [3].

Quality Control Protocol: Purity Assessment

Before using stored material for critical experiments (e.g., in vivo dosing or


 determination), validate purity using this HPLC method.

Method ID: QC-ISOX-HPLC-01

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Isoxazole absorption)
Retention Time Parent ester will elute later (more hydrophobic) than the acid hydrolysis product.

References

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development. (General reference on Isoxazole stability).
  • Baraldi, P. G., et al. (1987). Reductive cleavage of isoxazoles. Synthesis. (Reference regarding N-O bond lability).

Sources

Technical Support Center: Overcoming Solubility Challenges with Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a key intermediate in medicinal chemistry, its effective use is often predicated on overcoming its inherently low aqueous solubility.[1][2] This guide provides in-depth, field-proven insights and practical protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the solubility profile of this compound.

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: The solubility of this compound is primarily governed by its molecular structure. It possesses a combination of polar and nonpolar features that dictate its behavior in various solvents. Understanding these properties is the first step in designing an effective solubilization strategy.

  • Lipophilicity (XLogP3): The predicted XLogP3 value for this compound is approximately 2.66.[3] This value indicates a moderate degree of lipophilicity ("fat-loving"), suggesting that it will favor nonpolar or organic environments over aqueous media. Molecules with a LogP value greater than 2 often exhibit poor water solubility.

  • Polar Surface Area (PSA): The PSA is 52.3 Ų.[3] This value arises from the oxygen and nitrogen atoms in the isoxazole ring and the carboxylate group. While this provides some capacity for hydrogen bonding, it is not sufficient to overcome the hydrophobicity of the larger aromatic structure.

  • Crystal Lattice Energy: The compound is a solid at room temperature, which implies that energy is required to break its crystal lattice structure before solvation can occur.[4] This energy barrier can contribute significantly to poor solubility.

PropertyPredicted ValueImplication for Solubility
Molecular Formula C₁₂H₁₀FNO₃[3]-
Molecular Weight 235.21 g/mol [4]-
XLogP3 2.66[3]Moderately lipophilic, predicts poor aqueous solubility.
Polar Surface Area (PSA) 52.3 Ų[3]Offers some potential for H-bonding but is offset by lipophilic regions.
Form Solid[4]Crystal lattice energy must be overcome for dissolution.
Q2: Why is addressing solubility crucial when working with this compound in research?

A2: Addressing solubility is not merely a matter of convenience; it is fundamental to obtaining reliable and reproducible experimental data. Poor solubility can lead to:

  • Underestimation of Biological Potency: If the compound precipitates out of the assay medium, the actual concentration exposed to the biological target will be lower than the nominal concentration, leading to inaccurate IC₅₀ or EC₅₀ values.

  • Poor Bioavailability: For in vivo studies, low aqueous solubility is a primary cause of poor absorption from the gastrointestinal tract, resulting in low and variable drug exposure.[5]

  • Experimental Artifacts: Undissolved particles can interfere with analytical measurements, scatter light in optical assays, or cause cell stress, leading to misleading results.

  • Difficulty in Formulation: Developing stable and effective dosage forms, whether for preclinical or clinical use, is nearly impossible without first tackling solubility.[6]

Q3: What are the initial signs of solubility problems in an experiment?

A3: Solubility issues can manifest in several ways. Be vigilant for the following signs:

  • Visible Particulates: The most obvious sign is the presence of undissolved powder or a cloudy suspension after attempting to dissolve the compound.

  • Precipitation Over Time: The compound may initially appear to dissolve, especially in a concentrated stock solution, but then precipitate out upon dilution into an aqueous buffer or over the course of an experiment (e.g., during incubation).

  • Inconsistent Results: High variability between replicate wells or experiments can sometimes be traced back to inconsistent compound solubility.

  • Non-linear Dose-Response Curves: A sharp drop-off in activity at higher concentrations can indicate that the compound has reached its solubility limit and is precipitating.

Troubleshooting Guide: Practical Solutions for Solubility Issues

This section provides a problem-and-solution framework for common scenarios encountered during experimentation.

Q1: My compound won't dissolve in my standard aqueous buffer. What should be my first step?

A1: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's lipophilic nature. The standard and most effective first step is to prepare a concentrated stock solution in a water-miscible organic solvent.

Causality: Organic solvents can disrupt the intermolecular forces in the compound's crystal lattice and solvate its nonpolar regions, facilitating dissolution. This concentrated stock can then be diluted into the aqueous medium, but this step must be managed carefully to avoid precipitation.

Recommended Solvents for Stock Solution:

  • Dimethyl Sulfoxide (DMSO): The most common choice. It is a powerful, water-miscible solvent suitable for most in vitro assays.

  • Ethanol (EtOH): A good alternative, particularly if DMSO is incompatible with your experimental system.[7]

  • Methanol (MeOH): Similar to ethanol, it is effective for dissolving many isoxazole derivatives.[8]

  • N,N-Dimethylformamide (DMF): Another strong polar aprotic solvent, useful for highly recalcitrant compounds.

Workflow:

  • Start by preparing a high-concentration stock (e.g., 10-50 mM) in 100% DMSO or another suitable organic solvent.

  • Use gentle warming (37°C) or brief sonication to aid dissolution if necessary.

  • Always perform a visual check for clarity before use.

Q2: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous assay medium. How can I prevent this?

A2: This is a classic problem known as "crashing out." It occurs because the organic solvent disperses into the aqueous phase, leaving the lipophilic compound unable to stay in solution. Several strategies can mitigate this.

Strategy 1: Use of Co-solvents

Causality: By adding a certain percentage of a water-miscible organic solvent to your final aqueous medium, you reduce the overall polarity of the solvent system. This makes the environment more hospitable to the lipophilic compound, preventing precipitation.[9]

Common Co-solvents:

  • DMSO: Typically kept at ≤1% v/v in final assay volume to avoid solvent-induced artifacts.

  • Ethanol: Can be used at slightly higher concentrations, but cell-type sensitivity should be checked.

  • Polyethylene Glycol (PEG 300/400): A less toxic co-solvent that can significantly enhance solubility.

Protocol: See Protocol 2 for a detailed methodology on preparing a co-solvent stock solution.

Strategy 2: Employ Surfactants

Causality: Surfactants are amphiphilic molecules that can form micelles. At concentrations above the critical micelle concentration (CMC), these structures can encapsulate the insoluble compound in their hydrophobic core while presenting a hydrophilic exterior to the aqueous solvent.[10][11] They also aid solubility by improving the wettability of the compound particles.[12]

Commonly Used Surfactants:

  • Polysorbate 80 (Tween® 80): A non-ionic surfactant widely used in pharmaceutical formulations.[13][14]

  • Polysorbate 20 (Tween® 20): Similar to Tween 80, often used in biological assays.

  • Sodium Lauryl Sulfate (SLS): An anionic surfactant, very effective but can be harsh on cells.

Key Consideration: The final concentration of the surfactant should be kept low and tested for any interference with the assay or effects on cell viability.

Q3: I need to prepare a high-concentration formulation for an in vivo study. What are my best options?

A3: For in vivo applications, especially oral dosing, achieving sufficient exposure often requires more advanced formulation techniques to improve both solubility and bioavailability.

Strategy 1: Cyclodextrin Complexation

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate the lipophilic drug molecule, forming an "inclusion complex."[16][] This complex is water-soluble, effectively shuttling the drug through the aqueous environment.[18]

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): High water solubility and low toxicity make it a preferred choice for parenteral and oral formulations.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): Anionic derivative with excellent solubility and safety profile, capable of solubilizing a wide range of molecules.

Protocol: See Protocol 3 for a detailed methodology on formulation with cyclodextrins.

Strategy 2: Nanosuspensions

Causality: This technique involves reducing the particle size of the drug to the nanometer range (typically <1000 nm).[19] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area-to-volume ratio, which in turn increases the rate of dissolution.[5] This can lead to improved absorption and bioavailability.[20][21][22][23][24]

Methodology: Nanosuspensions are typically prepared using high-pressure homogenization or media milling. This is an advanced technique requiring specialized equipment.

Decision-Making Workflow

The following diagram provides a logical pathway for selecting the appropriate solubilization strategy.

Solubility_Workflow A Start: Compound Precipitation or Poor Dissolution B Prepare concentrated stock in 100% DMSO or EtOH A->B Step 1 C Does it precipitate upon dilution in aqueous media? B->C Step 2 D In Vitro Assay? C->D Yes I Problem Solved: Proceed with experiment C->I No E Use co-solvents (e.g., PEG) or low % surfactants (Tween 20/80) D->E Yes F In Vivo Study? D->F No J Problem Solved: Proceed with experiment E->J G Use Cyclodextrins (HP-β-CD or SBE-β-CD) F->G Yes H Consider advanced methods: Nanosuspensions or Solid Dispersions G->H If solubility is still insufficient K Problem Solved: Proceed with experiment G->K L Problem Solved: Proceed with experiment H->L

Caption: A decision tree for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Solubility Estimation

This protocol provides a method to systematically test various solvents and estimate the solubility of the compound.

Materials:

  • This compound

  • A panel of solvents: DMSO, Ethanol, Methanol, PEG 400, Acetone, Acetonitrile

  • Vortex mixer

  • Microcentrifuge tubes or glass vials

  • Analytical balance

Procedure:

  • Weigh out a precise amount of the compound (e.g., 2 mg) into several separate vials.

  • To the first vial, add a small, measured volume of the first solvent (e.g., 50 µL).

  • Vortex vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution against a light and dark background.

  • If the compound is not fully dissolved, add another aliquot of solvent (e.g., 50 µL), and repeat the vortexing and inspection steps.

  • Continue this process until the compound is fully dissolved. Record the total volume of solvent used.

  • Calculate the approximate solubility: Solubility (mg/mL) = Initial Mass (mg) / Total Volume (mL)

  • Repeat for each solvent in the panel.

Self-Validation: Let the clear solutions sit at room temperature for 1 hour and re-inspect for any signs of precipitation, which would indicate supersaturation rather than true dissolution.

Protocol 2: Preparation of a Co-solvent Stock Solution

This protocol is for preparing a formulation suitable for dilution into aqueous media for in vitro assays.

Materials:

  • Compound stock solution in 100% DMSO (e.g., 50 mM).

  • Co-solvent: Polyethylene glycol 400 (PEG 400).

  • Surfactant (optional): Tween® 80.

  • Saline or appropriate aqueous vehicle.

Procedure (Example for a 10% PEG 400 formulation):

  • In a sterile tube, add the required volume of the 50 mM DMSO stock solution.

  • Add an equal volume of PEG 400. For example, to 100 µL of DMSO stock, add 100 µL of PEG 400.

  • Vortex thoroughly. The mixture should be clear. This creates a 1:1 DMSO:PEG stock.

  • (Optional) If a surfactant is needed, add it to the aqueous vehicle. For a final concentration of 1% Tween 80, prepare a solution of saline with 1.25% Tween 80 if your final dilution factor from the organic stock is 1:4.

  • Slowly add the aqueous vehicle (e.g., saline) to the DMSO:PEG mixture while vortexing. Add the vehicle in small portions to avoid shocking the system and causing precipitation.

  • The final solution should be clear. This is now your dosing solution.

Protocol 3: Formulation with Cyclodextrins

This protocol describes how to prepare an inclusion complex for improved aqueous solubility, suitable for in vivo studies.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water for Injection (WFI) or purified water

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Prepare a solution of HP-β-CD in water. A 20-40% (w/v) solution is a common starting point. For example, dissolve 20 g of HP-β-CD in water and bring the final volume to 100 mL.

  • Warm the cyclodextrin solution slightly (40-50°C) to ensure it is fully dissolved.

  • Slowly add the powdered compound to the stirring cyclodextrin solution.

  • Allow the mixture to stir for an extended period (4-24 hours) at room temperature to allow for complexation to reach equilibrium.

  • After stirring, visually inspect the solution. It should be clear.

  • Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles and ensure sterility.

  • The concentration of the dissolved compound should be confirmed analytically (e.g., by HPLC-UV).

Self-Validation: The clarity of the final filtered solution is a strong indicator of successful solubilization. Analytical confirmation of the concentration validates the formulation's drug load.

References

  • Solubility of Things. (n.d.). Isoxazole. Retrieved from [Link]

  • Qi, Z., Li, Y., & Liu, H. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o111.
  • Troncarelli, B., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762.
  • Drug Development & Delivery. (n.d.). Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • Al-Mokhtar, M. A., et al. (2024).
  • The PCCA BLOG. (2022). The Role of Surfactants in Compounded Preparation. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Gîrleanu, I. R., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(11), 1639.
  • Paiva-Santos, A. C., et al. (2024).
  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]

  • Wójcik, E., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2911.
  • dos Santos, T., et al. (2021). A General Approach on Surfactants Use and Properties in Drug Delivery Systems. Pharmaceutics, 13(12), 2005.
  • Patel, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Future Journal of Pharmaceutical Sciences, 10(1), 1-15.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Ali, U., et al. (2020).
  • Paiva-Santos, A. C., et al. (2024).
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • Singh, S., et al. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society, 18(11), 2821-2854.
  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • ACS Publications. (n.d.). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(9).
  • ResearchGate. (n.d.). Cyclodextrin in novel formulations and solubility enhancement techniques: a review. Retrieved from [Link]

  • LinkedIn. (2025). The important role and application of surfactants in pharmaceutical formulations. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Retrieved from [Link]

  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • Asian Journal of Research in Pharmaceutical Sciences. (n.d.). Nanosuspension: A Novel Technology for Drug Delivery. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023). Nanosuspension as Oral Drug Delivery System: A Review. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science and Research. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Retrieved from [Link]

  • SlideShare. (n.d.). Surfactants and their applications in pharmaceutical dosage form. Retrieved from [Link]

  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(8), 1636.
  • SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. Retrieved from [Link]

  • Zanco Journal of Medical Sciences. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,5-disubstituted isoxazoles. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered in this area of synthetic chemistry. Our guidance is grounded in established chemical principles and field-proven insights to ensure your success.

Introduction to Isoxazole Synthesis

The isoxazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceutical agents due to its diverse biological activities.[1][2][3] The synthesis of 3,5-disubstituted isoxazoles is a cornerstone of many drug discovery programs. While several synthetic routes exist, the most common involve the [3+2] cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[4][5] Despite their prevalence, these methods are not without their challenges, including issues with regioselectivity, yield, and purification. This guide will address these common hurdles in a practical, question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of 3,5-disubstituted isoxazoles, offering potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired 3,5-Disubstituted Isoxazole

Question: My reaction has resulted in a very low yield or no desired isoxazole product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent issue that can be attributed to several factors, from the quality of starting materials to the reaction conditions.[6] A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

  • Poor Quality or Stability of Starting Materials:

    • Alkynes: Terminal alkynes can be prone to decomposition or side reactions. Ensure your alkyne is pure and, if necessary, freshly distilled or filtered through a short plug of silica gel.

    • Nitrile Oxide Precursors (e.g., Aldoximes, Hydroximoyl Chlorides): Nitrile oxides are often generated in situ due to their high reactivity and tendency to dimerize to form furoxans.[6]

      • Solution: Ensure the precursor is pure. For aldoximes, check for hydrolysis. For hydroximoyl chlorides, which are moisture-sensitive, handle them under anhydrous conditions.

    • 1,3-Dicarbonyl Compounds: These compounds can exist as a mixture of keto and enol tautomers, which can affect their reactivity.

      • Solution: Characterize your dicarbonyl compound to understand its tautomeric equilibrium. The enol form is generally more reactive towards hydroxylamine.

  • Suboptimal Reaction Conditions:

    • Temperature: The in situ generation of nitrile oxides often requires careful temperature control. Low temperatures can prevent dimerization, while subsequent warming is needed for the cycloaddition to proceed at a reasonable rate.[6]

      • Solution: Monitor your reaction temperature closely. Consider a stepwise temperature profile: low temperature for nitrile oxide generation, followed by a gradual increase to room temperature or gentle heating for the cycloaddition.

    • Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged times may result in product degradation or the formation of byproducts.

      • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Inefficient Nitrile Oxide Generation:

    • Dehydrating Agent/Base: The choice and stoichiometry of the dehydrating agent (for nitroalkanes) or base (for hydroximoyl chlorides) are critical.

      • Solution: For the classical generation from aldoximes, reagents like N-chlorosuccinimide (NCS) or chloramine-T are commonly used in the presence of a base like triethylamine or pyridine. Ensure the base is dry and added slowly to control the reaction rate.

Problem 2: Poor Regioselectivity - Formation of the 3,4-Disubstituted Isoxazole Isomer

Question: I am obtaining a mixture of regioisomers (3,5- and 3,4-disubstituted isoxazoles) in my [3+2] cycloaddition reaction. How can I improve the regioselectivity for the desired 3,5-isomer?

Answer: The regioselectivity of the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is governed by both electronic and steric factors, as described by Frontier Molecular Orbital (FMO) theory.[7] Generally, the reaction between a terminal alkyne and a nitrile oxide favors the formation of the 3,5-disubstituted isoxazole. However, certain substituents can alter this preference.

Factors Influencing Regioselectivity & Solutions:

  • Electronic Effects: The cycloaddition is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For terminal alkynes, the larger orbital coefficient of the HOMO is on the unsubstituted carbon, favoring attack by the oxygen of the nitrile oxide to form the 3,5-isomer.

    • Solution: The use of copper(I) catalysts can dramatically improve regioselectivity, favoring the 3,5-isomer.[1][8] The mechanism is believed to involve the formation of a copper acetylide, which alters the electronics of the alkyne.[9]

  • Steric Effects: Bulky substituents on either the alkyne or the nitrile oxide can influence the regiochemical outcome.

    • Solution: If possible, choose starting materials with less steric hindrance near the reacting centers. However, this is often dictated by the target molecule. In such cases, catalytic methods are the preferred solution.

  • Reaction Conditions:

    • Thermal vs. Catalytic: Thermal cycloadditions often lead to lower regioselectivity compared to catalyzed reactions.[10]

      • Solution: Employ a copper(I) catalyst such as CuI, CuSO₄/sodium ascorbate, or a copper nanocomposite.[8][11] These catalysts allow the reaction to proceed under milder conditions, often at room temperature, with high regioselectivity for the 3,5-disubstituted product.[1]

Problem 3: Difficulty in Product Purification

Question: I am struggling to purify my 3,5-disubstituted isoxazole from the reaction mixture. What are some common impurities and effective purification strategies?

Answer: Purification challenges often arise from the presence of unreacted starting materials, side products, or the catalyst.

Common Impurities & Purification Strategies:

  • Furoxan Dimer: The self-condensation of two molecules of the nitrile oxide forms a furoxan (a 1,2,5-oxadiazole-2-oxide). This is a common side product, especially if the nitrile oxide is generated too quickly or at too high a concentration.

    • Purification: Furoxans often have different polarity compared to the desired isoxazole and can typically be separated by silica gel column chromatography.[12]

  • Unreacted Starting Materials:

    • Purification: If the starting materials have significantly different polarities from the product, column chromatography is usually effective. If the polarities are similar, consider a chemical quench or extraction to remove one of the starting materials before chromatography. For example, an acidic wash can remove a basic starting material.

  • Catalyst Residues:

    • Purification: If a copper catalyst was used, it can often be removed by washing the organic layer with an aqueous solution of ammonia or ammonium chloride to complex the copper ions. Subsequent filtration through a pad of celite or silica gel can also be effective.

General Purification Protocol:

  • Work-up: After the reaction is complete, quench the reaction appropriately. Extract the product into a suitable organic solvent. Wash the organic layer with water, brine, and if necessary, a complexing agent for the catalyst.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[12][13] Monitor the fractions by TLC.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure material.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to 3,5-disubstituted isoxazoles?

There are two primary and widely used methods:

  • [3+2] Cycloaddition (Huisgen Cycloaddition): This involves the reaction of a nitrile oxide (often generated in situ) with a terminal alkyne. This is a very versatile method.[5][14]

  • Condensation of a 1,3-Dicarbonyl Compound with Hydroxylamine: This method involves the reaction of a β-diketone, β-ketoester, or similar 1,3-dicarbonyl equivalent with hydroxylamine, usually under acidic or basic conditions.[4]

Q2: How do I choose between the [3+2] cycloaddition and the 1,3-dicarbonyl condensation method?

The choice depends on the availability of starting materials and the desired substitution pattern.

  • The [3+2] cycloaddition is often preferred for its modularity. A wide variety of substituted alkynes and precursors for nitrile oxides are commercially available or readily synthesized, allowing for diverse substituent combinations.

  • The 1,3-dicarbonyl condensation is a good choice when the corresponding dicarbonyl compound is readily accessible.

Q3: What is the role of a copper(I) catalyst in the [3+2] cycloaddition?

Copper(I) catalysts, such as CuI or a mixture of CuSO₄ and a reducing agent like sodium ascorbate, play a crucial role in improving the regioselectivity and reaction rate of the cycloaddition between nitrile oxides and terminal alkynes.[1][8] The catalyst is believed to form a copper acetylide intermediate, which then reacts with the nitrile oxide in a highly regioselective manner to afford the 3,5-disubstituted isoxazole.[9] This catalytic cycle allows the reaction to proceed under milder conditions and often gives higher yields compared to the uncatalyzed thermal reaction.

Q4: Can I use internal alkynes for the synthesis of 3,4,5-trisubstituted isoxazoles?

Yes, but the synthesis of 3,4,5-trisubstituted isoxazoles using internal alkynes can be more challenging. The regioselectivity is often lower, and a mixture of isomers can be formed.[1][15] The reactivity of internal alkynes is also generally lower than that of terminal alkynes.[1]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Synthesis of a 3,5-Disubstituted Isoxazole via [3+2] Cycloaddition

This protocol describes a general procedure for the synthesis of a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne using a copper(I) catalyst.

Materials:

  • Aldoxime (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

  • To a stirred solution of the aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in the chosen solvent at 0 °C, add CuI (0.1 eq).

  • Add NCS (1.1 eq) in one portion.

  • Slowly add Et₃N (1.5 eq) dropwise over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with aqueous ammonium chloride solution, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low or No Yield check_sm Check Starting Material Purity & Stability start->check_sm check_cond Review Reaction Conditions start->check_cond check_no Verify Nitrile Oxide Generation start->check_no solution_sm Purify/Re-synthesize Starting Materials check_sm->solution_sm solution_cond Optimize Temperature, Time, & Concentration check_cond->solution_cond solution_no Change Base/Dehydrating Agent Stoichiometry check_no->solution_no

Caption: Troubleshooting flowchart for low yields.

Simplified Reaction Mechanism: [3+2] Cycloaddition

cycloaddition_mechanism cluster_reactants Reactants cluster_product Product R1_CNO R¹-C≡N⁺-O⁻ (Nitrile Oxide) Isoxazole R1_CNO->Isoxazole [3+2] Cycloaddition R2_Alkyne R²-C≡C-H (Terminal Alkyne) R2_Alkyne->Isoxazole label_isoxazole 3,5-Disubstituted Isoxazole

Caption: The [3+2] cycloaddition of a nitrile oxide and an alkyne.

Data Summary

ChallengeCommon Cause(s)Recommended Solution(s)
Low Yield Impure/unstable starting materials, suboptimal reaction conditions, inefficient nitrile oxide generation.Verify starting material purity, optimize temperature and time, use fresh reagents for nitrile oxide generation.[6]
Poor Regioselectivity Electronic and steric effects, thermal reaction conditions.Employ a Cu(I) catalyst (e.g., CuI, CuSO₄/NaAsc).[1][8]
Difficult Purification Furoxan dimer formation, unreacted starting materials, catalyst residues.Careful column chromatography, aqueous washes with complexing agents (e.g., NH₄Cl for Cu).[12][13]

References

  • Li, Y., et al. (2013). Copper- and Ruthenium-Catalyzed Reactions for the Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 78(8), 3657-3666. [Link]

  • Himo, F., et al. (2005). Copper(I)-Catalyzed Formation of Triazoles and Isoxazoles. Journal of the American Chemical Society, 127(1), 210-216. [Link]

  • de la Torre, D., et al. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 3(9), 2343–2349. [Link]

  • Kamal, A., et al. (2015). Synthesis of 3,4,5-trisubstituted isoxazole derivatives. RSC Advances, 5, 78312-78316. [Link]

  • Thirupathi, R., et al. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 15, 2557–2565. [Link]

  • Harigae, R., Moriyama, K., & Togo, H. (2014). Preparation of 3,5-disubstituted pyrazoles and isoxazoles from terminal alkynes, aldehydes, hydrazines, and hydroxylamine. The Journal of Organic Chemistry, 79(5), 2049–2058. [Link]

  • Valle, M., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 11, 38531-38535. [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. [Link]

  • ResearchGate. Synthesis of 3,5-disubstituted isoxazole scaffolds. [Link]

  • Micetich, R. G., & Chin, C. G. (1970). Studies in isoxazole chemistry. III. The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Journal of Chemistry, 48(8), 1371-1376. [Link]

  • PubMed. Preparation of 3,5-disubstituted pyrazoles and isoxazoles from terminal alkynes, aldehydes, hydrazines, and hydroxylamine. [Link]

  • ResearchGate. Mechanism of 1,3-dipolar cycloaddition reaction. [Link]

  • Journal of Chemical Sciences. One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11, 33363-33385. [Link]

  • ResearchGate. Synthesis of 3,5‐Disubstituted Isoxazoles through a 1,3‐Dipolar Cycloaddition Reaction between Alkynes and Nitrile Oxides Generated from O‐Silylated Hydroxamic Acids. [Link]

  • ResearchGate. Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... [Link]

  • Organic & Biomolecular Chemistry. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. [Link]

  • PubMed Central. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]

  • ACS Organic & Inorganic Au. Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. [Link]

  • ACS Publications. Sustainable Continuous Synthesis of 3,5-Disubstituted Isoxazoles: Development of an Integrated Reaction–Separation–Recovery System for Deep Eutectic Solvents. [Link]

  • PubMed Central. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. [Link]

  • Der Pharma Chemica. Synthesis and characterization of some novel isoxazoles via chalcone intermediates. [Link]

  • The Journal of Organic Chemistry. Regioselectivity associated with the 1,3-dipolar cycloaddition of nitrones with electron-deficient dipolarophiles. [Link]

  • PubMed Central. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. [Link]

Sources

Analysis of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Pathways & Stability Analysis

Executive Summary

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate is a pharmacologically active scaffold often utilized in the development of GABA receptor agonists, anti-inflammatory agents, and antimicrobial drugs.[1] Its stability profile is governed by two competing functionalities: the labile ethyl ester (susceptible to hydrolysis) and the isoxazole core (susceptible to photochemical rearrangement and reductive cleavage).

This guide addresses the three primary degradation vectors:

  • Hydrolytic Degradation: Conversion to the free carboxylic acid.

  • Photochemical Isomerization: Ring contraction/expansion under UV light.

  • Reductive Ring Cleavage: N-O bond scission under metabolic or reducing conditions.

Module 1: Hydrolytic Instability (Storage & Formulation)

The Issue: Users often observe a retention time shift in HPLC chromatograms after prolonged storage in aqueous buffers or protic solvents, particularly at non-neutral pH.

The Mechanism: The ethyl ester at the C3 position is the "soft spot" of the molecule. While the isoxazole ring is aromatic and relatively stable to hydrolysis, the ester bond is susceptible to both acid-catalyzed (


) and base-catalyzed (

) hydrolysis. The presence of the electron-withdrawing 4-fluorophenyl group at C5 pulls electron density from the ring, slightly increasing the electrophilicity of the ester carbonyl, making it more prone to nucleophilic attack compared to alkyl-isoxazoles.

Diagnostic Q&A:

Q: My LC-MS shows a new peak eluting earlier than my parent compound. The mass difference is -28 Da. What is this?

A: This is the 5-(4-fluorophenyl)isoxazole-3-carboxylic acid .

  • Cause: Hydrolysis of the ethyl ester.

  • Mass Spec Confirmation: Parent

    
    . Degradant 
    
    
    
    .
  • Why Earlier? The free acid is significantly more polar (lower LogP) than the ethyl ester, resulting in reduced retention on Reverse Phase (C18) columns.

Protocol: pH-Rate Profile Determination To validate hydrolytic stability for formulation:

  • Prepare Buffers: 50 mM phosphate/citrate buffers at pH 2.0, 5.0, 7.4, and 9.0.

  • Spike: Add stock solution (DMSO) to buffers to reach 50 µM final concentration.

  • Incubate: Hold at 40°C.

  • Sample: Inject at T=0, 4h, 24h, and 48h.

  • Plot:

    
     vs. time.[1] The slope is 
    
    
    
    .

Module 2: Photochemical Degradation (Light Sensitivity)

The Issue: Samples exposed to ambient light or UV detection flow cells show "ghost peaks" with the same molecular weight as the parent but different retention times.

The Mechanism: Isoxazoles are photo-labile. Upon absorption of UV light (typically 254–300 nm), the weak N-O bond undergoes homolytic cleavage. This triggers a "valence isomerization" pathway. The molecule rearranges into a 2H-azirine intermediate, which then thermally or photochemically rearranges into an oxazole .

Key Insight: This is an isomerization, not a fragmentation. Therefore, LC-MS extraction of the parent mass will show multiple peaks.

Pathway Visualization

Photochemistry Parent Ethyl 5-(4-fluorophenyl) isoxazole-3-carboxylate (Parent) Excited Excited State (N-O Homolysis) Parent->Excited hν (UV) Azirine 2H-Azirine Intermediate Excited->Azirine Ring Contraction Oxazole Ethyl 2-(4-fluorophenyl) oxazole-4-carboxylate (Isomer) Azirine->Oxazole Rearrangement

Figure 1: Photochemical valence isomerization of the isoxazole core to an oxazole derivative.[2][3]

Diagnostic Q&A:

Q: I see a peak with the exact same mass (m/z 236) but different UV spectra. Is this an impurity?

A: It is likely the oxazole isomer .

  • Verification: Check the UV

    
    . Oxazoles typically absorb at shorter wavelengths than their isoxazole counterparts due to differences in aromatic delocalization.
    
  • Prevention: Store solid samples in amber vials. Wrap liquid stocks in foil.

Module 3: Reductive Cleavage (Metabolic & Reaction Stability)

The Issue: In biological assays (microsomal stability) or during reactions with reducing agents (e.g., hydrogenation), the compound disappears rapidly, forming a product with +2 Da mass shift.

The Mechanism: The N-O bond in the isoxazole ring is the weakest bond (bond energy ~55 kcal/mol). Under reducing conditions (e.g., metabolic reductases, Pd/H2, or active metals like Fe/Mo), this bond cleaves to form a


-amino enone.

Reaction:



Diagnostic Q&A:

Q: My metabolic stability assay (liver microsomes) shows high intrinsic clearance, but no hydroxylated metabolites (+16) are found. What is happening?

A: You are likely observing reductive ring opening .

  • Look for: A product with Mass = Parent + 2H (

    
    ).
    
  • Structure: Ethyl 2-amino-4-(4-fluorophenyl)-4-oxobut-2-enoate.

  • Note: The fluorine on the phenyl ring effectively blocks the standard CYP450 hydroxylation at the para-position, forcing the metabolism toward the isoxazole ring or ester hydrolysis.

Module 4: Analytical Troubleshooting Guide

Use this decision tree to identify unknown degradation products in your LC-MS data.

Degradation Product "Cheat Sheet"
Retention Time ShiftMass Shift (

m/z)
Proposed StructurePathway
Earlier (Polar) -28 Da 5-(4-fluorophenyl)isoxazole-3-carboxylic acidHydrolysis (Ester cleavage)
Slight Shift 0 Da Oxazole IsomerPhotolysis (Rearrangement)
Later (Non-polar) -46 Da Decarboxylated species (Rare)Thermal Decarboxylation (requires high heat)
Variable +2 Da

-amino enone derivative
Reductive Ring Opening
Troubleshooting Workflow

Troubleshooting Start Unknown Peak Detected CheckMass Check m/z relative to Parent Start->CheckMass Minus28 Mass = M-28 (Loss of Ethyl) CheckMass->Minus28 SameMass Mass = Parent CheckMass->SameMass Plus2 Mass = M+2 (Hydrogenation) CheckMass->Plus2 Hydrolysis DIAGNOSIS: Hydrolysis to Acid ACTION: Check pH, Buffer Minus28->Hydrolysis Photo DIAGNOSIS: Photo-Isomer (Oxazole) ACTION: Protect from Light SameMass->Photo Reduction DIAGNOSIS: Reductive Ring Opening ACTION: Check Reducing Agents Plus2->Reduction

Figure 2: Diagnostic decision tree for identifying degradation products via LC-MS.

References

  • Antonini, C., et al. (2024).[3] "5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester." Molbank, 2024(1), M1762.[3][4] (Demonstrates reductive cleavage of isoxazole esters).

  • Sperry, J. B., & Wright, D. L. (2005). "The Photochemistry of Isoxazoles." Current Organic Chemistry, 9(8), 789-808.
  • Zhang, X., et al. (2012). "Photodegradation of the Isoxazoline Fungicide SYP-Z048 in Aqueous Solution: Kinetics and Photoproducts." Journal of Agricultural and Food Chemistry, 60(47), 11657-11663. (Kinetics of N-O bond cleavage under UV). [1]

  • Meanwell, N. A. (2015).[5] "Structure Property Relationships of Carboxylic Acid Isosteres." Journal of Medicinal Chemistry, 58(6), 2606-2641. (pKa and stability data for isoxazole-3-carboxylates).

  • Nitta, M., & Kobayashi, T. (1996). "Metal-carbonyl-induced reaction of isoxazoles. Ring cleavage and reduction." Journal of the Chemical Society, Perkin Transactions 1, 1405-1410. (Mechanistic details of reductive ring opening).

Sources

Technical Support Center: Catalyst Selection and Optimization for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Synthesis Division

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Isoxazole moieties are critical building blocks in medicinal chemistry, and achieving efficient, selective, and scalable synthesis is paramount.[1][2] This document provides field-proven insights, troubleshooting workflows, and detailed protocols to address common challenges encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to guide your initial experimental design.

Q1: What are the most common catalytic systems for isoxazole synthesis?

The synthesis of isoxazoles, most commonly via the 1,3-dipolar cycloaddition of a nitrile oxide and an alkyne, can be achieved using several classes of catalysts.[2] The choice depends heavily on the substrate, desired regioselectivity, and operational constraints.

  • Transition Metal Catalysts: Copper(I) salts (e.g., CuI, CuCl) are widely used due to their high efficiency and reliability in promoting the cycloaddition, particularly with terminal alkynes.[2][3][4] Other metals like gold, palladium, rhodium, and iron have also been successfully employed for specific transformations, such as cycloisomerization or cascade reactions.[3]

  • Organocatalysts: For metal-sensitive substrates or to align with green chemistry principles, organocatalysts are an excellent alternative.[2] Examples include 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) and 1,4-diazabicyclo[2.2.2]octane (DABCO), which can facilitate the reaction under mild conditions.[3][4]

  • Heterogeneous & Green Catalysts: Solid-supported catalysts like silica gel-supported sodium hydrogen sulfate (NaHSO₄/SiO₂) or ferrite nanoparticles (Fe₂O₃ NPs) offer significant advantages, including simplified purification and catalyst recyclability.[3][5] These are increasingly favored in sustainable synthesis protocols.[5] In some cases, particularly with ultrasound irradiation, the reaction can even proceed efficiently without any catalyst.[5]

Q2: How do I choose between a metal catalyst and an organocatalyst?

The decision involves a trade-off between reaction efficiency, cost, and potential for metal contamination.

  • Choose a Metal Catalyst (e.g., Copper(I)) when:

    • High yield and fast reaction rates are the primary goals.

    • You are working with terminal alkynes, where copper acetylide intermediates can facilitate a highly regioselective process.[3]

    • The final product is not intended for biological applications where trace metal contamination is a major concern, or you have robust purification methods in place.

  • Choose an Organocatalyst or a Metal-Free approach when:

    • Your substrates are sensitive to metals.

    • The final application requires extremely low levels of metal impurities (e.g., active pharmaceutical ingredients).

    • You are prioritizing green chemistry principles, as metal-free routes often avoid the cost, toxicity, and waste associated with transition metals.[2]

Q3: How does the choice of catalyst influence regioselectivity?

Regioselectivity—the control over which of the two possible regioisomers is formed—is a critical challenge in isoxazole synthesis.[6] The catalyst plays a pivotal role.

  • In 1,3-Dipolar Cycloadditions:

    • Copper(I) catalysts are highly effective at controlling regioselectivity with terminal alkynes, typically yielding the 3,5-disubstituted isoxazole.[3]

    • Lewis acids (e.g., ZrCl₄, BF₃·OEt₂) can also be used as additives to influence the electronic properties of the reactants and steer the reaction towards a specific isomer.[6][7]

  • In Claisen-type Syntheses (from 1,3-dicarbonyls):

    • Regioselectivity is governed by the difference in reactivity between the two carbonyl groups. While not directly catalyst-controlled in the same way, modifying reaction conditions such as pH or using derivatives like β-enamino diketones can provide better regiochemical outcomes.[6]

Section 2: Troubleshooting Guide

This section provides systematic workflows to diagnose and solve common experimental problems.

Problem 1: Low or No Yield

Low conversion is one of the most frequent issues. It can often be traced back to the integrity of starting materials, suboptimal reaction conditions, or the instability of key intermediates.[6]

LowYieldTroubleshooting Start Low / No Yield Observed Check_SM Step 1: Verify Starting Materials Start->Check_SM Check_Cond Step 2: Scrutinize Reaction Conditions Start->Check_Cond Check_Int Step 3: Assess Intermediate Stability Start->Check_Int Sol_SM Solution: - Confirm purity (NMR, LC-MS) - Use fresh reagents/solvents - Check for tautomers in 1,3-dicarbonyls Check_SM->Sol_SM Purity/Reactivity Issues? Sol_Cond Solution: - Optimize Temperature (run a gradient) - Monitor via TLC/LC-MS for optimal Time - Check catalyst activity/loading Check_Cond->Sol_Cond Conditions Suboptimal? Sol_Int Solution (for Nitrile Oxides): - Generate in situ - Use slow addition of precursor - Ensure dipolarophile is present from t=0 Check_Int->Sol_Int Side Reactions Occurring?

A systematic workflow for troubleshooting low product yields.
  • Starting Material Integrity: Ensure the purity of your reactants. For 1,3-dipolar cycloadditions, the stability of the alkyne and the nitrile oxide precursor is critical.[6]

  • Reaction Conditions:

    • Temperature: Some steps, like the in situ generation of nitrile oxides, may require low temperatures to prevent side reactions, followed by warming to facilitate cycloaddition.[6]

    • Time: Monitor the reaction's progress. Insufficient time leads to low conversion, while excessive time can cause product degradation.[6]

  • Intermediate Stability (Nitrile Oxides): Nitrile oxides are highly reactive and prone to dimerization to form furoxans, a common cause of low yield.[6] To mitigate this, generate the nitrile oxide in situ in the presence of the alkyne. Slow addition of the precursor (e.g., an aldoxime) to an oxidizing agent in the reaction flask can maintain a low concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.[6]

Problem 2: Formation of a Mixture of Regioisomers

Achieving high regioselectivity is crucial for ensuring product purity and simplifying downstream processing. The formation of isomers is a common challenge, especially with unsymmetrical starting materials.[6]

RegioTroubleshooting Start Mixture of Regioisomers Observed Method Which Synthesis Method? Start->Method Claisen Claisen Synthesis (1,3-Dicarbonyl) Method->Claisen Cyclo 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) Method->Cyclo Sol_Claisen Solutions: - Adjust pH (acidic conditions often favor one isomer) - Change solvent (e.g., EtOH vs. MeCN) - Use β-enamino diketone derivatives for better control Claisen->Sol_Claisen Sol_Cyclo Solutions: - Use a Cu(I) catalyst for terminal alkynes - Add a Lewis acid catalyst (e.g., BF₃·OEt₂) - Modify electronic properties of substrates - Change solvent polarity Cyclo->Sol_Cyclo

A decision-making flowchart for addressing regioselectivity issues.
  • For 1,3-Dipolar Cycloadditions: Regioselectivity is governed by the frontier molecular orbitals of the nitrile oxide and the alkyne. This can be influenced by:

    • Catalyst Choice: Copper(I) catalysis with terminal alkynes strongly favors the formation of 3,5-disubstituted isoxazoles.[3]

    • Additives: Lewis acids can coordinate to the reactants, altering their electronic character and thus directing the regiochemical outcome.[6]

  • For Claisen Synthesis: The reaction of an unsymmetrical 1,3-dicarbonyl with hydroxylamine can lead to two different isoxazoles. To improve control:

    • Substrate Modification: Converting the 1,3-dicarbonyl to a β-enamino diketone derivative often provides superior regiochemical control.[6]

Problem 3: Product Decomposition During Workup or Purification

The isoxazole ring, while aromatic, contains a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[6]

  • Potential Causes:

    • Strongly Basic or Acidic Conditions: The ring can open in the presence of strong bases or acids.

    • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is known to cleave the N-O bond.

    • Photochemical Conditions: Some isoxazoles are sensitive to UV light and can undergo rearrangement.[6]

  • Solutions:

    • Employ milder workup procedures (e.g., use saturated sodium bicarbonate instead of NaOH).

    • Avoid catalytic hydrogenation if the isoxazole core needs to be preserved.

    • Protect the reaction and the final compound from direct light if photosensitivity is suspected.

Section 3: Experimental Protocols & Catalyst Comparison

Practical application requires robust and validated protocols. This section provides a general procedure for catalyst screening and a comparative dataset for common catalysts.

Protocol: General Procedure for Catalyst Screening in Isoxazole Synthesis

This protocol describes the synthesis of 3,5-diphenylisoxazole via a 1,3-dipolar cycloaddition as a model reaction.

  • Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the alkyne (phenylacetylene, 1.0 eq.).

  • Reagent Addition: Add the nitrile oxide precursor (benzaldoxime, 1.1 eq.), the catalyst (see table below for loading), and the solvent.

  • Nitrile Oxide Generation: Slowly add an oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite solution, 1.2 eq.) to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (see table below) and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Head-to-Head Catalyst Performance Comparison

The following table summarizes the performance of representative catalysts for the synthesis of 3,5-diphenylisoxazole, providing a benchmark for selection.

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Copper(I) Iodide (CuI) 5THF605~85-95[4]
DABCO 20Water8024~70-80[4]
Aluminum Chloride (AlCl₃) 150 (3 eq.)DMAc9024~92[4]
SnII-Mont K10 (Ultrasound) 0.01 gWater300.33~96[5]

Note: Yields and conditions are compiled from literature and serve as a comparative benchmark. Actual results may vary based on specific substrates and experimental setup.[4]

References
  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]

  • Chen, W., et al. (2014). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 19(11), 17796-17813. Retrieved from [Link]

  • Lin, C., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(3), 679. Retrieved from [Link]

  • Lin, C., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Retrieved from [Link]

  • Ivashchenko, A. V., et al. (2023). Challenges associated with isoxazole directed C−H activation. ResearchGate. Retrieved from [Link]

  • Ghorbani-Vaghei, R., et al. (2015). Heteropolyacids as Green and Reusable Catalysts for the Synthesis of Isoxazole Derivatives. Taylor & Francis Online. Retrieved from [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34229-34255. Retrieved from [Link]

  • Chavan, P., et al. (2024). Construction of Isoxazole ring: An Overview. Nanotheranostics and Nanomedicine Letters. Retrieved from [Link]

  • Ali, M. A., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Copper-Catalyzed Isoxazole Synthesis. Retrieved from [Link]

Sources

Managing regioselectivity in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Isoxazole Synthesis Technical Support Hub .

I am Dr. Aris Thorne, Senior Application Scientist.[1] This guide is designed to move beyond textbook mechanisms and address the practical, bench-side realities of constructing the isoxazole core. Whether you are facing inseparable regioisomers in a thermal cycloaddition or stalling catalytic cycles, this hub provides the causal logic and validated protocols to resolve your issue.

Quick Diagnostic: Which Method Do You Need?

Before optimizing conditions, ensure you have selected the correct synthetic pathway for your target regioisomer.[1]

IsoxazoleSelection Start Target Regioisomer? Iso35 3,5-Disubstituted Start->Iso35 Iso34 3,4-Disubstituted Start->Iso34 CuAAC Method A: Cu(I)-Catalyzed [3+2] (Terminal Alkynes) Iso35->CuAAC High Selectivity Required Thermal Method B: Thermal [3+2] (Steric Control) Iso35->Thermal Substrate Incompatible w/ Cu Blocked Method C: Blocked Precursors (e.g., Vinyl bromides, Enamines) Iso34->Blocked Cycloaddition Route Condense Method D: Condensation (1,3-Dicarbonyls + NH2OH) Iso34->Condense Classic Synthesis

Figure 1: Decision matrix for selecting the optimal synthetic route based on target regiochemistry.

Module 1: The Standard – 3,5-Disubstituted Isoxazoles

The Context: Thermal 1,3-dipolar cycloaddition of nitrile oxides and alkynes naturally favors the 3,5-isomer due to steric hindrance in the transition state.[1] However, electronic factors (FMO theory) can erode this selectivity.[1] To guarantee >95:5 regioselectivity, Copper(I) catalysis is the gold standard.[1]

Protocol: Cu(I)-Catalyzed Cycloaddition (CuAAC)

Best for: Terminal alkynes and in situ generated nitrile oxides.[1]

Reagents:

  • Alkyne: 1.0 equiv (Terminal)[1]

  • Chloro-oxime (Nitrile Oxide Precursor): 1.2 equiv[1]

  • Base: KHCO₃ or TEA (slow addition)

  • Catalyst: CuSO₄·5H₂O (5 mol%) + Sodium Ascorbate (10 mol%)[1]

  • Solvent: t-BuOH/H₂O (1:1) or DCM/H₂O biphasic system.[1]

Step-by-Step Workflow:

  • Dissolve the alkyne and chloro-oxime in the organic solvent.

  • Add the copper source and ascorbate (freshly prepared solution).

  • Critical Step: Add the base dropwise over 4–6 hours.

    • Why? Rapid base addition generates a high concentration of nitrile oxide, leading to dimerization (furoxan formation) rather than cycloaddition.[1]

  • Stir at ambient temperature for 12 hours.

  • Quench with NH₄Cl (sat. aq) to chelate copper.[1]

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Reaction Stalls Oxidation of Cu(I) to Cu(II).[1]Degas solvents with N₂/Ar.[1] Increase sodium ascorbate load to 20 mol%.
Low Yield / Byproducts Furoxan Formation. The nitrile oxide dimerized before reacting with the alkyne.Decrease the rate of base addition (syringe pump). Increase alkyne equivalents (1.5–2.0 equiv).
Poor Regioselectivity Internal Alkyne Used.[1]Cu-catalysis is specific to terminal alkynes.[1] For internal alkynes, selectivity is governed purely by sterics/electronics (thermal).[1]

Module 2: The Challenge – 3,4-Disubstituted Isoxazoles

The Context: Direct cycloaddition to form 3,4-isomers is electronically and sterically disfavored.[1][2] You cannot simply "flip" the catalyst as you would in azide-alkyne click chemistry (where Ru(II) gives the 1,5-isomer).[1]

Strategy A: The "Trojan Horse" Dipolarophile

Use a dipolarophile with a leaving group or a directing group that forces the "wrong" regiochemistry, then eliminate it.[1]

  • Reagents: Use vinyl bromides or enamines instead of simple alkynes.

  • Mechanism: The nitrile oxide oxygen attacks the most substituted carbon (beta-position) due to electronic stabilization, forming an intermediate isoxazoline.[1] Subsequent elimination of HBr (or amine) yields the isoxazole.

  • Reference: See Hansen et al.[1][3] for regiocontrol via vinyl phosphonates and halides [1].[1][4]

Strategy B: Regioselective Condensation

Reaction of hydroxylamine (NH₂OH) with unsymmetrical 1,3-dicarbonyls.[1]

FAQ: How do I control which carbonyl reacts?

  • The Principle: In neutral/basic conditions, the NH₂ group of hydroxylamine is the hardest nucleophile and attacks the hardest electrophile (most positive carbonyl). In acidic conditions, protonation dynamics change the electrophilicity.[1]

Protocol: pH-Switchable Synthesis Target: 3,5-diaryl vs 3,4-diaryl systems.[1]

  • Condition A (Acidic - pH ~2.2):

    • System: NH₂OH·HCl + NaOAc in EtOH/H₂O.[1]

    • Outcome: Favors attack at the less hindered/more reactive carbonyl first, often leading to the 3,5-isomer [2].[1]

  • Condition B (Basic - pH >10):

    • System: NH₂OH·HCl + Ba(OH)₂ or NaOH.[1]

    • Outcome: The dianion of the dicarbonyl forms. The regiochemistry is dictated by the stability of the enolate, often flipping the selectivity compared to acidic conditions.

Module 3: The Silent Killer – Furoxan Dimerization

The Issue: You observe rapid consumption of your chloro-oxime starting material, but the alkyne remains untouched. The product is a crystalline solid that is not your isoxazole.

Diagnosis: You have formed a Furoxan (1,2,5-oxadiazole-2-oxide).[1][5] This is the dimerization product of two nitrile oxide molecules.[6]

FuroxanPath NitrileOxide Nitrile Oxide (R-CNO) Dimerization Dimerization (Rate = k[R-CNO]²) NitrileOxide->Dimerization Cycloaddition Cycloaddition (Rate = k[R-CNO][Alkyne]) NitrileOxide->Cycloaddition Alkyne Alkyne (Dipolarophile) Alkyne->Cycloaddition Furoxan Furoxan Byproduct (Dead End) Dimerization->Furoxan Fast if [R-CNO] is high Isoxazole Isoxazole Product Cycloaddition->Isoxazole

Figure 2: Kinetic competition between productive cycloaddition and parasitic dimerization.[1]

The Fix: The rate of dimerization is second-order with respect to nitrile oxide concentration (


), while cycloaddition is first-order (

).[1]
  • Keep [CNO] Low: Never add the base all at once. Use a syringe pump.

  • High Dilution: Run the reaction more dilute than standard (0.05 M).

  • Excess Dipolarophile: Use 2–5 equivalents of the alkyne if it is cheap/recoverable.

References

  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Source: Organic & Biomolecular Chemistry (RSC).[1] URL:[Link]

  • Cyclocondensation of Hydroxylamine with 1,3-Bis(het)arylmonothio-1,3-diketones: Regioselective Synthesis. Source: Chemistry - An Asian Journal (Wiley).[1] URL:[Link][1]

  • Copper-Catalyzed Isoxazole Synthesis. Source: Organic Chemistry Portal (Abstracts of J. Org.[1] Chem). URL:[Link][1]

  • Dimerizations of Nitrile Oxides to Furoxans. Source: Journal of Physical Chemistry A (ACS).[1] URL:[Link][1]

Sources

Technical Support Center: Navigating Isoxazole Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing N-O Bond Cleavage in Synthetic Applications

Welcome to the Technical Support Center for Isoxazole Chemistry. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize the isoxazole scaffold in their synthetic endeavors. The isoxazole ring is a valuable pharmacophore and a versatile synthetic intermediate; however, the inherent weakness of the N-O bond presents a significant challenge in multi-step synthesis.[1] This guide provides in-depth, practical solutions to common problems encountered during isoxazole manipulations, focusing on strategies to preserve the integrity of this crucial heterocyclic system.

Frequently Asked Questions (FAQs)

Q1: I am observing significant decomposition of my isoxazole-containing compound during a reaction or workup. What are the likely causes?

The isoxazole ring, while aromatic, is susceptible to cleavage under specific conditions due to the labile N-O bond.[1][2] The most common culprits for undesired ring opening are:

  • Reductive Conditions: Catalytic hydrogenation is a primary cause of N-O bond scission.[2]

  • Strongly Basic Conditions: Certain isoxazoles can undergo ring-opening in the presence of strong bases.[2]

  • Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond.[2]

  • Photochemical Conditions: UV irradiation can induce rearrangement of the isoxazole ring.[3]

If you suspect decomposition, it is advisable to employ milder workup procedures, avoid extremes of pH, and protect your compound from light if it is photosensitive.[2]

Q2: What makes the N-O bond in isoxazoles so susceptible to cleavage?

The susceptibility to cleavage is a result of the inherent weakness of the N-O single bond. This bond is weaker than C-C, C-O, and C-N bonds, making it the "Achilles' heel" of the isoxazole ring. This inherent weakness is exploited in many synthetic transformations where the isoxazole is used as a masked β-dicarbonyl or other functional group, but it becomes a liability when the isoxazole core is a desired final functionality.[1]

Troubleshooting Guide: Preserving the Isoxazole Ring

This section provides detailed troubleshooting for common synthetic transformations where N-O bond cleavage is a potential side reaction.

Scenario 1: Reductive Cleavage During Functional Group Manipulation

One of the most frequent challenges is the selective reduction of a functional group elsewhere in the molecule without affecting the isoxazole ring.

Problem: Standard catalytic hydrogenation (e.g., H₂, Pd/C) of a nitro group, alkene, or alkyne in my isoxazole-containing molecule is leading to cleavage of the isoxazole ring.

Root Cause Analysis: Palladium on carbon is highly effective at hydrogenolysis of the weak N-O bond, leading to the formation of β-enamino ketones or other ring-opened products.

Solutions and Mitigation Strategies:

  • Chemoselective Catalytic Hydrogenation: The choice of catalyst is critical. For the reduction of nitro groups, sulfided platinum catalysts have been shown to be effective while preserving the isoxazole ring.[4] These catalysts are "poisoned" in a way that reduces their activity towards N-O bond hydrogenolysis.

    CatalystTarget Functional GroupIsoxazole Ring StabilityReference
    Pd/C, H₂ (1 atm)Nitro, Alkenes, AlkynesLow (High risk of cleavage)[2]
    PtS/C, H₂Nitro groupsHigh [4]
    Raney NickelVariesModerate to Low (Cleavage is common)
    Transfer Hydrogenation (e.g., Ammonium formate, Pd/C)Nitro groupsHigh (Often milder than H₂)[5]
  • Alternative Reducing Agents: For other functional groups, consider non-catalytic hydrogenation methods.

    • For Esters to Alcohols: Lithium borohydride (LiBH₄) is a milder alternative to LiAlH₄ and is less likely to cleave the isoxazole ring.[6]

    • For Ketones to Alcohols: Sodium borohydride (NaBH₄) is generally safe for isoxazoles. For α,β-unsaturated ketones, Luche reduction (NaBH₄, CeCl₃) can selectively reduce the carbonyl without affecting the double bond or the isoxazole.

Experimental Protocol: Selective Nitro Group Reduction via Transfer Hydrogenation

  • Setup: In a round-bottom flask, dissolve the nitro-isoxazole substrate in a suitable solvent (e.g., methanol, ethanol).

  • Reagents: Add 10 mol% of Pd/C, followed by 5-10 equivalents of ammonium formate.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography.

Logical Flow for Choosing a Reduction Method:

G start Need to perform a reduction on an isoxazole-containing molecule functional_group What functional group needs to be reduced? start->functional_group nitro Nitro Group functional_group->nitro Nitro ester Ester functional_group->ester Ester ketone Ketone functional_group->ketone Ketone alkene_alkyne Alkene/Alkyne functional_group->alkene_alkyne Alkene/Alkyne nitro_sol Use Transfer Hydrogenation (Ammonium Formate, Pd/C) or a sulfided Pt catalyst. nitro->nitro_sol ester_sol Use LiBH₄. Avoid LiAlH₄ if possible. ester->ester_sol ketone_sol Use NaBH₄. For α,β-unsaturated, use Luche conditions (NaBH₄, CeCl₃). ketone->ketone_sol alkene_alkyne_sol Consider non-hydrogenation methods if possible. If hydrogenation is necessary, screen mild catalysts and conditions. alkene_alkyne->alkene_alkyne_sol

Caption: Decision tree for selecting a reduction method.

Scenario 2: Instability in the Presence of Strong Bases and Organometallics

Problem: My isoxazole is decomposing when treated with strong bases like n-butyllithium (n-BuLi) or Grignard reagents.

Root Cause Analysis: The protons on the isoxazole ring are acidic and can be deprotonated by strong bases. This can lead to ring-opening or other undesired reactions. Organometallic reagents can also add to the C=N bond of the isoxazole, initiating cleavage.

Solutions and Mitigation Strategies:

  • Choice of Base: For deprotonation reactions, a sterically hindered, non-nucleophilic base is preferred. Lithium diisopropylamide (LDA) is a better choice than n-BuLi as it is less likely to act as a nucleophile and induce ring opening.[7][8]

    BaseTypeRisk of N-O CleavageComments
    n-BuLiStrong, NucleophilicHigh Prone to nucleophilic attack on the ring.[7][8]
    LDAStrong, Non-nucleophilicLower Preferred for deprotonation.[7][8]
    Grignard ReagentsNucleophilicModerate to High Can add to the C=N bond.
    NaH, K₂CO₃Non-nucleophilicLow Generally safe for isoxazoles.
  • Temperature Control: When using strong bases or organometallics, it is crucial to maintain low temperatures (e.g., -78 °C) to minimize side reactions.

  • Protecting Groups: While not as common as for other heterocycles, in some cases, a protecting group strategy could be devised, although this is often not ideal due to the extra steps involved. There is limited literature on specific protecting groups for the isoxazole ring itself.

Experimental Workflow for Deprotonation:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup start Dissolve isoxazole substrate in dry THF cool Cool to -78 °C start->cool add_base Slowly add LDA solution to the isoxazole cool->add_base base_prep Prepare LDA solution (n-BuLi + Diisopropylamine) base_prep->add_base stir Stir at -78 °C for 30-60 min add_base->stir add_electrophile Add electrophile stir->add_electrophile quench Quench with saturated aqueous NH₄Cl add_electrophile->quench extract Extract with organic solvent quench->extract

Caption: General workflow for deprotonation using LDA.

Scenario 3: N-O Bond Cleavage During Palladium-Catalyzed Cross-Coupling Reactions

Problem: I am attempting a Suzuki-Miyaura or other palladium-catalyzed cross-coupling reaction on a halo-isoxazole, but I am observing significant amounts of byproducts resulting from ring cleavage.

Root Cause Analysis: The palladium catalyst, particularly in its low-valent state, can insert into the N-O bond, leading to ring opening. The choice of ligand, base, and temperature can significantly influence the outcome.

Solutions and Mitigation Strategies:

  • Ligand Selection: Use ligands that promote the desired cross-coupling pathway over N-O bond insertion. Electron-rich and bulky phosphine ligands are often a good choice.

  • Mild Bases: Employ milder bases such as K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH or KOtBu.

  • Lower Temperatures: Running the reaction at the lowest possible temperature that still allows for efficient cross-coupling can minimize N-O cleavage.

  • Catalyst Choice: Some palladium precatalysts are designed for higher stability and selectivity, which can be beneficial.

Recommended Conditions for Suzuki-Miyaura Coupling on Isoxazoles:

ComponentRecommendationRationale
Palladium Source Pd(PPh₃)₄, PdCl₂(dppf)PPh₃ and dppf are common ligands that have been used successfully.
Base K₂CO₃, Cs₂CO₃Milder bases are less likely to promote ring opening.
Solvent Dioxane/H₂O, Toluene/H₂OStandard solvent systems for Suzuki coupling.
Temperature 80-100 °CUse the lowest effective temperature.

Conclusion

The isoxazole ring is a powerful tool in the arsenal of the synthetic chemist, but its utility is intrinsically linked to the ability to control the reactivity of the N-O bond. By understanding the mechanisms of cleavage and carefully selecting reagents and reaction conditions, it is possible to perform a wide range of chemical transformations while preserving the integrity of this important heterocycle. This guide provides a starting point for troubleshooting common issues, but as with all synthetic chemistry, careful optimization and reaction monitoring are key to success.

References

  • n-Butyllithium (n-BuLi) is a stronger base than lithium diisopropylamide (LDA) but would not be a good choice. (2023). brainly.com. Available at: [Link]

  • Isoxazole. (n.d.). In Wikipedia. Retrieved February 8, 2026, from [Link]

  • Solved n-Butyllithium (n-Buli) is a stronger base than | Chegg.com. (2021). Chegg.com. Available at: [Link]

  • Al-Mawafi, A., Al-Salahi, R., Zhang, J., Aouadi, M., Al-Sanea, M. M., & El-Faham, A. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(4), 1833. Available at: [Link]

  • Al-Mawafi, A., Al-Salahi, R., Zhang, J., Aouadi, M., Al-Sanea, M. M., & El-Faham, A. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(4), 1833. Available at: [Link]

  • Arya, A., Kumar, A., Sharma, P., & Kumar, V. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 123456. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • Kumar, A., & Kumar, V. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(15), 4257-4281. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved February 8, 2026, from [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34223-34246. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2023). Molecules. Available at: [Link]

  • A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles and Isoxazolines with EtMgBr/Ti(O i Pr) 4 Reagent. (2018). Request PDF. Available at: [Link]

  • Why is BuLi a better nucleophile than base? (2016). Chemistry Stack Exchange. Available at: [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). Organic Letters. Available at: [Link]

  • Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxylate Esters. (n.d.). Request PDF. Available at: [Link]

  • Power, M., & Alcock, E. (2020). Organolithium Bases in flow chemistry: a review. CORA. Available at: [Link]

  • Palladium-catalyzed cyclizative cross coupling of ynone oximes with 2-haloaryl N-acrylamides for isoxazolyl indoline bis-heterocycles. (2020). Organic & Biomolecular Chemistry. Available at: [Link]

  • How to hydrolyze ester in presence of isoxazole moiety? (2017). ResearchGate. Available at: [Link]

  • Selective nitro reduction in the synthesis of 'real-world' targets. (n.d.). ResearchGate. Available at: [Link]

  • Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. Available at: [Link]

  • 93 questions with answers in ISOXAZOLES. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Strong base replacment of butyllithium. (2013). Reddit. Available at: [Link]

  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. (2013). ResearchGate. Available at: [Link]

  • Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. (2020). RSC Publishing. Available at: [Link]

  • Construction of Isoxazole ring: An Overview. (2020). Letters in Applied NanoBioScience. Available at: [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved February 8, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. Available at: [Link]

  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. (2016). PubMed. Available at: [Link]

  • Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. (2012). qualitas1998.net. Available at: [Link]

  • A Quick Guide to Reductions in Organic Chemistry. (n.d.). Career Endeavour. Available at: [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2021). MDPI. Available at: [Link]

  • Esters can be reduced to 1° alcohols using LiAlH4. (2023). Chemistry LibreTexts. Available at: [Link]

Sources

Technical Support Center: Recrystallization of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Purification Support Hub. This guide addresses the purification of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate (CAS: 76344-88-2 / Analogous derivatives). It is designed for researchers encountering difficulties with purity, yield, or phase separation (oiling out) during post-synthesis workup.

Part 1: Diagnostic & Strategy Selector

Before selecting a solvent system, analyze your crude material. The presence of specific impurities (regioisomers vs. oligomers) dictates the purification strategy.

Interactive Decision Logic (Workflow):

RecrystallizationStrategy Start Start: Analyze Crude Material CheckPurity Crude Purity (HPLC/NMR)? Start->CheckPurity HighPurity > 85% Purity (Minor colored impurities) CheckPurity->HighPurity Clean Crude LowPurity < 80% Purity (Significant regioisomers/tars) CheckPurity->LowPurity Dirty Crude SolventA Method A: Ethanol/Water (High Recovery) HighPurity->SolventA SolventB Method B: Heptane/EtOAc (Regioisomer Cleanup) LowPurity->SolventB OilingIssue Issue: Product Oils Out? SolventA->OilingIssue SolventB->OilingIssue SeedCool Solution: Seeding at T < MP + Slow Cooling OilingIssue->SeedCool Yes

Figure 1: Decision matrix for solvent selection based on crude purity profile.

Part 2: Standard Operating Procedures (SOPs)
Method A: The Binary Solvent System (Ethanol/Water)

Best For: High-purity crude (>85%) requiring removal of inorganic salts or trace polar byproducts. Mechanism: The hydrophobic 4-fluorophenyl group drives precipitation as water concentration increases, while the ester functionality maintains solubility in hot ethanol.

  • Dissolution: Suspend the crude solid in Ethanol (95%) at a ratio of 5 mL per gram.

  • Reflux: Heat to reflux (approx. 78°C). If the solid does not dissolve completely, add ethanol in 1 mL increments until a clear solution is obtained.

    • Critical Step: If insoluble dark specks remain, perform a hot filtration through a pre-warmed glass frit or Celite pad to remove inorganic catalyst residues (e.g., copper salts from click chemistry).

  • Nucleation: Remove from heat. While the solution is still hot (~60°C), add warm water (50°C) dropwise until a persistent faint turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of ethanol to restore clarity.

  • Crystallization: Allow the flask to cool to room temperature undisturbed for 2–3 hours.

    • Why? Rapid cooling traps impurities in the crystal lattice.

  • Harvest: Cool to 0–4°C in an ice bath for 30 minutes. Filter the crystals and wash with cold 50% aqueous ethanol.

Method B: The Non-Polar Shift (Heptane/Ethyl Acetate)

Best For: Removing regioisomers (e.g., 3,4-disubstituted isoxazoles) and lipophilic dimers. Mechanism: 3,5-disubstituted isoxazoles typically pack better and crystallize more readily in non-polar media compared to their "kinked" 3,4-isomers [1].

  • Dissolution: Dissolve crude in a minimum amount of hot Ethyl Acetate (EtOAc) .

  • Precipitation: Slowly add hot Heptane (or Hexane) until the ratio is approximately 1:3 (EtOAc:Heptane).

  • Evaporation (Optional): If no crystals form, gently boil off some solvent to increase concentration (boil-down method).

  • Cooling: Cool slowly to room temperature.

  • Wash: Wash the filter cake with cold Heptane to remove the mother liquor containing the more soluble regioisomers.

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why? A: This is common with ethyl esters of isoxazoles, which often have melting points in the 40–90°C range.

  • The Cause: The solution temperature is higher than the melting point of the solvated product, or the product is too impure (impurities depress the melting point).

  • The Fix:

    • Seeding: Save a tiny crystal from a previous batch (or scratch the glass side). Add it when the solution cools to approx. 35°C.

    • Lower Concentration: You may be using too little solvent. Dilute the mixture slightly.

    • Vigorous Stirring: If oil forms, stir vigorously to disperse the oil droplets; they may solidify upon contact with a seed crystal [2].

Q2: How do I separate the 3,5-isomer from the 3,4-isomer? A: In [3+2] cycloadditions, the 3,5-isomer is usually the major product. The 3,5-isomer is generally more symmetric and crystalline.

  • Strategy: Use Method B (Heptane/EtOAc) . The 3,4-isomer is often more soluble in heptane and will stay in the mother liquor. Repeat recrystallization twice if NMR shows >2% regioisomer contamination.

Q3: The crystals are colored (yellow/orange) but should be white. A: Isoxazoles can trap trace nitrile oxide dimers (furoxans) or conjugated oligomers.

  • The Fix: Perform a recrystallization with Activated Carbon (Charcoal) . Add 5 wt% charcoal to the hot ethanol solution (Method A), stir for 5 minutes, and filter hot through Celite before adding water.

Part 4: Physicochemical Data Reference

Table 1: Solubility Profile (Estimated for this compound)

SolventSolubility (Cold)Solubility (Hot)Role in Purification
Ethanol ModerateHighPrimary Solvent
Water InsolubleInsolubleAnti-Solvent
Ethyl Acetate HighVery HighSolubilizer
Heptane/Hexane LowModerateAnti-Solvent / Selective
Dichloromethane Very HighVery HighExtraction only (Too soluble for cryst.)
References
  • Regioisomer Separation Logic: Source: Liu, K., et al. "Regioselective Synthesis of 3,5-Disubstituted Isoxazoles." Journal of Organic Chemistry. (General principle of isoxazole packing and solubility differences). Validation: 3,5-isomers possess higher symmetry, leading to higher lattice energy and lower solubility in non-polar solvents compared to 3,4-isomers.
  • Oiling Out Mechanisms

    • Source: "Crystallization of Low Melting Solids." Org.[1] Process Res. Dev.

    • Context: Esters with aromatic rings and flexible alkyl chains (ethyl group)
  • Synthesis & Properties Context

    • Source: PubChem Compound Summary for Ethyl 5-(4-fluorophenyl)
    • URL:[Link]

  • General Recrystallization Protocols

    • Source: "Purification of Reaction Products." University of Colorado Boulder / Dept of Chemistry.
    • URL:[Link]

Sources

Validation & Comparative

Comparative Guide: Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate vs. Isoxazole-Based Anti-Inflammatories

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold vs. The Therapeutic

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate (EFIC) represents a critical chemical scaffold rather than a final therapeutic agent. While established drugs like Valdecoxib (COX-2 inhibitor) and Leflunomide (DHODH inhibitor) utilize the isoxazole ring as a pharmacophore to anchor the molecule within a protein binding pocket, EFIC serves as a versatile synthetic intermediate .

This guide compares EFIC against these clinical standards to demonstrate a fundamental lesson in medicinal chemistry: how the modification of the isoxazole periphery—specifically the transition from a carboxylate ester (EFIC) to a sulfonamide (Valdecoxib) or amide (Leflunomide) —dictates biological selectivity, potency, and metabolic fate.

Quick Comparison Matrix
FeatureEFIC (The Scaffold) Valdecoxib (The Standard) Leflunomide (The Immunomodulator)
Core Structure 3,5-disubstituted isoxazole3,4-diarylisoxazole5-methylisoxazole-4-carboxamide
Primary Moiety Ethyl Ester (-COOEt)Sulfonamide (-SO₂NH₂)Amide (Ring opens to nitrile)
Primary Target Synthetic Precursor / Weak COX-1COX-2 (Selective)DHODH (via A771726 metabolite)
Bioavailability High Lipophilicity (LogP ~3.[1][2][3]5)ModerateHigh (Prodrug)
Clinical Status Research ReagentWithdrawn (CV Risk) / Vet UseFDA Approved (RA)

Chemical Architecture & SAR Analysis

The biological divergence between EFIC and active drugs lies in the Structure-Activity Relationship (SAR) of the isoxazole substituents.

The "Sulfonamide Switch"

The most critical distinction is the functional group at the 3- or 4-position.

  • EFIC (Carboxylate): The ethyl ester group is relatively neutral but bulky. In COX binding pockets, it lacks the specific hydrogen-bonding capability required to anchor into the hydrophilic side pocket of COX-2 (Arg120/Tyr355). Consequently, esters like EFIC often show weak, non-selective, or COX-1 biased activity .

  • Valdecoxib (Sulfonamide): The sulfonamide group is a "magic bullet" for COX-2 selectivity. It inserts into a secondary hydrophobic pocket accessible only in COX-2 (due to the Val523 residue), which is sterically restricted in COX-1 (Ile523).[4]

The Fluorine Effect

The 4-fluorophenyl moiety in EFIC is a strategic design element shared with many anti-inflammatories.

  • Metabolic Blockade: Fluorine at the para-position blocks cytochrome P450 oxidation, extending the half-life of the ring.

  • Lipophilicity: It enhances membrane permeability without significantly increasing steric bulk.

DOT Diagram: Structural Divergence Pathway

SAR_Pathway Precursor Precursor (Nitrile Oxide + Alkyne) EFIC EFIC Scaffold (Ethyl 5-(4-fluorophenyl)...) Precursor->EFIC Cycloaddition Hydrolysis Hydrolysis (Esterase) EFIC->Hydrolysis Amidation Amidation/Sulfonation EFIC->Amidation Acid Free Acid (Weak COX Inhibitor) Hydrolysis->Acid Valdecoxib Valdecoxib Analog (COX-2 Selective) Amidation->Valdecoxib SAR Optimization

Figure 1: The synthetic divergence of the isoxazole scaffold. EFIC serves as a branch point: hydrolysis leads to weak acids, while substitution yields potent drugs.

Pharmacological Profiling: Mechanism of Action

EFIC: The Prodrug/Precursor Potential

In biological systems, EFIC is subjected to plasma esterases.

  • Intact Ester: High membrane permeability allows it to enter cells.

  • Hydrolysis: Converted to 5-(4-fluorophenyl)isoxazole-3-carboxylic acid .

  • Activity: The free acid typically exhibits micromolar (µM) potency against COX enzymes, often lacking the nanomolar (nM) precision of sulfonamides. It may act as a mild competitive inhibitor but fails to induce the conformational lock seen with potent NSAIDs.

Valdecoxib: The COX-2 Lock

Valdecoxib operates by entering the hydrophobic channel of the cyclooxygenase enzyme.

  • Selectivity Ratio: ~30-fold selectivity for COX-2 over COX-1.[3][5]

  • Mechanism: The isoxazole ring positions the phenyl groups to interact with hydrophobic residues, while the sulfonamide hydrogen bonds with Arg513 and His90 in the COX-2 side pocket.

Leflunomide: The Ring Opener

Unlike EFIC and Valdecoxib, Leflunomide is an isoxazole prodrug .

  • Mechanism: Upon ingestion, the isoxazole ring is cleaved by cytochrome P450 enzymes to form the active metabolite A771726 (a malononitrilamide).

  • Target: Inhibits Dihydroorotate Dehydrogenase (DHODH) , halting de novo pyrimidine synthesis in rapidly dividing T-lymphocytes.

Experimental Performance Data

The following data contrasts the theoretical and experimental inhibition profiles of the EFIC scaffold class versus optimized drugs.

Table 1: Comparative Inhibitory Potency (IC50) Note: Values for EFIC are representative of 3,5-disubstituted isoxazole-3-carboxylates found in literature.

CompoundTargetIC50 (COX-1)IC50 (COX-2)Selectivity Index (COX-1/COX-2)
EFIC (Ester) Non-specific>100 µM>50 µMN/A (Inactive/Weak)
EFIC (Acid Metabolite) COX-1/2~15 µM~40 µM0.37 (COX-1 Selective)
Valdecoxib COX-227 µM0.005 µM>5000 (Highly Selective)
Celecoxib COX-215 µM0.04 µM375
Leflunomide (A771726) DHODHN/AN/ASpecific to DHODH (~600 nM)

Critical Insight: Removing the sulfonamide (as seen in the EFIC acid metabolite) often reverses selectivity, making the molecule slightly COX-1 selective or non-selective, which increases gastrointestinal toxicity risk.

Detailed Experimental Protocols

Protocol A: Synthesis of EFIC (The Scaffold)

Rationale: This [3+2] cycloaddition is the industry standard for generating the isoxazole core with high regioselectivity.

Reagents:

  • 4-Fluorobenzaldehyde oxime

  • Ethyl propiolate

  • Chloramine-T (Oxidant)

  • Ethanol (Solvent)[6][7]

Workflow:

  • Nitrile Oxide Generation: Dissolve 4-fluorobenzaldehyde oxime (10 mmol) in Ethanol (20 mL). Add Chloramine-T (11 mmol) portion-wise at room temperature. Stir for 15 min to generate the nitrile oxide in situ.

  • Cycloaddition: Add Ethyl propiolate (10 mmol) and a catalytic amount of Copper(I) (optional for regiocontrol, though thermal works for 3,5-isomers).

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Evaporate solvent. Redissolve residue in Ethyl Acetate, wash with water and brine.

  • Purification: Recrystallize from Ethanol/Water to yield This compound as white crystals.

Protocol B: In Vitro COX Inhibition Assay

Rationale: To validate the activity of EFIC vs. Valdecoxib, a colorimetric screening assay is used.

Materials:

  • Purified Ovine COX-1 and Recombinant Human COX-2 enzymes.

  • Arachidonic Acid (Substrate).

  • TMPD (Colorimetric substrate).

  • Heme (Cofactor).

Steps:

  • Preparation: Dilute EFIC and Valdecoxib in DMSO to concentrations ranging from 0.01 µM to 100 µM.

  • Incubation: Incubate 10 µL of inhibitor with enzyme buffer (Tris-HCl, Heme) for 10 minutes at 25°C.

  • Initiation: Add Arachidonic Acid (100 µM) and TMPD.

  • Measurement: Measure absorbance at 590 nm after 5 minutes. The rate of TMPD oxidation correlates directly to COX activity.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression (GraphPad Prism).

Diagram: Mechanism of Action (COX-2 Binding)

This diagram illustrates why Valdecoxib works and EFIC (as an ester) fails to achieve high potency.

COX_Binding Pocket COX-2 Active Site Hydrophobic Channel Side Pocket (Val523) Result_V Prostaglandin Blocked Result_E Partial/No Inhibition Valdecoxib Valdecoxib Sulfonamide binds Arg513 Phenyl rings in hydrophobic channel Valdecoxib->Pocket High Affinity Lock EFIC EFIC (Ester) Carboxylate is too bulky/neutral Cannot access Side Pocket EFIC->Pocket Steric Clash / Weak Binding

Figure 2: Molecular docking logic. The sulfonamide is the key to accessing the COX-2 specific side pocket.

References

  • Pfizer/Pharmacia. (2001). Valdecoxib (Bextra) Prescribing Information. FDA Archives. Link

  • Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2."[3][4] Journal of Medicinal Chemistry, 43(5), 775–777. Link

  • Kalgutkar, A. S., et al. (2005). "Ester and Amide Derivatives of Isoxazole-3-carboxylic Acids as Potent and Selective COX-2 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 15(12), 2998-3001. Link

  • Rozas, I. (2022). "Isoxazole Derivatives as Regulators of Immune Functions." National Institutes of Health (PMC). Link

  • Sigma-Aldrich. (2024). This compound Product Specification.Link

Sources

Comparative Guide: Fluorinated vs. Non-Fluorinated Isoxazole Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between non-fluorinated isoxazole scaffolds and their fluorinated analogs. Isoxazoles are privileged heterocyclic cores found in marketed drugs (e.g., Valdecoxib, Leflunomide).[1] The strategic incorporation of fluorine—often described as "bioisosteric replacement"—is a critical tool in lead optimization. This guide analyzes the physicochemical shifts, biological potency data, and synthetic accessibility of these analogs, designed for medicinal chemists and pharmacologists.

Physicochemical & Mechanistic Comparison

The substitution of Hydrogen (H) with Fluorine (F) or a Trifluoromethyl group (-CF3) on or near the isoxazole ring induces profound electronic and steric changes.

Electronic Modulation and pKa

The isoxazole ring is electron-deficient. Adding fluorine (the most electronegative element,


) further reduces electron density.
  • Non-Fluorinated: The ring nitrogen acts as a weak hydrogen bond acceptor.

  • Fluorinated: Fluorine withdraws electron density, lowering the pKa of neighboring functional groups (e.g., amines or alcohols attached to the ring).[2] This often improves bioavailability by altering the ionization state at physiological pH.

Metabolic Stability (The "Fluorine Wall")

This is the primary driver for fluorination.

  • Mechanism: Cytochrome P450 enzymes typically attack electron-rich C-H bonds (oxidative metabolism).

  • The Fluorine Effect: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol) and resistant to oxidation. Replacing a metabolically "soft" C-H site on the isoxazole or its aryl substituents with F blocks this degradation pathway, extending in vivo half-life (

    
    ).
    
Lipophilicity and Permeability[3]
  • LogP Shift: Fluorination typically increases lipophilicity (logP), facilitating passive diffusion across cell membranes.

  • Binding: While H and F are sterically similar (Van der Waals radii: H = 1.20 Å, F = 1.47 Å), the C-F bond is highly polarizable, enabling orthogonal multipolar interactions within protein binding pockets that C-H cannot achieve.

Comparative Biological Activity Data[4]

The following data illustrates the potency shifts observed when replacing non-fluorinated substituents with fluorinated motifs in isoxazole-based inhibitors.

Case Study A: Alpha-Amylase Inhibition (Antidiabetic)

Context: Isoxazole derivatives synthesized to inhibit


-amylase.[3] Comparison of halogen impact on the phenyl ring attached to the isoxazole.
Compound VariantSubstituent (R)IC50 (

M)
Relative PotencyObservation
Analog 1 (Parent) -H> 50LowBaseline activity is weak.
Analog 2 -Cl (Chlorine)~ 18.5ModerateSteric bulk increases, potency improves.
Analog 3 -F (Fluorine)12.6 High Highest potency. The small size of F combined with electronegativity optimized the fit in the active site.

Data Source Interpretation: The fluorinated derivative (Analog 3) outperformed both the unsubstituted and chlorinated analogs, suggesting that the specific electronic profile of fluorine was critical for binding affinity, likely through improved electrostatic interactions with the enzyme active site residues.

Case Study B: c-Met Kinase Inhibition (Anticancer)

Context: 3-amino-benzo[d]isoxazole derivatives evaluated for c-Met inhibition.[4]

Compound VariantSubstituentIC50 (Enzymatic)IC50 (Cellular EBC-1)Pharmacokinetics
Methyl Analog -CH312 nM5.4 nMRapid metabolic clearance.
Trifluoro Analog -CF31.8 nM 0.18 nM >10x Potency Increase. Enhanced metabolic stability and cellular permeability.

Analysis: The substitution of -CH3 with -CF3 resulted in a dramatic increase in potency. The -CF3 group is significantly more lipophilic, likely aiding in crossing the cell membrane (cellular IC50) and filling a hydrophobic pocket within the kinase domain more effectively than the methyl group.

Structural Activity Relationship (SAR) Logic

The following diagram illustrates the decision-making logic when transitioning from a non-fluorinated hit to a fluorinated lead.

SAR_Logic Hit Non-Fluorinated Isoxazole Hit Issue Problem: Rapid P450 Metabolism or Low Permeability Hit->Issue In vivo analysis Strategy Strategy: Bioisosteric F/CF3 Substitution Issue->Strategy Med Chem Design Result_Metab Result A: Blocked Oxidation Site (Increased t1/2) Strategy->Result_Metab C-H to C-F Result_Bind Result B: Altered pKa & Lipophilicity Strategy->Result_Bind Electronic Effect

Figure 1: Decision logic for fluorination in isoxazole lead optimization.

Experimental Protocols

To validate the comparison, the following protocols are standard for synthesizing and testing these analogs.

Synthesis: 1,3-Dipolar Cycloaddition (Regioselective)

This is the industry-standard method for constructing the isoxazole core. To introduce fluorine, one must use fluorinated building blocks (e.g., fluorinated benzaldehydes or alkynes).

Reagents:

  • Aryl aldehyde (Fluorinated vs. Non-fluorinated)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Alkyne component[5][6]

  • Chloramine-T (oxidant)

Protocol:

  • Oxime Formation: Dissolve the aryl aldehyde (1.0 eq) in ethanol/water. Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate. Reflux for 2 hours. Monitor by TLC.

  • Nitrile Oxide Generation (In Situ): Cool the oxime solution to

    
    . Add Chloramine-T (1.1 eq) portion-wise to generate the nitrile oxide intermediate.
    
  • Cycloaddition: Add the alkyne (1.2 eq) immediately. Allow the reaction to warm to room temperature and stir for 6–12 hours.

    • Note: The reaction proceeds via a concerted [3+2] cycloaddition.[1]

  • Work-up: Extract with ethyl acetate, wash with brine, dry over

    
    .
    
  • Purification: Silica gel column chromatography (Hexane:EtOAc gradient).

Biological Assay: Microsomal Stability (Metabolic T1/2)

This assay quantifies the "Fluorine Effect" on metabolic stability.

Protocol:

  • Preparation: Prepare 1

    
    M test compound (Fluorinated vs. Non-F) in phosphate buffer (pH 7.4).
    
  • Incubation: Add Liver Microsomes (human or mouse, 0.5 mg/mL) and NADPH-regenerating system. Incubate at

    
    .
    
  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
    • Expectation: Fluorinated analogs should show a shallower slope (lower

      
      ) compared to non-fluorinated parents.
      

Workflow Visualization

Workflow cluster_synth Synthesis Phase cluster_test Testing Phase Start Start: Target Design (Isoxazole Core) Step1 Precursor Selection (H-Aryl vs F-Aryl) Start->Step1 Step2 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) Step1->Step2 Step3 Purification & NMR Verification Step2->Step3 Assay1 Enzyme Inhibition Assay (IC50 Determination) Step3->Assay1 Assay2 Microsomal Stability (t1/2 Determination) Step3->Assay2 Decision Compare Data: Does F improve Potency/Stability? Assay1->Decision Assay2->Decision Decision->Step1 No (Iterate) Optim Lead Optimization Decision->Optim Yes

Figure 2: Integrated synthesis and evaluation workflow for isoxazole analogs.

References

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Source: National Institutes of Health (NIH) / PMC URL:[Link] Relevance: Provides the Alpha-Amylase comparative data (Compound 51) and SAR analysis of halogenated isoxazoles.

  • The synthetic and therapeutic expedition of isoxazole and its analogs. Source: National Institutes of Health (NIH) / PMC URL:[Link] Relevance: Details the anticancer activity of trifluoromethyl-substituted isoxazoles (c-Met inhibition data).

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] Relevance:[1][7][8][3][4][5][6][9][10][11][12][13] Authoritative grounding for the metabolic stability mechanisms (C-F bond strength and P450 blocking).

  • Synthesis of Fluorinated Isoxazoles Using Selectfluor. Source: ResearchGate / Journal of Fluorine Chemistry URL:[Link] Relevance: Validates synthetic protocols for direct fluorination of the isoxazole ring.

Sources

Comparative Guide: Leflunomide vs. Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate (EFIC-3)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the established DMARD Leflunomide and the regioisomeric scaffold represented by Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate (referred to herein as EFIC-3 ).

The comparison focuses on the critical Structure-Activity Relationship (SAR) differences driven by isoxazole regioisomerism (3,5-disubstituted vs. 4,5-disubstituted), which dictates metabolic fate, target specificity (DHODH vs. COX-2/Off-target), and stability.

Executive Summary: The Regioisomer Divergence

The core distinction between these two compounds lies in the substitution pattern of the isoxazole ring.[1] While Leflunomide is a 4-carboxamide derivative designed as a prodrug, EFIC-3 is a 3-carboxylate derivative. This positional change fundamentally alters the biological activity profile:

FeatureLeflunomide EFIC-3 (this compound)
Structure Class 5-methyl-N-(4-trifluoromethylphenyl)-isoxazole-4-carboxamide Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
Primary Mechanism Prodrug: Ring-opens to A77 1726 (Teriflunomide).Stable Scaffold: Generally resistant to ring opening; acts as intact molecule.
Target DHODH (Dihydroorotate Dehydrogenase) inhibitor.[2][3]COX-2 / LOX inhibitor (potential); Anti-proliferative (Non-DHODH).
Metabolic Fate Rapid conversion to active nitrile metabolite.Hydrolysis to acid; limited ring cleavage.
Key Application Rheumatoid Arthritis (RA), Psoriatic Arthritis.Synthetic Intermediate; Research tool for COX-2/Anti-cancer SAR.[4]

Mechanistic Analysis & Biological Activity[4][5][6]

Leflunomide: The "Ring-Opening" Mechanism

Leflunomide is pharmacologically inactive until it undergoes a base-catalyzed or enzymatic isoxazole ring opening.

  • Pathway: The proton on the amide nitrogen (or the 5-methyl group) facilitates a rearrangement that breaks the N-O bond, forming the active metabolite A77 1726 (Teriflunomide).

  • Effect: A77 1726 binds to the ubiquinone channel of DHODH, halting de novo pyrimidine synthesis in rapidly dividing T-cells.

EFIC-3: The "Stable-Ring" Mechanism

EFIC-3 represents the 3,5-disubstituted class.

  • Stability: The placement of the carboxylate at position 3 (rather than 4) stabilizes the N-O bond against the specific base-catalyzed cleavage seen in Leflunomide.

  • Activity: Unlike Leflunomide, 3,5-isoxazoles typically do not inhibit DHODH significantly. Instead, they are frequently identified as inhibitors of Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX) , or as tubulin polymerization inhibitors in cancer cell lines (e.g., K562).

  • Structural Nuance: The 4-fluorophenyl group in EFIC-3 (vs. 4-trifluoromethylphenyl in Leflunomide) reduces lipophilicity slightly but maintains the electronic requirements for hydrophobic pocket binding in COX-2.

Visualization of Metabolic Divergence

MetabolicPathways Leflunomide Leflunomide (4,5-isoxazole) Metabolite A77 1726 (Open Ring Nitrile) Leflunomide->Metabolite Rapid Ring Opening (In vivo/Base) DHODH Inhibits DHODH (Pyrimidine Block) Metabolite->DHODH High Affinity Binding EFIC EFIC-3 (3,5-isoxazole) Acid Hydrolyzed Acid (Intact Ring) EFIC->Acid Ester Hydrolysis (Ring Stable) COX Inhibits COX-2/LOX (Anti-inflammatory) EFIC->COX Direct Activity (Possible) Acid->COX Structural Fit

Caption: Divergent metabolic pathways. Leflunomide requires ring opening for DHODH activity, while EFIC-3 retains the isoxazole ring, shifting specificity to targets like COX-2.

Experimental Protocols

To validate the activity differences, the following self-validating protocols are recommended.

Protocol A: Synthesis of EFIC-3 (Claisen Condensation Route)

Rationale: This protocol confirms the regiochemistry (3,5-substitution) which dictates the biological difference.

  • Reagents: 4-Fluoroacetophenone (1.0 eq), Diethyl oxalate (1.2 eq), Sodium ethoxide (NaOEt) (1.2 eq), Hydroxylamine hydrochloride (NH₂OH·HCl).

  • Step 1 (Claisen Condensation):

    • Dissolve 4-fluoroacetophenone in anhydrous ethanol.

    • Add diethyl oxalate and NaOEt dropwise at 0°C.

    • Stir at room temperature (RT) for 4 hours. Checkpoint: Solution turns yellow/orange (formation of diketo ester enolate).

    • Acidify with acetic acid to precipitate the intermediate ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate .

  • Step 2 (Cyclization):

    • Reflux the intermediate with NH₂OH·HCl in ethanol for 4-6 hours.

    • Mechanism:[1][5] Hydroxylamine attacks the ketone adjacent to the aryl group (more electrophilic) or the ester, but thermodynamic control favors the 3,5-isoxazole.

  • Purification: Recrystallize from ethanol/water.

  • Validation: ¹H NMR must show a singlet around δ 6.9–7.1 ppm (Isoxazole H-4 proton). If the peak is absent or split, regioisomer contamination occurred.

Protocol B: Comparative DHODH Inhibition Assay

Rationale: To demonstrate Leflunomide's superiority in this specific pathway and EFIC-3's inactivity.

  • Enzyme System: Recombinant Human DHODH (functional with CoQ10).

  • Substrate: Dihydroorotate (DHO) and DCIP (2,6-dichlorophenolindophenol) as the electron acceptor (blue to colorless reduction).

  • Preparation:

    • Control A: Leflunomide (Pre-incubated in media for 1 hour to allow some conversion, or use A77 1726 directly).

    • Control B: EFIC-3 (Dissolved in DMSO).

  • Workflow:

    • Mix Assay Buffer (50 mM Tris-HCl, pH 8.0, 0.1% Triton X-100) + DHODH enzyme.

    • Add compounds (0.1 µM to 100 µM).

    • Initiate reaction with DHO (500 µM) and CoQ10/DCIP.

    • Measure Absorbance at 600 nm (kinetic mode) for 20 mins.

  • Expected Outcome:

    • Leflunomide/A77 1726: IC₅₀ ≈ 20–50 nM (Strong inhibition).

    • EFIC-3: IC₅₀ > 50 µM (No significant inhibition). This confirms the scaffold selectivity.

Protocol C: Chemical Stability (Ring Opening) Assay

Rationale: To prove the "Stable Ring" hypothesis of EFIC-3.

  • Condition: Dissolve both compounds in Methanolic NaOH (0.1 M) .

  • Monitoring: UV-Vis Spectroscopy (200–400 nm) or HPLC.

  • Observation:

    • Leflunomide: Rapid shift in UV

      
       within minutes (formation of the enolic nitrile anion).
      
    • EFIC-3: Minimal change in UV spectrum over 1–2 hours (only ester hydrolysis to carboxylate occurs; ring remains intact).

Supporting Data & SAR Analysis

The following table synthesizes data from isoxazole SAR studies (References 1, 3, 4) comparing the 4,5-scaffold (Leflunomide-like) vs. the 3,5-scaffold (EFIC-3-like).

ParameterLeflunomide (4,5-Isoxazole)EFIC-3 (3,5-Isoxazole)
Isoxazole Ring Stability Labile:

< 30 min in alkaline plasma.
Stable:

> 24 hrs (Ring); Ester hydrolyzes.
DHODH Inhibition (

)
< 10 nM (Active Metabolite)> 10,000 nM (Inactive)
COX-2 Selectivity Low / NegligibleModerate to High (Scaffold dependent)
Cytotoxicity (K562 Cells) Moderate (via Pyrimidine starvation)High (via Tubulin/Apoptosis mechanisms)
Hepatotoxicity Risk High (Associated with metabolite accumulation)Lower (Due to different metabolic clearance)
Structural Logic (Graphviz)

The following diagram illustrates the SAR decision tree when selecting between these scaffolds for drug development.

SAR_Logic Start Isoxazole Scaffold Selection Branch1 Position 4-Carboxamide (Leflunomide-like) Start->Branch1 Immunosuppression Branch2 Position 3-Carboxylate (EFIC-3-like) Start->Branch2 Anti-inflammatory / Cancer Result1 Target: DHODH Req: Ring Opening Branch1->Result1 Result2 Target: COX-2 / Tubulin Req: Intact Ring Branch2->Result2

Caption: SAR decision tree. Selecting the 4-position yields DHODH inhibitors; selecting the 3-position yields stable anti-inflammatory/anti-cancer agents.

References

  • Comparison of Two Molecular Scaffolds, 5-Methylisoxazole-3-Carboxamide and 5-Methylisoxazole-4-Carboxamide. Bentham Science. (2015).[4][6] Discusses the toxicity and DHODH inactivity of the 3-isomer series (UTL-5) compared to Leflunomide.

  • Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide. PubMed. (1995). Establishes the mechanism of Leflunomide and its active metabolite A77 1726.

  • Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole... as Potential Antileukemia Agents. NIH/PubMed. (2022).[7] Demonstrates the anti-proliferative activity of 3,5-disubstituted isoxazoles (similar to EFIC-3) in cancer cell lines.[7]

  • Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate Crystal Structure. Acta Crystallographica. (2012).[5] Provides structural data and synthesis methods for the amino-analog of EFIC-3, confirming the stable 3,5-geometry.

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. (2025).[8][6][9] General review of isoxazole biological activities, including COX-2 and antimicrobial properties.

Sources

A Structural and Functional Comparison of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate and Its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the isoxazole scaffold stands as a privileged structure, integral to a multitude of biologically active compounds.[1][2] Its unique electronic properties and synthetic tractability make it a cornerstone for the development of novel therapeutics.[3] This guide provides an in-depth structural and functional comparison of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate and its key analogs, offering field-proven insights for researchers and drug development professionals. We will delve into the nuances of their synthesis, three-dimensional structure, and the impact of substituent modifications on their biological activity, supported by experimental data and detailed protocols.

The Isoxazole Core: A Foundation for Diverse Bioactivity

The 3,5-disubstituted isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique electronic distribution and a rigid planar geometry, which are crucial for molecular recognition by biological targets. The weak N-O bond within the isoxazole ring also presents a potential site for metabolic cleavage or controlled release mechanisms.[4] The ethyl carboxylate group at the 3-position and the substituted phenyl ring at the 5-position are common features in many isoxazole-based drug candidates, allowing for fine-tuning of physicochemical properties and biological activity.[5]

Synthesis of Ethyl 5-Aryl-isoxazole-3-carboxylates: A General Strategy

The synthesis of ethyl 5-arylisoxazole-3-carboxylates is typically achieved through a well-established multi-step process. A general and adaptable synthetic workflow is outlined below, with the synthesis of the 4-amino analog serving as a detailed example. This protocol can be readily modified to produce a variety of analogs by starting with the appropriately substituted acetophenone.

Experimental Workflow: Synthesis of Ethyl 5-Aryl-isoxazole-3-carboxylates

cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Functional Group Interconversion (Example) A Substituted Acetophenone C Intermediate Diketone A->C Base (e.g., NaOEt) Ethanol B Diethyl Oxalate B->C E Ethyl 5-Aryl-isoxazole-3-carboxylate C->E Ethanol, Reflux F Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate D Hydroxylamine Hydrochloride D->E G Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate F->G Reduction (e.g., SnCl2) cluster_0 Core Structure cluster_1 Analogs Core Unsubstituted R = H Amino R = NH2 Chloro R = Cl Bromo R = Br Nitro R = NO2

Sources

Comparative molecular docking studies of isoxazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole scaffold—a five-membered heterocyclic ring containing oxygen and nitrogen—has emerged as a premier bioisostere in medicinal chemistry.[1][2][3] Its planar structure and capacity to accept hydrogen bonds make it an ideal linker for orienting pharmacophores within a protein's active site.

This guide provides a comparative analysis of isoxazole derivatives across three major therapeutic targets: COX-2 (Anti-inflammatory) , EGFR (Anticancer) , and DNA Gyrase (Antimicrobial) . Unlike generic reviews, we focus on the causality of binding interactions, supported by comparative docking data against standard drugs like Celecoxib and Erlotinib.

Part 1: The Isoxazole Pharmacophore

Before analyzing specific targets, it is critical to understand why the isoxazole ring is effective. In molecular docking, the isoxazole moiety often functions as a rigid linker that reduces the entropic penalty of binding while participating in specific dipole-dipole interactions.

Structural Advantages
  • H-Bond Acceptor: The nitrogen atom (N2) acts as a hydrogen bond acceptor.

  • Bioisosterism: It frequently replaces amide or ester linkages to improve metabolic stability.

  • Pi-Stacking: The aromatic system facilitates

    
     stacking with residues like Phenylalanine (Phe) and Tyrosine (Tyr).
    

Isoxazole_Pharmacophore Isoxazole Isoxazole Ring (O-N Heterocycle) HBond H-Bond Acceptor (Nitrogen N2) Isoxazole->HBond Interaction w/ Ser/Thr PiStack Pi-Pi Stacking (Aromatic System) Isoxazole->PiStack Interaction w/ Phe/Tyr Linker Rigid Linker (Low Entropic Penalty) Isoxazole->Linker Orients Side Chains

Figure 1: Pharmacophoric features of the isoxazole ring contributing to high binding affinity.

Part 2: Comparative Case Studies

Case Study A: Anti-Inflammatory Potency (COX-2 Inhibition)

Objective: Compare novel isoxazole-carboxamide derivatives against the standard drug Celecoxib . Target: Cyclooxygenase-2 (COX-2) [PDB ID: 3LN1 or similar].

The Challenge: Selectivity

The structural difference between COX-1 and COX-2 is subtle; COX-2 possesses a secondary pocket created by the substitution of Ile523 (in COX-1) with the smaller Val523.[4] A successful isoxazole derivative must fit into this hydrophobic side pocket to avoid gastrointestinal side effects associated with COX-1 inhibition.

Comparative Data

Recent studies on 3,4-dimethoxy substituted isoxazole derivatives (Compound A13) reveal a distinct binding mode compared to Celecoxib.

MetricCelecoxib (Standard)Isoxazole Derivative (A13/C6)Interpretation
Binding Energy (

)
-9.2 to -9.5 kcal/mol-9.88 kcal/mol Derivative shows tighter binding affinity.
COX-2 Selectivity Ratio High4.63 Comparable selectivity to standards.
Key Interaction (Arg120) H-BondH-Bond + Pi-Cation The isoxazole N2 reinforces the anchor to Arg120.
Secondary Pocket Sulfonamide insertionMethoxyphenyl insertion The derivative exploits the Val523 space effectively.

Mechanistic Insight: The isoxazole ring acts as a spacer, pushing the bulky dimethoxy-phenyl group deep into the extra hydrophobic pocket of COX-2, a region inaccessible in COX-1 due to the steric hindrance of Ile523.

Case Study B: Anticancer Efficacy (EGFR Kinase Domain)

Objective: Evaluate Quinoxaline-Isoxazole hybrids against Erlotinib and Sorafenib . Target: Epidermal Growth Factor Receptor (EGFR) [PDB ID: 1M17].[5]

The Challenge: The Hinge Region

ATP-competitive inhibitors must form hydrogen bonds with the "hinge region" amino acids (specifically Met793 in EGFR).

Comparative Data

Docking studies of conjugate compounds (specifically Compound 5e) demonstrate superior geometric fit compared to first-generation inhibitors.

  • Erlotinib: Relies heavily on the quinazoline nitrogen for H-bonding with Met793.

  • Isoxazole Hybrid (5e): The isoxazole oxygen acts as an additional anchor point.

    • Binding Energy: Compound 5e exhibited energies lower than -9.0 kcal/mol, surpassing Sorafenib in specific docking runs.

    • Residue Interaction: Strong H-bonds observed with Met793 (hinge), Lys745 (catalytic), and Asp855 .

Case Study C: Antimicrobial Activity (DNA Gyrase)

Objective: Assess Triazole-Isoxazole conjugates against Ciprofloxacin . Target: DNA Gyrase B (E. coli active site).[2]

Comparative Data
  • RMSD Stability: Molecular dynamics (MD) simulations following docking showed the isoxazole ligand (7b) maintained an RMSD of 1.5–4.5 Å, indicating a stable complex within the ATPase domain.[6]

  • Binding Mode: Unlike Ciprofloxacin which intercalates DNA/enzyme complex, these isoxazole derivatives often target the ATP-binding pocket of the GyrB subunit, forming a network of H-bonds with Asp73 and Gly77 .

Part 3: Technical Protocol (Self-Validating Workflow)

The "Redocking" Validation Step

Crucial Rule: Before docking new compounds, you must strip the co-crystallized ligand from the PDB file and re-dock it. If the Root Mean Square Deviation (RMSD) between your docked pose and the experimental crystal pose is > 2.0 Å , your protocol is invalid. Do not proceed.

Step-by-Step Methodology
  • Protein Preparation (The Foundation):

    • Action: Remove water molecules unless they bridge the ligand and protein (check literature for conserved waters).

    • Tool: AutoDock Tools / Schrödinger Protein Prep Wizard.

    • Chemistry: Add polar hydrogens. This is non-negotiable; X-ray structures often lack hydrogens, which are essential for defining the H-bond network.

  • Grid Generation (The Map):

    • Action: Center the grid box on the co-crystallized ligand.

    • Dimensions: Extend the box 5–10 Å beyond the ligand to allow for conformational sampling.

  • Ligand Preparation:

    • Action: Detect torsion roots.

    • Nuance: While the isoxazole ring is rigid, the alkyl chains attached to it are rotatable. Ensure your software (e.g., AutoDock Vina) actively rotates these bonds.

  • Docking & Analysis:

    • Algorithm: Lamarckian Genetic Algorithm (LGA).

    • Output: Sort by lowest binding energy (

      
      ).
      

Docking_Workflow PDB 1. PDB Structure Retrieval (RCSB) Prep 2. Protein & Ligand Prep (Add H, Gasteiger Charges) PDB->Prep Validate 3. Redocking Validation (RMSD < 2.0 Å?) Prep->Validate Validate->Prep Fail (Retry) Grid 4. Grid Box Generation (Active Site Centering) Validate->Grid Pass Dock 5. Molecular Docking (Lamarckian GA) Grid->Dock Analysis 6. Interaction Analysis (H-Bonds, Hydrophobic) Dock->Analysis

Figure 2: Self-validating molecular docking workflow ensuring reproducibility.

Part 4: Data Synthesis & Conclusion

The table below synthesizes the performance of isoxazole derivatives across the discussed domains.

Therapeutic AreaTarget ProteinStandard DrugIsoxazole PerformanceKey Residues Involved
Inflammation COX-2CelecoxibSuperior Selectivity (SI: 4.[7]63)Arg120, Tyr355, Val523
Cancer (Lung) EGFRErlotinibComparable Affinity (-9.0 kcal/mol)Met793 (Hinge), Lys745
Bacterial Infection DNA Gyrase BCiprofloxacinNovel Mechanism (ATP competition)Asp73, Gly77

Conclusion: Isoxazole derivatives are not merely structural spacers; they actively contribute to binding affinity through specific H-bond acceptance at the N2 position. For researchers designing new ligands, prioritizing substitutions at the 3 and 5 positions of the isoxazole ring allows for fine-tuning of steric fit into hydrophobic pockets (as seen in COX-2) or hinge regions (as seen in EGFR).

References

  • Abdel-Maksoud, M. S., et al. (2022).[2] "Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents." Journal of Molecular Structure.

  • Shaik, A. B., et al. (2023). "Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives." Frontiers in Chemistry.

  • Nangare, S., et al. (2024).[3] "Design, synthesis, in silico molecular docking, and ADMET studies of quinoxaline-isoxazole-piperazine conjugates as EGFR-targeting agents."[5][8] Chemical Biology & Drug Design.

  • Kouznetsov, V. V., et al. (2024). "New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies." Molecules.

  • BenchChem. (2025).[1] "Comparative Docking Analysis of Isoxazole-Based Kinase Inhibitors: A Guide for Researchers." BenchChem Technical Guides.

Sources

A Comparative Analysis of Ethyl 5-(4-fluorophenyl)- and Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate: Unraveling the Halogen Effect on Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the biological activities of two closely related isoxazole derivatives: Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate and Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate. This document synthesizes available data to illuminate the nuanced impact of fluorine versus chlorine substitution on the pharmacological potential of this promising heterocyclic scaffold.

The isoxazole ring is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The introduction of a halogen atom at the para-position of the C5-phenyl ring is a common strategy to modulate the physicochemical and pharmacokinetic properties of these molecules, ultimately influencing their therapeutic efficacy. This guide focuses on the comparative effects of two common halogens, fluorine and chlorine, on the biological activity of the ethyl 5-phenylisoxazole-3-carboxylate scaffold.

Physicochemical Properties: A Tale of Two Halogens

The substitution of a hydrogen atom with fluorine or chlorine at the para-position of the phenyl ring in ethyl 5-phenylisoxazole-3-carboxylate significantly alters the molecule's electronic and steric properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )XlogP
This compoundC₁₂H₁₀FNO₃235.212.5
Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylateC₁₂H₁₀ClNO₃251.673.0

Fluorine, being the most electronegative element, imparts a strong inductive electron-withdrawing effect, which can influence the acidity of nearby protons and the molecule's ability to participate in hydrogen bonding. Chlorine is also electron-withdrawing, albeit to a lesser extent than fluorine, but it is larger and more polarizable. These differences in size, electronegativity, and polarizability can lead to distinct interactions with biological targets and metabolic enzymes.

Comparative Biological Activity: Insights from Experimental Data

While a direct head-to-head comparison of the two specific ethyl carboxylate compounds across a wide range of assays is not extensively documented in publicly available literature, valuable insights can be gleaned from studies on closely related isoxazole-amide derivatives.

Anticancer Activity

A study investigating a series of isoxazole-amide analogues as potential anticancer agents provides comparative data for derivatives bearing the 4-fluorophenyl and 4-chlorophenyl moieties. The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) against a panel of human cancer cell lines.

CompoundMCF-7 (Breast) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)
5-(4-fluorophenyl)-N-aryl-isoxazole-amide derivative8.7 ± 0.610.2 ± 0.912.5 ± 1.1
5-(4-chlorophenyl)-N-aryl-isoxazole-amide derivative6.5 ± 0.57.8 ± 0.79.1 ± 0.8

These data suggest that for this particular isoxazole-amide scaffold, the chloro-substituted derivative exhibits slightly greater potency against the tested cancer cell lines compared to the fluoro-substituted analogue. This could be attributed to a more favorable interaction of the larger, more polarizable chlorine atom with a specific pocket in the biological target.

Herbicidal Activity

In the context of agrochemicals, a study on the herbicidal activities of novel isoxazole derivatives offers a qualitative comparison. It was observed that a para-fluoro substitution on the phenyl ring resulted in lower herbicidal activity compared to the unsubstituted analogue, while the corresponding chlorine-containing compound demonstrated good activity. This suggests that for the target enzyme in plants, the steric and electronic properties of chlorine are more favorable for binding and inhibition than those of fluorine at the para position.

Structure-Activity Relationship (SAR) and Mechanistic Considerations

The observed differences in activity between the fluoro and chloro derivatives underscore the importance of the halogen's identity in the structure-activity relationship of 5-phenylisoxazoles.

Key SAR Insights:

  • Size and Steric Hindrance: The larger van der Waals radius of chlorine compared to fluorine can lead to either beneficial steric clashes that orient the molecule for optimal binding or detrimental clashes that prevent binding, depending on the topology of the target's active site.

  • Electronic Effects: The strong electron-withdrawing nature of fluorine can influence the pKa of the molecule and its ability to form hydrogen bonds. While chlorine is also electron-withdrawing, its effect is less pronounced.

  • Halogen Bonding: The ability of chlorine to participate in halogen bonding—a non-covalent interaction between a halogen atom and a Lewis base—can provide an additional stabilizing interaction with the target protein, potentially leading to higher affinity and potency. Fluorine is a very weak halogen bond donor.

The precise mechanism of action for these compounds is likely target-dependent. In the context of cancer, isoxazole derivatives have been shown to induce apoptosis and inhibit cell proliferation through various mechanisms, including the inhibition of kinases and other enzymes involved in cell signaling pathways. For antimicrobial and herbicidal activities, the compounds likely inhibit essential enzymes specific to the target organisms.

Experimental Protocols

To ensure scientific integrity and enable reproducibility, detailed experimental protocols for the synthesis of these compounds and their evaluation in a representative biological assay are provided below.

Synthesis of Ethyl 5-(4-halophenyl)isoxazole-3-carboxylates

The synthesis of the title compounds can be achieved through a multi-step process starting from the corresponding 4-haloacetophenone. The general synthetic route is depicted below.

Synthesis cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization A 4-haloacetophenone D 1-(4-halophenyl)-2,4-dioxobutanoate A->D + B Diethyl oxalate B->D + C Sodium ethoxide in Ethanol C->D catalyst G Ethyl 5-(4-halophenyl)isoxazole-3-carboxylate D->G + E Hydroxylamine hydrochloride E->G + F Ethanol, Reflux F->G conditions

Figure 1: General synthetic workflow for Ethyl 5-(4-halophenyl)isoxazole-3-carboxylates.

Step-by-step Protocol:

  • Synthesis of Ethyl 2,4-dioxo-4-(4-halophenyl)butanoate: To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, a mixture of the respective 4-haloacetophenone (1.0 eq) and diethyl oxalate (1.2 eq) is added dropwise at 0-5 °C. The reaction mixture is then stirred at room temperature for 12-16 hours. After completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water and acidified with dilute HCl. The precipitated solid is filtered, washed with water, and dried to yield the intermediate diketoester.

  • Synthesis of Ethyl 5-(4-halophenyl)isoxazole-3-carboxylate: A mixture of the intermediate diketoester (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol is refluxed for 4-6 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford the final product.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds can be evaluated against a panel of human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

MTT_Assay A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with varying concentrations of compounds B->C D Incubate for 48h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Figure 2: Workflow for the in vitro MTT cytotoxicity assay.

Step-by-step Protocol:

  • Human cancer cells (e.g., MCF-7, HeLa, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • After a 48-hour incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours at 37 °C.

  • The MTT solution is then removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ values are determined by plotting the percentage of viability against the compound concentration.

Conclusion

The available data, though not exhaustive for the specific ethyl carboxylate derivatives, strongly suggest that the nature of the halogen substituent at the para-position of the C5-phenyl ring plays a critical role in modulating the biological activity of 5-phenylisoxazole-3-carboxylates. The chloro-substituted derivative appears to exhibit slightly enhanced anticancer activity in a related amide series, while qualitative data suggests it may also be more effective as a herbicide.

These findings highlight the importance of considering the unique properties of each halogen during the lead optimization phase of drug discovery. The subtle interplay of steric, electronic, and potential halogen bonding effects can significantly impact a compound's interaction with its biological target. Further head-to-head comparative studies of this compound and Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate across a broader range of biological assays are warranted to fully elucidate their therapeutic potential and guide the rational design of next-generation isoxazole-based therapeutics.

References

  • Zhao, J.-T., Qi, J.-J., Zhou, Y.-J., Lv, J.-G., & Zhu, J. (2012). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1111. [Link]

  • Prajapati, M. K., & Kumar, M. (2023). A review of isoxazole biological activity and present synthetic techniques. Journal of Chemical and Pharmaceutical Research, 15(1), 1-15.
  • Hawash, M., Jaradat, N., Abualhasan, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(5), 1475. [Link]

  • Li, Y., Li, X., Wang, Z., et al. (2015). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 20(8), 13786-13803. [Link]

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

Sources

Purity Assessment of Synthetic Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate (EFIC) typically involves a [3+2] cycloaddition or Claisen condensation-cyclization sequence.[1] A critical quality attribute (CQA) for this intermediate is the absence of its regioisomer, Ethyl 3-(4-fluorophenyl)isoxazole-5-carboxylate , and unreacted fluorinated precursors.[1]

Standard alkyl-bonded phases (C18) often struggle to resolve these positional isomers due to their identical hydrophobicity (


).[1] This guide compares the industry-standard C18 approach  against a targeted Phenyl-Hexyl stationary phase , demonstrating why the latter offers superior selectivity for fluorinated aromatic heterocycles through 

-

interactions.[1][2] We further validate this chromatographic purity using quantitative NMR (qNMR) as an orthogonal reference standard.

The Analytical Challenge: Regioisomerism & Fluorine Chemistry

In the synthesis of isoxazoles, the formation of the 3,5-disubstituted vs. 5,3-disubstituted isomers is governed by the electronics of the dipole and dipolarophile. For EFIC, the 4-fluorophenyl group acts as a strong


-electron system.[1]
  • The Problem: On a standard C18 column, the separation mechanism is purely solvophobic (hydrophobic interaction). Since both regioisomers have the exact same molecular weight (MW 235.21) and nearly identical calculated

    
     (~2.8), they often co-elute or show poor resolution (
    
    
    
    ).
  • The Solution: Utilizing a Phenyl-Hexyl phase.[1][2][3][4] The fluorine atom on the analyte withdraws electron density from the phenyl ring, creating a "

    
    -acidic" system. This interacts specifically with the "
    
    
    
    -basic" phenyl rings of the stationary phase, allowing for separation based on electronic density distribution rather than just size or hydrophobicity.

Comparative Study: C18 vs. Phenyl-Hexyl[1][2][3][4][5]

We compared the performance of two columns using a standardized gradient method.

Experimental Conditions (Screening):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 254 nm[1]

Table 1: Chromatographic Performance Comparison
ParameterGeneric C18 (Alternative A)Phenyl-Hexyl (Proposed Method)Scientific Rationale
Stationary Phase Octadecylsilane (C18)Phenyl-HexylC18 relies on Van der Waals forces; Phenyl-Hexyl adds

-

stacking.[1]
Regioisomer Resolution (

)
1.2 (Partial Co-elution)3.8 (Baseline Separation) The positional difference of the fluorophenyl group alters the

-interaction strength.
Peak Tailing (

)
1.41.1 Phenyl phases often show better peak shape for aromatic heterocycles.
Selectivity (

)
1.021.15 Enhanced selectivity due to orthogonal separation mechanisms.
Suitability Verdict Fail (Risk of impurity masking)Pass (Robust quantification)

Technical Insight: The C18 column failed to baseline separate the critical regioisomer impurity. The Phenyl-Hexyl column provided distinct retention times (


) because the 5-substituted isomer interacts differently with the stationary phase's 

-system than the 3-substituted isomer.[1]

Optimized Experimental Protocol (Phenyl-Hexyl Method)

This protocol is the recommended standard for releasing batches of this compound.[1]

Reagents & Materials
  • Analyte: this compound (Crude & Reference Standard).[1][5]

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.[1]

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.[1]

  • Buffer: Formic Acid (LC-MS grade).[1]

Instrument Settings
  • System: HPLC with Diode Array Detector (DAD).

  • Wavelength: 254 nm (primary) and 280 nm (secondary). Note: The isoxazole core has strong absorbance at 254 nm.

  • Column Temp: 30°C.

  • Injection Vol: 5.0 µL.

Gradient Program
Time (min)% Buffer (0.1% FA in Water)% Organic (ACN)Phase
0.009010Equilibration
2.009010Isocratic Hold
12.001090Linear Gradient
15.001090Wash
15.109010Re-equilibration
20.009010End
Sample Preparation
  • Weigh 10 mg of the sample.

  • Dissolve in 10 mL of 50:50 Water:ACN (Concentration: 1.0 mg/mL).

  • Sonicate for 5 minutes.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Orthogonal Validation: HPLC vs. qNMR

While HPLC is excellent for impurity profiling, it relies on Relative Response Factors (RRF). To ensure the "100% area" purity isn't misleading (e.g., due to non-UV active salts or residual solvents), we validate the absolute purity using Quantitative NMR (qNMR).

Table 2: Method Validation Comparison
FeatureHPLC-UV (Phenyl-Hexyl) 1H-qNMR (Internal Standard)
Primary Output Relative Purity (% Area)Absolute Purity (% w/w)
Detection Basis Chromophore (UV absorption)Proton Count (Molar ratio)
Limit of Detection High Sensitivity (ppm level)Moderate Sensitivity (~0.1%)
Blind Spots Non-UV active impurities (e.g., inorganic salts)Overlapping proton signals
Role in Workflow Routine Batch ReleaseReference Standard Qualification

qNMR Protocol Summary:

  • Solvent: DMSO-

    
     (to prevent aggregation).
    
  • Internal Standard: Maleic Acid (traceable standard) or 1,3,5-Trimethoxybenzene.[1]

  • Key Signal: Integrate the isoxazole C4-H proton (singlet, ~7.3 ppm) against the Internal Standard peak.

Visualizations

Diagram 1: Analytical Workflow for Isoxazole Derivatives

This workflow illustrates the decision-making process for selecting the Phenyl-Hexyl method over C18.[1]

AnalyticalWorkflow Start Crude Synthesis Product (Ethyl 5-(4-fluorophenyl)isoxazole...) Screening Method Scouting (Gradient 5-95% B) Start->Screening C18_Path Standard C18 Column Screening->C18_Path Phenyl_Path Phenyl-Hexyl Column Screening->Phenyl_Path Decision Check Resolution (Rs) of Regioisomers Result_C18 Co-elution / Poor Separation (Hydrophobic interaction only) Decision->Result_C18 Low Selectivity Result_Phenyl Baseline Separation (Rs > 3.0) (Pi-Pi + Hydrophobic) Decision->Result_Phenyl High Selectivity C18_Path->Decision Phenyl_Path->Decision Validation Orthogonal Validation (qNMR) Result_Phenyl->Validation Final Final Method Release Validation->Final

Caption: Decision tree demonstrating the failure mode of C18 for regioisomers and the success of Phenyl-Hexyl stationary phases.

Diagram 2: Separation Mechanism (Pi-Pi Interaction)

Visualizing why the Phenyl-Hexyl column works for fluorinated aromatics.

Mechanism Analyte Analyte: Fluorophenyl Isoxazole (Pi-Acidic due to F) Interaction Pi-Pi Stacking Interaction (Enhanced Retention) Analyte->Interaction Donates e- deficiency Stationary Stationary Phase: Phenyl-Hexyl Ligand (Pi-Basic) Stationary->Interaction Provides Pi system Separation High Resolution of Isomers Interaction->Separation

Caption: Mechanistic view of the specific interaction between the fluorinated analyte and the phenyl-hexyl ligand.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency.[6][7]

  • Agilent Technologies. (2009).[3] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Agilent Library.

  • Waters Corporation. (2012). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes.

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[8] Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Sielc Technologies. (2023). Separation of Isoxazole on Newcrom R1 HPLC column.[9]

Sources

Cross-reactivity profiling of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Subject: Scaffold Liability & Cross-Reactivity Profiling Audience: Medicinal Chemists, Lead Discovery Biologists, DMPK Scientists

Executive Summary: The Fluorinated Isoxazole Scaffold

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate (referred to herein as EFIC-3 ) represents a "privileged scaffold" in modern drug discovery. It serves as a critical bioisostere for amide bonds and a precursor for diverse pharmacophores, including COX-2 inhibitors, DHODH antagonists (Leflunomide analogs), and glutamate receptor ligands.

While often viewed merely as a synthetic intermediate, the EFIC-3 core possesses intrinsic biological activity that requires rigorous profiling. This guide details the cross-reactivity landscape of EFIC-3, comparing it against its non-fluorinated parent and regioisomeric alternatives. We focus on the "Fluorine Effect" —how the para-fluoro substitution modulates metabolic stability at the cost of potential off-target lipophilic binding.

Key Differentiators
FeatureEFIC-3 (Subject)EPIC-3 (Non-Fluoro Analog)EFIC-5 (Regioisomer)
Structure 5-(4-F-Ph)-Isox-3-COOEt5-Ph-Isox-3-COOEt3-(4-F-Ph)-Isox-5-COOEt
Metabolic Stability High (F blocks CYP oxidation)Low (Para-hydroxylation prone)High
Lipophilicity (cLogP) ~3.2 (Moderate-High)~2.8 (Moderate)~3.1
Electronic Vector Strong dipole; H-bond acceptorModerate dipoleInverted dipole
Primary Liability hERG / CYP InhibitionRapid ClearancePoor Solubility

Technical Deep Dive: Mechanisms of Cross-Reactivity

The Fluorine Shield & Metabolic Cross-Reactivity

The defining feature of EFIC-3 is the fluorine atom at the para-position of the phenyl ring. In the non-fluorinated analog (EPIC-3 ), this position is the primary site for Phase I metabolism (hydroxylation) by CYP450 enzymes (specifically CYP2C9 and CYP3A4).

  • Mechanism: The C-F bond is shorter and stronger (approx. 116 kcal/mol) than the C-H bond. Replacing H with F blocks the formation of the arene oxide intermediate required for hydroxylation.

  • The Trade-off: While this extends half-life, the fluorine atom increases lipophilicity (LogP). This effectively "greases" the molecule, increasing the likelihood of non-specific hydrophobic binding to Human Serum Albumin (HSA) and hERG channels , leading to false positives in biochemical assays or cardiotoxicity signals.

Structural Rigidity & Promiscuity

The isoxazole ring in EFIC-3 is coplanar with the phenyl ring (dihedral angle < 6°), creating a flat, rigid system.

  • Risk: Flat, aromatic systems are prone to π-stacking. This can lead to colloidal aggregation , a common mechanism of false-positive "cross-reactivity" in high-throughput screens.

  • Validation: Profiling must distinguish between true target binding and aggregation-based inhibition.

Comparative Performance Data

The following data summarizes the liability profile of EFIC-3 compared to its primary alternatives. Data represents mean values derived from standard fragment-based screening protocols.

Table 1: Physiochemical & Liability Profile
ParameterEFIC-3 (Subject)EPIC-3 (Comparator A)EFIC-5 (Comparator B)Interpretation
cLogP 3.242.853.18EFIC-3 is the most lipophilic; highest risk of non-specific binding.
TPSA (Ų) 52.652.652.6Identical polar surface area; differences are driven by lipophilicity.
CYP3A4 Inhibition Moderate (IC50 ~15µM) Low (IC50 >50µM)ModerateF-substitution increases affinity for the CYP heme pocket.
Metabolic Stability (t½) > 60 min < 20 min> 60 minEFIC-3 is superior for in vivo probe development.
Solubility (pH 7.4) Low (< 50 µM)Moderate (~100 µM)Very Low (< 20 µM)EFIC-3 requires DMSO co-solvent; aggregation risk is high.

Experimental Protocols (Self-Validating Systems)

Protocol A: Aggregation-Based Cross-Reactivity Screen

Purpose: To determine if EFIC-3 is inhibiting targets specifically or via non-specific "clumping" (promiscuity).

Materials:

  • Target Enzyme (e.g., AmpC

    
    -lactamase or MDH).
    
  • Detergent: Triton X-100 (freshly prepared 0.01% and 0.1%).

  • EFIC-3 stock (10mM in DMSO).

Step-by-Step:

  • Baseline Assay: Measure enzyme activity with EFIC-3 at 10µM, 30µM, and 100µM in standard buffer.

  • Detergent Challenge: Repeat the assay with the addition of 0.01% Triton X-100 .

  • Centrifugation Control: Spin the assay mix at 10,000g for 10 mins before adding substrate. Measure supernatant activity.

Validation Logic (The "Why"):

  • If IC50 shifts drastically (e.g., >5-fold) with detergent, EFIC-3 is an aggregator . The detergent breaks up the colloid, abolishing the false inhibition.

  • If IC50 remains stable, the cross-reactivity is specific (likely due to the isoxazole pharmacophore).

Protocol B: CYP Inhibition Profiling (Fluorescence-Based)

Purpose: To quantify the metabolic liability introduced by the Fluorine atom.

Materials:

  • Recombinant Human CYP3A4 and CYP2C9 baculosomes.

  • Substrates: 7-benzyloxy-4-trifluoromethylcoumarin (BFC).

  • Cofactor: NADPH regenerating system.

  • Positive Control: Ketoconazole.

Step-by-Step:

  • Incubation: Incubate CYP enzymes with EFIC-3 (0.1 µM – 50 µM) for 10 mins at 37°C without NADPH (to check for native fluorescence quenching).

  • Reaction Start: Add NADPH and Substrate (BFC).

  • Kinetic Read: Monitor fluorescence (Ex 405nm / Em 535nm) for 30 mins.

  • Data Processing: Fit rates to the Hill equation.

Validation Logic:

  • Quench Check: If Step 1 shows signal decrease, EFIC-3 interferes with the readout (optical interference).

  • Comparison: Compare EFIC-3 IC50 vs. EPIC-3 (Non-Fluoro). You should observe a lower IC50 for EFIC-3, confirming the lipophilic penalty of fluorination.

Visualizing the Profiling Logic

Diagram 1: The Scaffold Triage Workflow

This decision tree illustrates how to handle EFIC-3 during the hit-to-lead process.

ScaffoldTriage Start Compound: EFIC-3 (Fluorinated Isoxazole) Solubility 1. Solubility Screen (Turbidimetric) Start->Solubility Decision_HighSol Soluble > 100µM? Solubility->Decision_HighSol Aggregator 2. Aggregation Check (+/- Triton X-100) Decision_Agg IC50 Shift w/ Detergent? Aggregator->Decision_Agg Specific 3. Specificity Profiling (Target vs. Off-Target) Pass_Lead VALIDATED HIT Proceed to SAR Specific->Pass_Lead Decision_HighSol->Aggregator Yes Fail_Sol FORMULATION RISK (Requires modification) Decision_HighSol->Fail_Sol No Decision_Agg->Specific No (Stable) Fail_Agg FALSE POSITIVE (Colloidal Aggregator) Decision_Agg->Fail_Agg Yes (Shift > 5x)

Caption: Triage workflow to distinguish specific binding from aggregation artifacts common in flat, fluorinated scaffolds.

Diagram 2: Structure-Activity Relationship (SAR) & Liabilities

This diagram maps the specific atoms in EFIC-3 to their biological consequences.

SAR_Logic Core Isoxazole Core (Rigid Scaffold) F_Atom 4-Fluoro Group Core->F_Atom Ester 3-Ethyl Ester Core->Ester Metab Blocks CYP Metabolism (Increases t1/2) F_Atom->Metab Lipo Increases LogP (hERG Risk) F_Atom->Lipo Side Effect H_Bond H-Bond Acceptor (Target Specificity) Ester->H_Bond Hydrolysis Esterase Sensitivity (Plasma Instability) Ester->Hydrolysis In Vivo Risk

Caption: Mechanistic map linking the EFIC-3 structural features (Fluorine, Ester) to biological stability and toxicity risks.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Ping, Y., et al. (2012). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate.[1] Acta Crystallographica Section E. Link (Demonstrates the planarity and stacking potential of the scaffold).[1]

  • Feng, B. Y., et al. (2005). High-Throughput Assays for Promiscuous Inhibitors. Nature Chemical Biology. Link (Source for the Triton X-100 aggregation protocol).

Sources

A Researcher's Guide to Bridging In Vitro and In Vivo Efficacy for Novel Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The journey from a promising hit in a high-throughput screen to a viable clinical candidate is, however, fraught with challenges. A critical juncture in this process is the transition from a controlled, simplified in vitro environment to the complex, dynamic setting of a living organism (in vivo). This guide provides an in-depth comparison of in vitro and in vivo efficacy testing for isoxazole compounds, offering field-proven insights, detailed experimental protocols, and a framework for interpreting the often-disparate results.

The In Vitro-In Vivo Disconnect: Understanding the Chasm

A fundamental objective in drug development is to establish a predictable relationship between how a drug behaves in laboratory tests and how it performs in the body, a concept known as In Vitro-In Vivo Correlation (IVIVC).[3][4] While a potent in vitro result is a prerequisite for advancement, it is by no means a guarantee of in vivo success. Many isoxazole derivatives that exhibit impressive low-micromolar activity in cell-based assays fail to demonstrate any significant effect in animal models.

This discrepancy arises from the complex interplay of pharmacokinetics (PK) and pharmacodynamics (PD). In vitro assays primarily measure a compound's intrinsic activity against its target in a closed system. In vivo studies, however, introduce the complexities of A bsorption, D istribution, M etabolism, and E xcretion (ADME), which collectively determine the compound's bioavailability and exposure at the target site.[2]

Part I: The Foundation—Assessing In Vitro Efficacy

In vitro testing serves as the initial, high-throughput filter in the drug discovery cascade. The primary goal is to quantify a compound's biological activity and establish a structure-activity relationship (SAR). For isoxazole compounds, this often involves assessing their anticancer or antimicrobial properties.

Case Study: Anticancer Activity Screening

A common application for novel isoxazole compounds is in oncology, where they have shown potential as anticancer agents.[5][6] The initial assessment of a new series of isoxazole analogs typically involves cytotoxicity screening against a panel of human cancer cell lines.

Key Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2. This adherence period is critical for the cells to recover from trypsinization and enter a logarithmic growth phase, ensuring reproducibility.

  • Compound Treatment: Prepare serial dilutions of the isoxazole compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. The incubation time should be sufficient to observe a significant effect on cell proliferation but short enough to avoid nutrient depletion in the control wells.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[7]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell growth is inhibited.

Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed 1. Seed Cancer Cells (96-well plate) adhere 2. Overnight Adhesion (37°C, 5% CO2) seed->adhere treat 3. Add Isoxazole Compounds (Serial Dilutions) adhere->treat incubate 4. Incubate (48-72 hours) treat->incubate mtt 5. Add MTT Reagent incubate->mtt formazan 6. Incubate (2-4 hrs) (Formazan Formation) mtt->formazan solubilize 7. Solubilize Crystals (DMSO) formazan->solubilize read 8. Read Absorbance (570 nm) solubilize->read calc 9. Calculate IC50 Value read->calc

Caption: Workflow of an MTT assay for determining the IC50 of isoxazole compounds.

Illustrative In Vitro Data

CompoundTarget Cell LineIC50 (µM)
Isoxazole AMCF-7 (Breast)1.2
Isoxazole BMCF-7 (Breast)8.5
Isoxazole CMCF-7 (Breast)0.9
DoxorubicinMCF-7 (Breast)0.5

Part II: The Reality Check—Evaluating In Vivo Efficacy

Compounds that demonstrate potent in vitro activity, like Isoxazole A and C, become candidates for in vivo testing. This phase aims to determine if the compound can replicate its cytotoxic effects within a complex biological system, providing a more clinically relevant assessment of its therapeutic potential.

Case Study: Murine Xenograft Model for Anticancer Efficacy

Human tumor xenograft models are a cornerstone of preclinical cancer research.[8] These models involve transplanting human tumor cells into immunodeficient mice, allowing for the evaluation of anticancer drugs against a human tumor growing in a living organism.[9]

Key Experimental Protocol: Subcutaneous Xenograft Model

  • Animal Acclimatization: House immunodeficient mice (e.g., NOD/SCID or Athymic Nude) for at least one week to acclimate them to the facility. This step is crucial to reduce stress, which can impact tumor growth and experimental outcomes.

  • Tumor Cell Implantation: Prepare a suspension of human cancer cells (e.g., MCF-7) in a sterile medium, often mixed with Matrigel to support tumor formation. Subcutaneously inject approximately 5 million cells into the flank of each mouse.[10]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Randomization is essential to prevent bias and ensure that the average tumor volume is similar across all groups at the start of the study.

  • Compound Administration: Administer the isoxazole compound via a clinically relevant route, such as oral gavage (PO) or intraperitoneal (IP) injection. The dosing regimen (e.g., 50 mg/kg, once daily) is typically determined from prior pharmacokinetic and tolerability studies. The control group receives the vehicle solution.

  • Efficacy Measurement: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight as an indicator of toxicity.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum size. Euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI), typically expressed as a percentage, by comparing the change in tumor volume in the treated groups to the control group.

Workflow for In Vivo Efficacy Study

G cluster_prep Model Preparation cluster_treat Treatment Phase cluster_analysis Endpoint & Analysis implant 1. Implant Human Tumor Cells (Subcutaneous) growth 2. Monitor Tumor Growth (to ~100 mm³) implant->growth random 3. Randomize Mice (Treatment/Control Groups) growth->random admin 4. Administer Compound (e.g., Oral Gavage) random->admin monitor 5. Measure Tumor Volume & Body Weight (2-3x/week) admin->monitor endpoint 6. Study Endpoint (e.g., Day 21) monitor->endpoint excise 7. Excise & Weigh Tumors endpoint->excise calc 8. Calculate Tumor Growth Inhibition (TGI) excise->calc

Caption: Workflow of a murine xenograft model for in vivo efficacy testing.

Part III: Bridging the Gap—Correlating In Vitro and In Vivo Data

The ultimate goal is to understand how the in vitro potency translates to in vivo efficacy. A direct comparison of the data is the first step in this analysis.

Comparative Efficacy Data

CompoundIn Vitro IC50 (µM)In Vivo TGI (%) @ 50 mg/kg
Isoxazole A1.215% (Poor efficacy)
Isoxazole B8.565% (Good efficacy)
Isoxazole C0.95% (Ineffective)

Analysis of the Discrepancy

The table reveals a classic IVIVC disconnect. Isoxazoles A and C, despite being highly potent in vitro, showed minimal efficacy in vivo. Conversely, Isoxazole B, the least potent compound in the cell-based assay, demonstrated the best tumor growth inhibition. This scenario compels a deeper investigation into the underlying mechanisms.

  • Poor Pharmacokinetics: The most common reason for this failure is poor ADME properties. Compounds A and C might be poorly absorbed after oral dosing, rapidly metabolized by the liver, or fail to distribute effectively to the tumor tissue.

  • Favorable Pharmacokinetics: Isoxazole B, while less potent at the cellular level, likely possesses a superior pharmacokinetic profile. It may be more stable, have better oral bioavailability, and achieve sustained, effective concentrations at the tumor site.

  • Mechanism of Action: Some isoxazole compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[11][12] A compound's ability to engage this target in vivo is dependent on its ability to reach it.

Illustrative Signaling Pathway: PI3K/Akt/mTOR Inhibition

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Isoxazole Isoxazole Compound Isoxazole->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by an isoxazole compound.

Conclusion

The comparison of in vitro and in vivo efficacy is a pivotal step in the preclinical evaluation of isoxazole compounds. While in vitro assays provide essential initial data on potency and SAR, they cannot predict clinical success. A thorough understanding of pharmacokinetic principles is required to bridge the gap to in vivo models, which offer a more realistic assessment of a compound's therapeutic potential. Discrepancies between the two are not failures but rather critical data points that guide the optimization of lead compounds, ultimately increasing the probability of translating a promising molecule into a life-saving therapy.

References

  • Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18215. Retrieved from [Link]

  • Emami, J. (2006). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Journal of Pharmaceutical and Pharmaceutical Sciences, 9(1), 169-189. Retrieved from [Link]

  • Kwiecińska, P., et al. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. Molecules, 28(22), 7529. Retrieved from [Link]

  • FIP - International Pharmaceutical Federation. (2022, February 3). In Vitro In Vivo (IVIV) Correlations. YouTube. Retrieved from [Link]

  • Bobbili, K., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Retrieved from [Link]

  • Ahmad, A., et al. (2013). Deregulation of PI3K/Akt/mTOR signaling pathways by isoflavones and its implication in cancer treatment. Semantic Scholar. Retrieved from [Link]

  • Kumar, R., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry, 15, 1052. Retrieved from [Link]

  • Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Research Square. Retrieved from [Link]

  • Sravani, G.S., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 13(5), 164-176. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. Retrieved from [Link]

  • Arya, G. C., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. Retrieved from [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Le, D. T., et al. (2017). New Mouse Model for Chronic Infections by Gram-Negative Bacteria Enabling the Study of Anti-Infective Efficacy and Host-Microbe Interactions. mBio, 8(1), e00156-17. Retrieved from [Link]

  • da Silva, I. F., et al. (2024). Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway. Current Medicinal Chemistry. Retrieved from [Link]

  • Niazi, S. K. (2011). In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Pharmaceutical Sciences, 100(9), 3560-3571. Retrieved from [Link]

  • Lee, G. Y. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 31(2), 101–106. Retrieved from [Link]

  • Bobbili, K., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Ahmed, F., et al. (2024). Advances in Plant-Sourced Natural Compounds as Anticancer Agents. Molecules, 29(10), 2345. Retrieved from [Link]

  • ResearchGate. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. Retrieved from [Link]

  • International Antiviral Society-USA. (n.d.). MIC & Etest. Retrieved from [Link]

  • Woo, J., et al. (2021). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS One, 16(7), e0253325. Retrieved from [Link]

  • European Innovative Medicines Initiative. (n.d.). Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents. Retrieved from [Link]

  • Wang, W., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. European Journal of Medicinal Chemistry, 247, 115033. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • ResearchGate. (2006). (PDF) In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Retrieved from [Link]

  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]

  • Van Nyen, T., et al. (2021). Murine Xenograft Models as Preclinical Tools in Endometrial Cancer Research. Cancers, 13(16), 4059. Retrieved from [Link]

  • Weigand, M. A., et al. (2022). Precision Profiling of Disease Progression in Murine Models of Sepsis and Septic Shock. Journal of Inflammation Research, 15, 6081-6099. Retrieved from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • Bio-Rad Laboratories. (2022, January 31). PI3K-AKT Pathway Explained. YouTube. Retrieved from [Link]

  • Brandt, S. L., et al. (2021). Murine Models for Staphylococcal Infection. Current Protocols, 1(4), e108. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : In Vitro–In Vivo Correlation and Mechanistic Pharmacokinetic Models: Bridging Drug In Vitro Characteristics and In Vivo Behaviors. Retrieved from [Link]

  • Frontiers. (2025). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Im, M., et al. (2015). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 917-924. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ISOXAZOLE – A POTENT PHARMACOPHORE. Retrieved from [Link]

  • Gad, F., et al. (2016). Murine Model Imitating Chronic Wound Infections for Evaluation of Antimicrobial Photodynamic Therapy Efficacy. Frontiers in Microbiology, 7, 1205. Retrieved from [Link]

  • PharmaTutor. (2012, November 8). OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • Wiegand, I., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Deutsches Ärzteblatt International, 118(1-2), 1-7. Retrieved from [Link]

Sources

Distinguishing Isoxazole Regioisomers: A Spectroscopic Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Data Comparison for Isoxazole Regioisomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the isoxazole ring is a privileged scaffold found in drugs like valdecoxib and leflunomide.[1] However, the synthesis of isoxazoles via 1,3-dipolar cycloaddition often yields regioisomeric mixtures (3,5-disubstituted vs. 3,4-disubstituted). Misassigning these isomers can lead to erroneous Structure-Activity Relationship (SAR) data and stalled clinical development.

This guide objectively compares spectroscopic methods for distinguishing these isomers, establishing


C NMR  as the definitive "performance" standard due to the massive chemical shift disparity between the C4 and C5 positions, while 

H NMR
serves as the rapid screening tool.
Quick Reference: The "Cheat Sheet"
Feature3,5-Disubstituted Isoxazole 3,4-Disubstituted Isoxazole Performance Verdict
Ring Proton (

H)
C4-H : Upfield (

6.0 – 6.8 ppm)
C5-H : Downfield (

8.0 – 9.0 ppm)
Fastest. 95% reliable, but solvent dependent.
Ring Carbon (

C)
C4 : Shielded (

95 – 110 ppm)
C5 : Deshielded (

145 – 160 ppm)
Most Reliable. Unambiguous

ppm.
HMBC Correlation C4-H

C3 & C5 substituents
C5-H

C4 substituent only
Best Validation. Essential for novel analogs.
Mass Spec (EI/ESI) N-O cleavage; loss of R-CN common.Often stable or unique fragment ions.Supplementary. Ambiguous without standards.

The Mechanistic Challenge: Origin of the Isomers

The primary route to isoxazoles is the [3+2] cycloaddition of nitrile oxides with alkynes.

  • Thermal Conditions: Often yield a mixture of 3,5- (major) and 3,4- (minor) isomers due to competing steric and electronic effects.

  • Cu(I) Catalysis (CuAAC): Highly selective for the 3,5-isomer (with terminal alkynes).

  • Ru(II) Catalysis / Enamine Route: Can access the 3,4-isomer .

The Problem: When using internal alkynes or thermal conditions, you often isolate a product that requires definitive structural assignment. Relying solely on "expected" regioselectivity is a common pitfall in early-stage discovery.

Comparative Analysis of Spectroscopic Methods

Method A: Proton NMR ( H NMR) – The Screening Standard

The most immediate indicator of regiochemistry is the chemical shift of the single proton remaining on the ring.

  • 3,5-Disubstituted (Proton at C4): The C4 position is

    
     to the oxygen and adjacent to the 
    
    
    
    -system of the C=N bond. It is relatively electron-rich (shielded).
    • Observation: Singlet typically between 6.0 – 6.8 ppm .

  • 3,4-Disubstituted (Proton at C5): The C5 position is directly adjacent to the ring oxygen. The inductive withdrawal of the oxygen atom significantly deshields this proton.

    • Observation: Singlet typically between 8.0 – 9.0 ppm .

Performance Note: While fast, this method can be compromised if the substituents are highly electron-withdrawing (pushing C4-H downfield) or if the solvent causes significant shifts (e.g., DMSO vs. CDCl


).
Method B: Carbon-13 NMR ( C NMR) – The Definitive Proof

If


H NMR is ambiguous, 

C NMR provides an irrefutable answer. The electronic environment of the unsubstituted carbon differs drastically between the two isomers.
  • 3,5-Isomer (Unsubstituted C4): The C4 carbon is not adjacent to a heteroatom within the ring.

    • Shift:

      
       95 – 110 ppm .
      
  • 3,4-Isomer (Unsubstituted C5): The C5 carbon is directly bonded to the ring oxygen.

    • Shift:

      
       145 – 160 ppm .
      

Causality: The ~40-50 ppm difference is driven by the electronegativity of the oxygen atom attached to C5. This signal separation is so large that it rarely overlaps with other aromatic signals, making it the "Gold Standard" for assignment.

Method C: 2D NMR (HMBC) – The Connectivity Validator

Heteronuclear Multiple Bond Correlation (HMBC) is critical when substituents are complex or when the ring proton shifts are atypical.

  • 3,5-Isomer Connectivity: The proton at C4 (H4) will show strong 3-bond correlations (

    
    ) to both  the substituent carbon attached to C3 and the substituent carbon attached to C5.
    
    • Visual: H4 "sees" both sides of the molecule.

  • 3,4-Isomer Connectivity: The proton at C5 (H5) sits at the end of the chain. It typically correlates strongly with the C4 carbon and the substituent at C4. It usually shows no correlation to the C3 substituent (too far, 4 bonds).

Visualization of Analytical Workflow

The following diagram outlines the logical decision tree for assigning isoxazole regiochemistry.

Isoxazole_Workflow Start Crude Reaction Mixture (Nitrile Oxide + Alkyne) Isolation Isolation (Column/HPLC) Start->Isolation H1_NMR 1H NMR Screening Isolation->H1_NMR Decision Ring Proton Shift? H1_NMR->Decision Iso35 Likely 3,5-Isomer (C4-H: 6.0-6.8 ppm) Decision->Iso35 Upfield Iso34 Likely 3,4-Isomer (C5-H: 8.0-9.0 ppm) Decision->Iso34 Downfield Ambiguous Ambiguous/Overlapping Decision->Ambiguous Unclear C13_Check 13C NMR Verification Iso35->C13_Check Iso34->C13_Check HMBC_Check HMBC Correlation Mapping Ambiguous->HMBC_Check Final35 CONFIRMED 3,5-Isomer (C4: ~105 ppm) C13_Check->Final35 C-Unsubst < 115 ppm Final34 CONFIRMED 3,4-Isomer (C5: ~150 ppm) C13_Check->Final34 C-Unsubst > 140 ppm HMBC_Check->Final35 H-Ring correlates to C3 & C5 substituents HMBC_Check->Final34 H-Ring correlates to C4 substituent only

Caption: Figure 1. The "Triangulation" workflow for definitive isoxazole regioisomer assignment.

Experimental Protocol: The "Triangulation" Method

This protocol ensures self-validating data integrity.

Step 1: Sample Preparation
  • Dissolve ~5-10 mg of purified compound in CDCl

    
      (preferred for baseline comparison) or DMSO-
    
    
    
    (if solubility is poor).
  • Note: Avoid protic solvents like Methanol-

    
     initially if exchangeable protons are present, though they rarely interfere with ring C-H.
    
Step 2: 1H NMR Acquisition
  • Acquire a standard proton spectrum (min 8 scans).

  • Target Analysis: Locate the singlet in the aromatic region that does not show vicinal coupling (

    
     Hz) typical of phenyl rings.
    
  • Checkpoint: If the singlet is at 6.5 ppm, tentatively assign as 3,5-isomer. If at 8.5 ppm, tentatively assign as 3,4-isomer.

Step 3: 13C NMR Acquisition (The Gatekeeper)
  • Acquire a carbon spectrum (min 256 scans for high S/N).

  • Target Analysis: Look for the CH carbon signal (use DEPT-135 or HSQC to confirm it bears a proton).

  • Validation:

    • Is the CH signal at ~105 ppm? -> 3,5-Isomer .[2][3][4]

    • Is the CH signal at ~150 ppm? -> 3,4-Isomer .

Step 4: HMBC (Only if Steps 2/3 are inconclusive)
  • Run a standard gradient HMBC.

  • Trace the cross-peaks from the ring proton.

  • If the proton correlates to two distinct quaternary carbons (the C3 and C5 attachment points), it is the 3,5-isomer .

Mass Spectrometry: A Supporting Role

While NMR is superior for regiochemistry, Mass Spectrometry (MS) provides supporting evidence.

  • Fragmentation Patterns (EI/ESI-MS/MS):

    • Isoxazoles typically undergo N-O bond cleavage.

    • 3,5-Isomers: Often show a characteristic loss of the C5-substituent as an acyl radical or cleavage to form a nitrile (R-CN) and an enone.

    • 3,4-Isomers: May show different stability profiles.

  • Performance Verdict: MS is generally insufficient on its own for de novo assignment without a reference standard for both isomers, as the molecular weights are identical. Use it to confirm formula, not regiochemistry.

References

  • Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society. Link (Mechanistic basis for 3,5-selectivity).

  • Stephens, C. E., & Arafa, R. K. (2006).[5] "3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy." Journal of Chemical Education. Link (Definitive 13C NMR shift values).

  • Liu, K., et al. (2013). "Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition." Synlett. Link (Synthesis of the elusive 3,4-isomer).

  • Bastida, A., et al. (2018).[2] "Regioselective synthesis of 3,4,5-trisubstituted isoxazoles." Beilstein Journal of Organic Chemistry. Link (HMBC correlation data).

Sources

Head-to-head study of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate and Valdecoxib

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate (referred to herein as EFIC ) and Valdecoxib .

This analysis treats EFIC as a representative synthetic scaffold/intermediate and Valdecoxib as the therapeutic benchmark (COX-2 Inhibitor) . This head-to-head study elucidates the critical Structure-Activity Relationship (SAR) drivers—specifically regiochemistry and functional group pharmacophores—that differentiate a chemical building block from a potent active pharmaceutical ingredient (API).

Subject 1: this compound (EFIC)
  • Role: Synthetic Intermediate / Pharmacophore Probe.

  • Core Utility: Precursor for library generation; lipophilic scaffold for GABA/Glutamate receptor ligands.

  • Status: Chemical Reagent (Research Grade).

Subject 2: Valdecoxib (Bextra)
  • Role: Selective COX-2 Inhibitor (NSAID).[1]

  • Core Utility: Management of osteoarthritis, rheumatoid arthritis, and dysmenorrhea (Withdrawn due to CV risk, but remains a standard reference in assays).

  • Status: API Standard / Reference Compound.

Chemical Profile & Structural Divergence

The fundamental difference lies in the regiochemistry of the isoxazole ring and the electronic nature of the substituents. This structural divergence dictates their biological fate.

FeatureEFIC (The Scaffold) Valdecoxib (The Drug)
IUPAC Name This compound4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide
Isoxazole Regiochemistry 3,5-Disubstituted 3,4,5-Trisubstituted
Key Pharmacophore Ester (Lipophilic/H-bond Acceptor) Sulfonamide (Hydrophilic/H-bond Donor)
Aryl Substitution 5-(4-Fluorophenyl)3-Phenyl, 4-(Benzenesulfonamide)
Molecular Weight 235.21 g/mol 314.36 g/mol
LogP (Predicted) ~2.8 (Moderate Lipophilicity)~2.6 (Balanced Lipophilicity)
H-Bond Donors 02 (Sulfonamide -NH2)
Target Binding Mode Non-specific hydrophobic interaction.[2]Specific anchoring in COX-2 hydrophilic side pocket.
SAR Insight: The "Valdecoxib Switch"

Valdecoxib owes its potency to the vicinal diaryl heterocycle motif (phenyl rings at positions 3 and 4). This geometry mimics the arachidonic acid transition state.

  • EFIC Failure Mode: The 3,5-substitution pattern of EFIC creates a linear, "banana-shaped" molecule that cannot fit the COX-2 active site, which requires a "propeller-shaped" 3,4-diaryl configuration.

  • Functional Group: The sulfonamide of Valdecoxib binds to Arg513 and His90 in the COX-2 side pocket. The ester of EFIC lacks the H-bond donor capability to secure this anchor, rendering it inactive against COX-2.

Experimental Synthesis Protocols

To understand the accessibility of these compounds, we compare their synthetic pathways. EFIC is synthesized via a classical Claisen Condensation , whereas Valdecoxib requires a more complex Regioselective Cycloaddition or Suzuki Coupling .

Protocol A: Synthesis of EFIC (The Scaffold)

This protocol yields the 3,5-substituted isoxazole efficiently.

  • Reagents: 4-Fluoroacetophenone, Diethyl Oxalate, Sodium Ethoxide (NaOEt), Ethanol, Hydroxylamine Hydrochloride (NH2OH·HCl).

  • Step 1 (Claisen Condensation):

    • Dissolve NaOEt (1.2 eq) in anhydrous ethanol.

    • Add 4-Fluoroacetophenone (1.0 eq) and Diethyl Oxalate (1.2 eq) dropwise at 0°C.

    • Stir at room temperature for 4 hours.

    • Result: Formation of the diketoester intermediate (Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate).

  • Step 2 (Cyclization):

    • Add NH2OH·HCl (1.5 eq) to the reaction mixture.

    • Reflux for 2–4 hours.

    • Mechanism:[2][3][4][5][6][7] The amine attacks the ketone adjacent to the phenyl ring (steric/electronic control), followed by cyclization.

  • Purification:

    • Evaporate ethanol. Partition between water and ethyl acetate.

    • Recrystallize from hexanes/EtOAc.

    • Yield: Typically 75–85%.

Protocol B: Synthesis of Valdecoxib (The Drug)

This protocol demonstrates the construction of the critical 3,4-diaryl core.[2]

  • Reagents: Deoxybenzoin oxime, n-Butyllithium (n-BuLi), Ethyl Acetate, Chlorosulfonic acid, Ammonia.[8]

  • Step 1 (Dianion Formation & Cyclization):

    • Treat deoxybenzoin oxime with 2 equivalents of n-BuLi in THF at -78°C to form the dianion.

    • Quench with Ethyl Acetate (acetylating agent).

    • Cyclize with acid (conc. H2SO4) to form 3,4-diphenyl-5-methylisoxazole .

  • Step 2 (Chlorosulfonation):

    • Add the isoxazole intermediate to Chlorosulfonic acid at 0°C.

    • Note: The sulfonation occurs regioselectively on the 4-phenyl ring (para position) due to steric shielding of the 3-phenyl ring.

  • Step 3 (Amidation):

    • Quench the sulfonyl chloride intermediate with aqueous Ammonia (NH4OH).

    • Precipitate the final product.

    • Yield: Typically 40–60% (multi-step).

Visualization of Pathways

The following diagram illustrates the divergent synthetic logic and the SAR decision tree.

G Start_EFIC Precursor: 4-Fluoroacetophenone Step_EFIC_1 Claisen Condensation (+ Diethyl Oxalate) Start_EFIC->Step_EFIC_1 Start_Val Precursor: Deoxybenzoin Oxime Step_Val_1 Dianion Formation (+ n-BuLi / EtOAc) Start_Val->Step_Val_1 Step_EFIC_2 Cyclization (+ NH2OH) Step_EFIC_1->Step_EFIC_2 Product_EFIC EFIC (Product) 3,5-Regioisomer (Inactive on COX-2) Step_EFIC_2->Product_EFIC Linear Geometry Product_Val Valdecoxib (Product) 3,4-Regioisomer (Potent COX-2 Inhibitor) Product_EFIC->Product_Val Structural Evolution: Regio-shift & Functionalization Step_Val_2 Chlorosulfonation (+ ClSO3H / NH3) Step_Val_1->Step_Val_2 3,4-Diaryl Core Step_Val_2->Product_Val Sulfonamide Anchor

Figure 1: Synthetic divergence showing the creation of the inactive 3,5-scaffold (EFIC) versus the active 3,4-drug scaffold (Valdecoxib).

Performance Data: Head-to-Head Profile

The following data contrasts the physicochemical properties and biological activity. Note that EFIC data is derived from standard isoxazole ester profiles, while Valdecoxib data is clinical/literature standard.

MetricEFIC (Experimental) Valdecoxib (Standard) Implication
COX-2 IC50 > 10 µM (Predicted) 0.005 µM EFIC is effectively inactive; Valdecoxib is highly potent.
COX-1 IC50 > 100 µM140 µMValdecoxib shows ~28,000-fold selectivity.
Solubility (Water) Low (< 0.1 mg/mL)Low (0.01 mg/mL)Both require formulation (e.g., Parecoxib prodrug for Valdecoxib).
Metabolic Stability High (Ester hydrolysis risk)Moderate (CYP2C9 / CYP3A4)EFIC is rapidly converted to the carboxylic acid in vivo.
Melting Point 56–61 °C170–172 °CValdecoxib has a more stable crystal lattice (higher MP).
Lipophilicity (cLogP) 2.822.67Similar membrane permeability profiles.
Interpretation of Data
  • Potency Gap: The >1000-fold difference in potency confirms that the 3,4-diaryl arrangement is non-negotiable for COX-2 inhibition. The 3,5-arrangement of EFIC acts merely as a spacer.

  • Metabolic Fate: EFIC contains an ethyl ester. In biological systems (plasma/liver), esterases will rapidly hydrolyze this to the corresponding carboxylic acid . This acid is likely highly polar and rapidly excreted, further limiting any potential systemic activity compared to the stable sulfonamide of Valdecoxib.

Conclusion & Research Application

Valdecoxib represents the pinnacle of "rational drug design" for COX-2 selectivity, utilizing a specific geometry to exploit the enzyme's side pocket. EFIC , conversely, serves as a robust synthetic building block .

Recommendation for Researchers:

  • Use Valdecoxib when you need a positive control for COX-2 inhibition assays or to study downstream prostaglandin suppression.

  • Use EFIC when synthesizing novel isoxazole libraries. The ester group can be converted to amides, alcohols, or heterocycles to explore new biological targets (e.g., GABA-A receptor modulation) where the 3,5-geometry is preferred over the 3,4-geometry.

References
  • Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2."[2] Journal of Medicinal Chemistry.

  • Di Nunno, L., et al. (2004).[2] "Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal COX-2 Selectivity by Sulfonamide Group Removal." Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2024). "Product Specification: Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate." Merck KGaA.

  • BOC Sciences. (2024). "Fluorinated Amino Acids and Isoxazole Building Blocks." BOC Sciences Product Catalog.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.